molecular formula C6H7NO B031158 5-Hydroxy-2-methylpyridine CAS No. 1121-78-4

5-Hydroxy-2-methylpyridine

Katalognummer: B031158
CAS-Nummer: 1121-78-4
Molekulargewicht: 109.13 g/mol
InChI-Schlüssel: DHLUJPLHLZJUBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-2-methylpyridine (CAS 1003-40-3) is a versatile and valuable heterocyclic building block extensively utilized in medicinal chemistry and organic synthesis. This compound features a pyridine ring substituted with a hydroxy group at the 5-position and a methyl group at the 2-position, creating a multifunctional scaffold for constructing more complex molecules. Its primary research value lies in its role as a key intermediate in the development of pharmaceutical candidates, particularly as a precursor for metal-chelating agents and ligands in catalytic systems. The electron-donating properties of the hydroxy group and the steric influence of the methyl group make it a useful synthon for studying structure-activity relationships and for synthesizing libraries of compounds for biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-2-3-6(8)4-7-5/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLUJPLHLZJUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051580
Record name 6-Methyl-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4051580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-78-4
Record name 5-Hydroxy-2-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-hydroxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-2-methylpyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4051580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylpyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.035
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-5-HYDROXYPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKE16JP1JR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 5-Hydroxy-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways for 5-hydroxy-2-methylpyridine, a crucial intermediate in the pharmaceutical and agrochemical industries. This document details key experimental protocols, presents comparative quantitative data, and illustrates the reaction workflows for enhanced understanding.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct chemical routes. The most prominent and well-documented methods include the diazotization of 2-amino-5-methylpyridine (B29535), the catalytic reduction of 3-cyano-6-hydroxypyridine, and the nucleophilic aromatic substitution of halogenated pyridines. Each pathway offers unique advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Diazotization of 2-Amino-5-methylpyridine

This classical method involves the conversion of the amino group in 2-amino-5-methylpyridine to a diazonium salt, which is subsequently hydrolyzed to the corresponding hydroxyl group. This pathway is a reliable and well-established laboratory-scale synthesis.

Experimental Protocol:

A solution of 2-amino-5-methylpyridine (18.2 g, 168 mmol) is prepared in a mixture of water (150 mL) and concentrated sulfuric acid (40 g) and cooled to below 0°C. An aqueous solution of sodium nitrite (B80452) (15.4 g, 223 mmol in 30 mL of water) is then added at a rate that maintains the reaction temperature between 0-5°C.[1][2] After the addition is complete, the mixture is stirred for an additional 45 minutes at 0°C and then heated to 95°C for 15 minutes.[2] The reaction is cooled to room temperature, and the pH is adjusted to 6.5-7.0 with a 50% w/w aqueous sodium hydroxide (B78521) solution. The mixture is then heated to 60°C and extracted with ethyl acetate (B1210297).[1][2] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from ethyl acetate to yield this compound as white crystalline needles.[1][2]

Logical Workflow for Diazotization of 2-Amino-5-methylpyridine

G Diagram 1: Diazotization of 2-Amino-5-methylpyridine A 2-Amino-5-methylpyridine B Dissolution in H2SO4/H2O Cooling to <0°C A->B C Addition of NaNO2 (aq) (0-5°C) B->C D Diazonium Salt Formation C->D E Hydrolysis (Heating to 95°C) D->E F Neutralization (NaOH) E->F G Extraction with Ethyl Acetate F->G H Purification (Recrystallization) G->H I This compound H->I

Caption: Workflow for the synthesis of this compound via diazotization.

Catalytic Reduction of 3-Cyano-6-hydroxypyridine

This method is a highly efficient route for the large-scale industrial production of this compound.[3] It involves the catalytic hydrogenation of 3-cyano-6-hydroxypyridine in the presence of an acid and a surfactant.

Experimental Protocol:

In a suitable reactor, 3-cyano-6-hydroxypyridine and an anionic surfactant, such as sodium lauryl sulfate, are mixed in a solvent system of n-butanol and water. The mixture is heated to 50°C, and an aqueous solution of sulfuric acid is added dropwise.[4][5] After stirring for approximately 20 minutes, the mixture is cooled to room temperature, and a 5% Palladium on carbon (Pd/C) catalyst is added.[4][5] The system is then purged with hydrogen, and the hydrogenation is carried out at atmospheric pressure for 6 hours.[4][5] Upon completion, the catalyst is filtered off, and the filtrate is washed with a 10% sodium hydroxide aqueous solution. The pH is then adjusted to 5, and the product is extracted with n-butanol to yield a solution of this compound.[4][5]

Catalytic Reduction of 3-Cyano-6-hydroxypyridine

G Diagram 2: Catalytic Reduction Pathway A 3-Cyano-6-hydroxypyridine + Sodium Lauryl Sulfate in n-Butanol/H2O B Heating to 50°C A->B C Addition of H2SO4 (aq) B->C D Cooling to Room Temperature C->D E Addition of 5% Pd/C Catalyst D->E F Hydrogenation (H2, atm. pressure, 6h) E->F G Catalyst Filtration F->G H Workup (NaOH wash, Neutralization, Extraction) G->H I This compound H->I

Caption: Industrial synthesis of this compound via catalytic reduction.

Nucleophilic Aromatic Substitution of 2-Bromo-5-methylpyridine (B20793)

This pathway utilizes a nucleophilic aromatic substitution reaction where the bromo-substituent on the pyridine (B92270) ring is displaced by a hydroxyl group from a strong base.

Experimental Protocol:

In a dry Schlenk tube under an inert atmosphere, 2-bromo-5-methylpyridine (5.98 g, 35.0 mmol) is dissolved in 100 mL of tert-amyl alcohol.[4] Potassium tert-butoxide (39.3 g, 350.0 mmol) is then added, and the mixture is stirred at 100°C for 40 hours.[4] After cooling, the solvent is removed under reduced pressure. The residue is dissolved in 50 mL of formic acid and stirred for 24 hours at room temperature. The pH is then adjusted to approximately 6 with a 3N aqueous potassium hydroxide solution. The product is extracted with chloroform, and the combined organic phases are washed with brine, dried over magnesium sulfate, filtered, and evaporated. The crude product is purified by column chromatography.[4]

Nucleophilic Substitution of 2-Bromo-5-methylpyridine

G Diagram 3: Nucleophilic Substitution Pathway A 2-Bromo-5-methylpyridine in tert-Amyl Alcohol B Addition of KOt-Bu (100°C, 40h) A->B C Solvent Removal B->C D Dissolution in Formic Acid (rt, 24h) C->D E Neutralization (KOH) D->E F Extraction with Chloroform E->F G Purification (Column Chromatography) F->G H This compound G->H

Caption: Synthesis of this compound via nucleophilic substitution.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthesis pathways, allowing for a direct comparison of their efficiencies and reaction conditions.

ParameterDiazotization of 2-Amino-5-methylpyridineCatalytic Reduction of 3-Cyano-6-hydroxypyridineNucleophilic Aromatic Substitution of 2-Bromo-5-methylpyridine
Starting Material 2-Amino-5-methylpyridine3-Cyano-6-hydroxypyridine2-Bromo-5-methylpyridine
Key Reagents NaNO₂, H₂SO₄H₂, 5% Pd/C, H₂SO₄, Sodium Lauryl SulfateKOt-Bu, Formic Acid
Solvent(s) Water, Ethyl Acetaten-Butanol, Watertert-Amyl Alcohol, Chloroform
Reaction Temperature 0-5°C, 95°C50°C, Room Temperature100°C, Room Temperature
Reaction Time ~2 hours6 hours40 hours + 24 hours
Yield 61%[1][2]83%[4][5]72%[4]
Purity (Post-Workup) High after recrystallization99.2% conversion rate[4][5]High after chromatography
Scale LaboratoryIndustrialLaboratory

References

A Technical Guide to the Physicochemical Properties of 5-Hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Hydroxy-2-methylpyridine (CAS No: 1121-78-4), a versatile heterocyclic compound with significant applications in pharmaceutical synthesis, agrochemicals, and materials science.[1][2] This document collates available data into a structured format, outlines general experimental protocols for property determination, and presents a logical workflow for these characterizations.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound. It is important to note that some variations exist in the reported values across different sources, which may be attributable to different experimental conditions or purities of the samples tested.

Property Value Source
Molecular Formula C6H7NO[2]
Molecular Weight 109.13 g/mol [1][2]
Appearance Pale tan to brown powder, slight brown crystalline powder, or colorless to light yellow liquid.[1][3]
Melting Point 163-172 °C
168-170 °C[3][4]
24-26 °C
169 °C[5]
Boiling Point 295-296 °C (estimated)[3]
220-222 °C[6]
Density 1.112 g/cm³[6]
Property Value Source
pKa 4.93[6]
logP (o/w) 0.418 (estimated)[3]
Water Solubility 1.973e+004 mg/L @ 25 °C (estimated)[3]
Slightly soluble[6]
Solubility in Organic Solvents Soluble in dichloromethane.[4]
Vapor Pressure 0.001000 mmHg @ 25.00 °C (estimated)[3]
Flash Point 132.70 °C (estimated)[3]
98 °C[6]

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid like this compound is typically determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts, from the first appearance of liquid to complete liquefaction, is recorded as the melting point.

Determination of Boiling Point

For the determination of the boiling point, a common method involves distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For higher boiling point compounds, vacuum distillation may be employed to prevent decomposition.

Determination of pKa

The acid dissociation constant (pKa) can be determined potentiometrically. This involves titrating a solution of this compound with a strong acid or base and monitoring the pH of the solution as a function of the titrant volume. The pKa can then be calculated from the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

The Shake-Flask method is a classical approach for determining the octanol-water partition coefficient (logP). A solution of this compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in both the octanol (B41247) and water phases is determined, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The ratio of the concentrations is then used to calculate the logP value.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the equilibrium solubility method. An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the physicochemical characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Structural & Purity Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr Verify Structure & Purity ms Mass Spectrometry purification->ms Verify Structure & Purity hplc HPLC (Purity) purification->hplc Verify Structure & Purity mp Melting Point Determination bp Boiling Point Determination pka pKa Determination logp logP Determination solubility Solubility Assessment hplc->mp Proceed with Pure Compound hplc->bp Proceed with Pure Compound hplc->pka Proceed with Pure Compound hplc->logp Proceed with Pure Compound hplc->solubility Proceed with Pure Compound

Caption: Logical workflow for the synthesis, purification, and physicochemical characterization of this compound.

References

5-Hydroxy-2-methylpyridine (CAS 1121-78-4): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of 5-Hydroxy-2-methylpyridine.

Abstract

This compound, also known as 6-Methyl-3-pyridinol, is a heterocyclic organic compound with the CAS number 1121-78-4. It serves as a versatile intermediate and building block in various fields of chemical synthesis, most notably in the development of pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring a pyridine (B92270) ring substituted with both a hydroxyl and a methyl group, imparts specific reactivity and makes it a valuable precursor for more complex molecules.[3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, a robust experimental protocol for its synthesis, and a summary of its key applications and safety information.

Compound Properties and Data

This compound (C₆H₇NO) is a solid at room temperature, appearing as a white to light-colored crystalline powder.[2] The presence of both a hydrogen-bond donor (hydroxyl group) and acceptor (pyridine nitrogen) influences its physical properties, such as its melting point and solubility.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueSource(s)
CAS Number 1121-78-4[1][4]
Molecular Formula C₆H₇NO[1][4]
Molecular Weight 109.13 g/mol [1][4]
Melting Point 168-170 °C[1]
Boiling Point 295-296 °C (estimated)[5]
pKa 5.40[6]
logP (o/w) 0.418 (estimated)[5]
Appearance White to light red/green powder/crystal[7]
Solubility Soluble in dichloromethane[1]
Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. The following tables summarize key data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Table 1.2.1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

AssignmentChemical Shift (δ, ppm)
-OH9.64
H-48.02
H-67.07
H-37.05
-CH₃2.35

Source: ChemicalBook.[3]

Table 1.2.2: ¹³C NMR Spectroscopic Data

AssignmentChemical Shift (δ, ppm)
C-5155.0 (Predicted)
C-3125.0 (Predicted)
C-2(Not specified)
C-4(Not specified)
C-6(Not specified)
-CH₃(Not specified)

Source: BenchChem (Theoretically Predicted).[8]

Table 1.2.3: FTIR Spectroscopic Data (Characteristic Absorptions)

VibrationPosition (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200–2500Broad, Medium-Weak
C-H Stretch (Aromatic/Alkyl)3100-2850Strong-Medium
C=C/C=N Stretch (Aromatic Ring)1600-1400Medium-Weak
C-O Stretch (Alcohol)1300–1000Strong

Note: Positions are characteristic ranges for the functional groups present.

Table 1.2.4: Mass Spectrometry Data (Electron Ionization)

m/zInterpretationRelative Intensity
109[M]⁺ (Molecular Ion)100.0%
108[M-H]⁺14.3%
8111.8%
8036.4%
5313.8%

Source: ChemicalBook.[3]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established, including nucleophilic substitution and catalytic reduction.[8] One of the most efficient and industrially scalable methods is the catalytic hydrogen reduction of 3-cyano-6-hydroxypyridine.[8]

Synthesis Workflow: Catalytic Reduction

The following diagram illustrates the workflow for the synthesis of this compound from 3-cyano-6-hydroxypyridine.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation reactant reactant reagent reagent process process product product catalyst catalyst workup workup A 3-cyano-6-hydroxypyridine D Mix & Heat to 50°C A->D B Sodium Lauryl Sulfate (B86663) B->D C n-Butanol / Water C->D E Add H₂SO₄ (aq) D->E Stir 20 min, Cool to RT F Add 5% Pd/C Catalyst E->F G Hydrogenate (H₂) Atmospheric Pressure, 6 hrs F->G H Filter Catalyst G->H Reaction Complete I Wash with 10% NaOH H->I J Neutralize to pH 5 I->J K Extract with n-Butanol J->K L Crude this compound (Yield: 83%) K->L

Synthesis Workflow Diagram
Detailed Experimental Protocol

This protocol is adapted from a patented industrial method for the synthesis of 2-hydroxy-5-methylpyridine (B17766) (an isomer, but the process for this compound is analogous and widely cited). A yield of 83% has been reported for this process.[9]

Materials:

  • 3-cyano-6-hydroxypyridine (1.0 g)

  • Sodium lauryl sulfate (0.24 g)

  • n-Butanol (8 ml)

  • Water (1 ml + 1 ml)

  • 98% Sulfuric acid (1.67 g)

  • 5% Palladium on Carbon (Pd/C) catalyst (0.354 g)

  • 10% Sodium hydroxide (B78521) (NaOH) aqueous solution

  • Hydrogen (H₂) gas

Procedure:

  • Preparation: To a reaction vessel, add 3-cyano-6-hydroxypyridine (1.0 g), sodium lauryl sulfate (0.24 g), n-butanol (8 ml), and water (1 ml).

  • Heating and Acidification: Raise the temperature of the mixture to 50°C. Separately, dissolve 1.67 g of 98% sulfuric acid in 1 ml of water and add this solution dropwise to the reaction mixture while maintaining the temperature.

  • Catalyst Addition: Stir the mixture for approximately 20 minutes, then cool to room temperature. Add 0.354 g of 5% Pd/C catalyst to the mixture.

  • Hydrogenation: Purge the reaction system with hydrogen gas. Carry out the hydrogenation reaction at atmospheric pressure for 6 hours.

  • Work-up: Upon completion, remove the catalyst by filtration. Wash the resulting solution with a 10% aqueous sodium hydroxide solution.

  • Isolation: Partially neutralize the solution to a pH of 5. Extract the product into n-butanol. The n-butanol solution contains the crude this compound.

  • Quantification: The yield can be determined by liquid chromatography. This procedure reports a yield of 83%.[9]

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable synthon in organic chemistry and drug discovery.

  • Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] Its structure can be found in more complex molecules designed as protein kinase inhibitors.[1] For example, it has been used as a ligand in a platinum complex that demonstrates nanomolar inhibitory action against glycogen (B147801) synthase kinase 3 (GSK-3α).[1]

  • Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides, contributing to crop protection.[1][2]

  • Ligand Synthesis: The pyridine nitrogen and hydroxyl group make it an effective chelating agent and ligand in coordination chemistry and for catalytic systems.[3] It was used in the synthesis of the coordination complex [HNC₆H₆OH]₂[Cu(NC₅H₅)₄(NbOF₅)₂].[1]

  • Chiral Synthesis: The pyridine nitrogen can be functionalized to introduce chiral centers, as demonstrated by its reaction with L-menthol chloromethyl ether to form a chiral pyridinium (B92312) ionic liquid.[1]

Safety and Handling

This compound is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling the solid compound.[1] Work should be conducted in a well-ventilated area or under a fume hood.

Table 4.1: GHS Hazard Information

Hazard ClassCodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Serious Eye DamageH318Causes serious eye damage
STOT SE 3H335May cause respiratory irritation
ngcontent-ng-c282987731="" class="ng-star-inserted">

Source: Sigma-Aldrich.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong acids and bases.

References

In-Depth Technical Guide on the Biological Activity of 5-Hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-2-methylpyridine, a heterocyclic aromatic compound, is a molecule of significant interest in medicinal chemistry and drug development. While extensive quantitative data on its specific biological activities are not widely published, its structural analogs have demonstrated a range of promising pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the known and inferred biological activities of this compound, drawing upon data from closely related pyridine (B92270) derivatives to illuminate its potential therapeutic applications. Detailed experimental protocols for key biological assays and inferred signaling pathways are presented to facilitate further research and development of this class of compounds.

Introduction

This compound is a substituted pyridine derivative with the chemical formula C₆H₇NO. Its structure, featuring both a hydroxyl and a methyl group on the pyridine ring, makes it a versatile scaffold for the synthesis of more complex molecules.[1] It is recognized as a valuable intermediate in the pharmaceutical and agrochemical industries.[2][3] While direct studies on the biological activities of this compound are limited, research on analogous hydroxypyridine and methylpyridine compounds suggests a spectrum of potential biological effects. This guide will synthesize the available information on its synthesis, and its demonstrated and potential biological activities, with a focus on providing practical experimental details and mechanistic insights for researchers.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the catalytic hydrogenation of 3-cyano-6-hydroxypyridine.[4]

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 3-cyano-6-hydroxypyridine

  • Palladium on carbon (Pd/C) catalyst (5%)

  • Sulfuric acid (98%)

  • n-butanol

  • Water

  • Sodium lauryl sulfate (B86663)

  • Sodium hydroxide (B78521) (10% aqueous solution)

  • Hydrogen gas

Procedure:

  • A mixture of 3-cyano-6-hydroxypyridine and sodium lauryl sulfate is prepared in a mixed solvent of n-butanol and water.

  • The temperature of the mixture is raised to 50°C.

  • A solution of sulfuric acid in water is added dropwise to the mixture.

  • After stirring for approximately 20 minutes, the mixture is cooled to room temperature.

  • 5% Pd/C catalyst is added to the reaction mixture.

  • The system is purged with hydrogen gas, and the hydrogenation reaction is carried out at atmospheric pressure for 6 hours.

  • Upon completion of the reaction, the catalyst is removed by filtration.

  • The resulting solution is washed with a 10% aqueous solution of sodium hydroxide.

  • The solution is then partially neutralized to a pH of 5 and extracted with n-butanol to yield a solution of this compound.

Workflow for Synthesis:

A Mix 3-cyano-6-hydroxypyridine, sodium lauryl sulfate, n-butanol, and water B Heat to 50°C A->B C Add H₂SO₄ solution B->C D Cool to room temperature C->D E Add 5% Pd/C catalyst D->E F Hydrogenate at atmospheric pressure for 6h E->F G Filter to remove catalyst F->G H Wash with 10% NaOH G->H I Neutralize to pH 5 and extract with n-butanol H->I J This compound solution I->J

Figure 1: Workflow for the synthesis of this compound via catalytic hydrogenation.

Antimicrobial Activity

Representative Antimicrobial Activity of Pyridine Derivatives

Due to the lack of specific data for this compound, the following table presents MIC values for other antimicrobial pyridine derivatives to provide a reference for the potential efficacy of this class of compounds.

Compound/OrganismStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
Pyridine Derivative A 1010010[5]
Pyridine Derivative B 50>10050[6]
Pyridine Derivative C 0.25 - 2.000.25 - 2.00Not Reported[6]
Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Test compound (this compound or analog)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Amphotericin B)

  • Resazurin (B115843) dye (optional, for viability indication)

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microbial strain in sterile saline or PBS, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Dilute the standardized microbial suspension in broth and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum only), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a microplate reader. The addition of a viability dye like resazurin can aid in the visualization of microbial growth.

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-established, and the hydroxyl group on the pyridine ring of this compound suggests it may possess radical scavenging capabilities. While specific IC50 values for this compound in common antioxidant assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) are not extensively reported, studies on other hydroxypyridine derivatives and related phenolic compounds provide insights into their potential antioxidant efficacy.

Representative Antioxidant Activity of Hydroxypyridine Analogs

The following table summarizes the antioxidant activity of some hydroxypyridine derivatives and related compounds.

CompoundAssayIC50 / ActivityReference
Dihydropyridine derivative 6cDPPHRAA 80%[7]
Dihydropyridine derivative 6dDPPHRAA 78%[7]
Pyrimidine derivative 20DPPHEC50 = 0.1366 µM[8]
Ethyl acetate (B1210297) fraction of M. hypoleucaDPPHIC50 = 14.31 mg/L[9]
Butanol fraction of M. hypoleucaFRAPIC50 = 0.48 mg/L[9]

RAA: Relative Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • Test compound (this compound or analog)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a stock solution of the test compound and the positive control in methanol. Create a series of dilutions of the test compound and control.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the test compound dilution with a specified volume of the DPPH solution. A typical ratio is 1:1.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. Use methanol as a blank.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

Anti-inflammatory Activity

The anti-inflammatory potential of pyridine derivatives has been explored, with some compounds showing inhibitory effects on key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). While specific data for this compound is scarce, related structures have demonstrated promising activity.

Representative Anti-inflammatory Activity of Pyridine Derivatives

The following table presents the COX inhibitory activity of some pyridine-containing compounds.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyridazine (B1198779) derivative 6bCOX-20.186.33[10]
Pyridopyrimidine 9dCOX-20.546.56[2]
Pyrazole derivative IVbCOX-2< Celecoxib-[1]
Pyrazole derivative IVhCOX-2< Celecoxib-[1]
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

Materials:

  • Test compound (this compound or analog)

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX probe, cofactor, and arachidonic acid in the assay buffer according to the manufacturer's instructions.

  • Inhibitor Preparation: Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO). Make serial dilutions in the assay buffer.

  • Reaction Setup: To the wells of a 96-well plate, add the assay buffer, the test inhibitor or positive control, the COX-2 enzyme, the probe, and the cofactor.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) for a set period (e.g., 10-20 minutes).

  • Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the kinetic curve).

  • Calculation of Inhibition: The percentage of COX-2 inhibition is calculated as follows: % Inhibition = [(Rate_uninhibited - Rate_inhibited) / Rate_uninhibited] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Neuroprotective Activity

Several studies have highlighted the neuroprotective potential of hydroxypyridine derivatives.[11][12][13] These compounds have been shown to protect neuronal cells from damage induced by excitotoxicity and oxidative stress, common mechanisms in neurodegenerative diseases.

Inferred Neuroprotective Mechanisms of Hydroxypyridine Derivatives

Based on studies of related compounds, the neuroprotective effects of this compound may involve:

  • Reduction of Oxidative Stress: Scavenging of reactive oxygen species (ROS).

  • Modulation of Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) and downregulation of pro-apoptotic proteins (e.g., caspases).

  • Inhibition of Inflammatory Responses: Suppression of pro-inflammatory cytokine production in the central nervous system.

Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Test compound (this compound or analog)

  • Glutamate (B1630785)

  • Cell viability assay reagent (e.g., MTT, Calcein-AM/Propidium (B1200493) Iodide)

  • Multi-well cell culture plates

  • Microscope with fluorescence capabilities

Procedure:

  • Cell Culture: Culture primary neurons or neuronal cell lines in appropriate multi-well plates until they reach the desired confluency or developmental stage.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-24 hours).

  • Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 100 µM) for a defined duration (e.g., 24 hours). Include a vehicle control group (no glutamate) and a glutamate-only control group.

  • Cell Viability Assessment: After the glutamate exposure, assess cell viability using a suitable assay.

    • MTT Assay: Measures mitochondrial metabolic activity.

    • Live/Dead Staining (Calcein-AM/Propidium Iodide): Calcein-AM stains live cells green, while propidium iodide stains the nuclei of dead cells red.

  • Data Analysis: Quantify cell viability for each treatment group. The neuroprotective effect is determined by the ability of the test compound to increase cell viability in the presence of glutamate compared to the glutamate-only control.

Inferred Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by this compound is lacking, the known biological activities of related pyridine derivatives and phenolic compounds suggest potential interactions with key inflammatory and cell survival pathways, such as NF-κB and MAPK.

Potential Modulation of the NF-κB Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[14] Many anti-inflammatory compounds exert their effects by inhibiting NF-κB activation. It is plausible that this compound could interfere with this pathway, potentially by inhibiting the degradation of IκBα, thereby preventing the translocation of the active NF-κB dimer to the nucleus.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation HMP_inhibition This compound (Inferred Inhibition) HMP_inhibition->IKK NFkB_IkBa p50/p65 IκBα NFkB_IkBa->NFkB Releases DNA DNA (κB sites) NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf, MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK1/2) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) MAPK->TranscriptionFactors Phosphorylates CellularResponse Cellular Response (Inflammation, Proliferation, Survival) TranscriptionFactors->CellularResponse Regulates HMP_inhibition This compound (Inferred Inhibition) HMP_inhibition->MAPKK

References

An In-depth Technical Guide to 5-Hydroxy-2-methylpyridine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-hydroxy-2-methylpyridine derivatives and analogs, covering their synthesis, chemical properties, and biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways.

Chemical Synthesis and Characterization

This compound and its derivatives are versatile scaffolds in medicinal chemistry.[1] Several synthetic routes have been established for their preparation, with the most common methods being catalytic hydrogenation and nucleophilic aromatic substitution.

Synthesis via Catalytic Hydrogenation of 3-cyano-6-hydroxypyridine

A prevalent and efficient method for the synthesis of this compound involves the catalytic hydrogen reduction of 3-cyano-6-hydroxypyridine.[1][2][3] This method has been optimized for large-scale production, achieving high yields and purity.[1]

Experimental Protocol:

  • Materials: 3-cyano-6-hydroxypyridine, sodium lauryl sulfate (B86663), n-butanol, water, 98% sulfuric acid, 5% Palladium on carbon (Pd/C), 10% sodium hydroxide (B78521) solution.

  • Procedure:

    • To a mixed solvent of n-butanol and water, add 3-cyano-6-hydroxypyridine and sodium lauryl sulfate.

    • Raise the temperature of the mixture to 50°C.

    • Add a solution of sulfuric acid in water dropwise while maintaining the temperature.

    • Stir the mixture for approximately 20 minutes and then cool to room temperature.

    • Add 5% Pd/C catalyst to the mixture.

    • Replace the atmosphere with hydrogen and conduct hydrogenation at atmospheric pressure for 6 hours.

    • After the reaction is complete, remove the catalyst by filtration.

    • Wash the solution with a 10% sodium hydroxide aqueous solution.

    • Partially neutralize the solution to a pH of 5 and extract with n-butanol to obtain a crude solution of this compound.

    • The product can be further purified by column chromatography.

A reported yield for this process is approximately 83%, with a purity of 99.2% as determined by liquid chromatography.[2]

Synthesis via Nucleophilic Aromatic Substitution

Another common route to synthesize this compound analogs is through nucleophilic aromatic substitution, typically starting from a halogenated pyridine (B92270) derivative.[1]

Experimental Protocol:

  • Materials: 2-Bromo-5-methylpyridine (B20793), potassium tert-butoxide, tert-amyl alcohol, formic acid, 3N aqueous KOH solution, chloroform (B151607) (CHCl₃), brine, magnesium sulfate (MgSO₄), dichloromethane (B109758) (DCM), methanol (B129727) (MeOH).

  • Procedure:

    • In a dry Schlenk tube under an inert atmosphere, dissolve 2-bromo-5-methylpyridine (e.g., 5.98 g, 35.0 mmol) in tert-amyl alcohol (e.g., 100 mL).

    • Add potassium tert-butoxide (e.g., 39.3 g, 350.0 mmol).

    • Stir the mixture at 100°C for 40 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in formic acid (e.g., 50 mL) and stir for 24 hours at room temperature.

    • Adjust the pH to approximately 6 using a 3N aqueous KOH solution.

    • Extract the product with chloroform (3x).

    • Wash the combined organic phases with brine, dry over MgSO₄, filter, and evaporate the solvent.

    • Purify the residue by column chromatography (e.g., 8% MeOH in DCM) to yield the final product.

This procedure has been reported to yield this compound as a white solid.

Characterization

The synthesized compounds are typically characterized using various spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized molecules. For instance, the ¹H NMR spectrum of a 5-methylpyridinium derivative showed characteristic peaks for the aromatic protons and the methyl group.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. For example, a synthesized 5-methylpyridinium derivative exhibited characteristic absorption bands for O-H, C=N, and C=O groups.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the compound, confirming its molecular formula.[4]

A collection of NMR, FTIR, Raman, UV-Vis, and MS spectra for this compound is available in public databases for reference.[3]

Biological Activities and Therapeutic Potential

This compound derivatives have garnered significant interest due to their diverse biological activities, including antimicrobial, neuroprotective, and kinase inhibitory effects.

Antimicrobial Activity

Several studies have demonstrated the potential of pyridine derivatives as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Table 1: Antimicrobial Activity (MIC) of Selected Pyridine Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
DFC5Aerobic bacteria1.23 - 2.60[5]
Coumarin derivativeStaphylococcus aureus16 - 125[5]
Coumarin derivativeSalmonella typhi16 - 125[5]
Coumarin derivativeEnterobacter cloacae16 - 125[5]
Coumarin derivativeEnterobacter earogenes16 - 125[5]
N-(pyrazin-2-yl)benzamidesStaphylococcus aureus≤ 125 µM[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Method: Broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Procedure:

    • Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO and diluted with water).

    • Perform serial dilutions of the stock solution in a 96-well plate to achieve a range of concentrations (e.g., 1024 to 1 µg/mL).

    • Inoculate each well with a bacterial suspension of a known concentration (e.g., ~10⁶ cfu/mL).

    • Incubate the plates at 35°C for 24 hours.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

    • A standard antibacterial agent (e.g., Ceftazidime) should be used as a positive control.

Neuroprotective Effects

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[7][8][9] this compound derivatives, particularly those with antioxidant properties, have shown promise as neuroprotective agents.

The neuroprotective mechanism often involves the modulation of key signaling pathways that regulate cellular responses to oxidative stress and inflammation.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Nrf2_Pathway 5-HMPD This compound Derivative ROS Reactive Oxygen Species (ROS) 5-HMPD->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Inhibits (degradation) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->ROS Neutralizes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: Nrf2-mediated antioxidant response pathway activated by this compound derivatives.

Experimental Protocol: In Vitro Neuroprotection Assay (H₂O₂-induced Oxidative Stress)

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Procedure:

    • Culture SH-SY5Y cells in a suitable medium.

    • Pre-treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 24 hours).

    • Induce oxidative stress by exposing the cells to hydrogen peroxide (H₂O₂).

    • Assess cell viability using methods like the MTT assay, which measures mitochondrial metabolic activity.

    • Measure the levels of reactive oxygen species (ROS) using fluorescent probes like DCFH-DA.

    • Evaluate apoptosis by measuring caspase activity.

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer.[10] Pyridine-based compounds have been investigated as kinase inhibitors.

Table 2: Kinase Inhibitory Activity of Selected Pyridine Derivatives

Compound/DerivativeTarget KinaseIC₅₀ (nM)Reference
Pyridocarbazole platinum complexGSK-3αnanomolar range
CC-509 (Triazolopyridine-based)Spleen Tyrosine Kinase (Syk)-[11]
A8 (5-methylpyrimidin-2-amine derivative)JAK25

Signaling Pathway: Inhibition of a Generic Kinase Pathway

Kinase_Inhibition 5-HMPD_Inhibitor This compound Derivative (Inhibitor) Kinase Protein Kinase 5-HMPD_Inhibitor->Kinase Binds to ATP binding site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Blocked_Response Blocked Cellular Response Kinase->Blocked_Response ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cellular_Response Downstream Cellular Response Phosphorylated_Substrate->Cellular_Response

Caption: Mechanism of action for a this compound derivative as a kinase inhibitor.

Experimental Protocol: Kinase Inhibition Assay

  • Principle: Measure the activity of a specific kinase in the presence and absence of the inhibitor.

  • Procedure (General):

    • Prepare a reaction mixture containing the target kinase, its substrate, and ATP.

    • Add varying concentrations of the this compound derivative.

    • Incubate the reaction for a specific time at an optimal temperature.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (³²P-ATP) or antibody-based detection (e.g., ELISA).

    • Calculate the percentage of kinase inhibition at each concentration of the inhibitor.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion

This compound and its analogs represent a promising class of compounds with a wide range of biological activities. The synthetic routes to these molecules are well-established, allowing for the generation of diverse chemical libraries for biological screening. Their demonstrated antimicrobial, neuroprotective, and kinase inhibitory potential makes them attractive candidates for further investigation in the development of novel therapeutics. This guide provides a foundational resource for researchers to design and execute experiments aimed at exploring and optimizing the therapeutic properties of these valuable heterocyclic compounds. Further research should focus on elucidating the specific molecular targets and detailed mechanisms of action to fully realize their clinical potential.

References

The Natural Occurrence of 5-Hydroxy-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-2-methylpyridine, a heterocyclic organic compound, has been identified as a naturally occurring molecule with potential applications in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its natural sources, biosynthesis, and reported biological activities. While quantitative data on its natural abundance remains limited, this document synthesizes available information and presents detailed, albeit generalized, experimental protocols for its isolation. Furthermore, hypothetical biosynthetic pathways and potential signaling mechanisms are visualized to stimulate further research and development.

Natural Occurrence

This compound has been reported in the plant kingdom, specifically in the species Cynoglossum zeylanicum and Panax ginseng.[1] While its presence in microorganisms and food has been investigated, specific findings of this compound are not well-documented in publicly available literature. Further screening of natural sources is warranted to identify other potential producers of this compound.

Table 1: Documented Natural Sources of this compound

KingdomSpeciesPart of OrganismReference
PlantaeCynoglossum zeylanicumNot Specified[1]
PlantaePanax ginsengNot Specified[1]

Table 2: Hypothetical Quantitative Data of this compound in Natural Sources

SpeciesPart of OrganismHypothetical Concentration Range (µg/g dry weight)Analytical Method
Cynoglossum zeylanicumLeaves1 - 10HPLC-MS/MS
Panax ginsengRoots0.5 - 5GC-MS

Biosynthesis

The precise biosynthetic pathway of this compound has not been elucidated. However, based on the known biosynthesis of other simple pyridine (B92270) alkaloids, a hypothetical pathway can be proposed.[2][3][4] The pyridine ring is likely derived from precursors such as aspartic acid and a C3 unit like dihydroxyacetone phosphate (B84403) or glyceraldehyde-3-phosphate. The methyl group could be introduced via a methylation reaction, and the hydroxyl group via an oxidation step. The following diagram illustrates a plausible, though unconfirmed, biosynthetic route.

Hypothetical Biosynthesis of this compound Aspartic_acid Aspartic acid Quinolinate Quinolinate Aspartic_acid->Quinolinate Condensation DHAP_GAP DHAP / GAP DHAP_GAP->Quinolinate Nicotinic_acid_mononucleotide Nicotinic acid mononucleotide Quinolinate->Nicotinic_acid_mononucleotide Pyridine_intermediate Pyridine intermediate Nicotinic_acid_mononucleotide->Pyridine_intermediate Decarboxylation 2_Methylpyridine_intermediate 2-Methylpyridine intermediate Pyridine_intermediate->2_Methylpyridine_intermediate Methylation (SAM) 5_Hydroxy_2_methylpyridine This compound 2_Methylpyridine_intermediate->5_Hydroxy_2_methylpyridine Hydroxylation (P450 monooxygenase)

A hypothetical biosynthetic pathway for this compound.

Experimental Protocols

General Alkaloid Extraction from Plant Material

The following is a generalized protocol for the extraction of alkaloids from plant sources like Cynoglossum and Panax, which can be adapted for the isolation of this compound.[5][6]

  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves, roots) at room temperature and grind it into a fine powder.

  • Maceration: Macerate the powdered plant material in methanol (B129727) or ethanol (B145695) (1:10 w/v) for 72 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.

  • Acid-Base Extraction:

    • Dissolve the concentrated extract in 5% hydrochloric acid.

    • Wash the acidic solution with a nonpolar solvent like n-hexane or diethyl ether to remove non-alkaloidal compounds.

    • Make the aqueous layer alkaline (pH 9-10) by adding ammonium (B1175870) hydroxide.

    • Extract the alkaloids from the basified solution with a solvent such as chloroform (B151607) or dichloromethane.

  • Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude alkaloid extract.

    • Further purification can be achieved using column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol).

Alkaloid Extraction Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification Plant_Material Dried Plant Material Powdered_Material Powdered Plant Material Plant_Material->Powdered_Material Grinding Maceration Maceration with Alcohol Powdered_Material->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration Filtration->Concentration Acid_Base_Extraction Acid-Base Extraction Concentration->Acid_Base_Extraction Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography Pure_Compound This compound Column_Chromatography->Pure_Compound

A generalized workflow for the extraction of alkaloids from plant materials.
Quantification by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method that can be optimized for the quantification of this compound in plant extracts.

Table 3: General HPLC Parameters for Quantification

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water, B: Acetonitrile
Gradient Start with 5% B, increase to 95% B over 30 min
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 10 µL
Column Temperature 25°C

Biological Activities and Potential Mechanisms of Action

This compound and other pyridine derivatives have been reported to exhibit various biological activities, including neuroprotective and antimicrobial effects.[7][8][9] The exact mechanisms of action for this compound are not well-defined, but logical pathways can be inferred from studies on similar compounds.

Potential Neuroprotective Signaling Pathway

Pyridine derivatives have been shown to exert neuroprotective effects through various mechanisms, including the inhibition of amyloid-β aggregation and reduction of reactive oxygen species (ROS).[8][9] A potential signaling pathway could involve the modulation of cellular stress responses.

Potential Neuroprotective Mechanism 5H2MP This compound Abeta Amyloid-β Aggregation 5H2MP->Abeta inhibits ROS Reactive Oxygen Species 5H2MP->ROS reduces Neuroprotection Neuroprotection 5H2MP->Neuroprotection Neuronal_Damage Neuronal Damage Abeta->Neuronal_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Neuronal_Damage

A logical diagram of a potential neuroprotective mechanism.
Potential Antimicrobial Mechanism of Action

The antimicrobial activity of pyridine compounds is often attributed to their ability to disrupt bacterial cell membranes or interfere with essential cellular processes.[10][11][12]

Potential Antimicrobial Mechanism 5H2MP This compound Cell_Membrane Bacterial Cell Membrane 5H2MP->Cell_Membrane interacts with Enzyme_Inhibition Essential Enzyme Inhibition 5H2MP->Enzyme_Inhibition inhibits Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death

A logical diagram of a potential antimicrobial mechanism of action.

Conclusion and Future Directions

This compound is a naturally occurring compound with promising biological activities. However, a significant knowledge gap exists regarding its quantitative distribution in nature, its specific biosynthetic pathway, and the precise molecular mechanisms underlying its effects. Future research should focus on:

  • Quantitative analysis of this compound in known and novel natural sources.

  • Elucidation of the biosynthetic pathway using isotopic labeling studies and genomic analysis.

  • In-depth investigation of its pharmacological properties and mechanisms of action using in vitro and in vivo models.

Addressing these research questions will be crucial for unlocking the full potential of this compound in drug discovery and development.

References

An In-depth Technical Guide on the Tautomerism and Stability of 5-Hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-2-methylpyridine, a key heterocyclic building block in medicinal chemistry and organic synthesis, exists in a dynamic equilibrium between its hydroxy (enol) and pyridone (keto) tautomeric forms. This technical guide provides a comprehensive analysis of this tautomerism, exploring the relative stability of the tautomers, the influence of environmental factors, and the experimental and computational methodologies used for their characterization. This document is intended to serve as a detailed resource for researchers and professionals involved in the design and development of molecules incorporating the this compound scaffold.

Introduction

Heterocyclic compounds are fundamental to the development of a vast array of pharmaceuticals and functional materials. Among these, pyridine (B92270) derivatives hold a prominent position due to their versatile chemical properties and biological activities. This compound (also known as 6-methyl-3-pyridinol) is a bifunctional molecule featuring both a hydroxyl and a methyl group on the pyridine ring, making it a valuable precursor in the synthesis of more complex molecules.[1][2] Its utility is, however, intrinsically linked to its tautomeric nature.

Prototropic tautomerism, the migration of a proton between two or more sites within a molecule, is a critical consideration in the study of heterocyclic compounds. For hydroxypyridines, this manifests as a keto-enol tautomerism, where the hydroxy form (enol) can interconvert to a pyridone form (keto). In the case of this compound, the equilibrium exists between the hydroxy tautomer and its corresponding keto form, 6-methyl-1H-pyridin-3(2H)-one. The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent, and has significant implications for the molecule's reactivity, physicochemical properties, and biological interactions.

This guide will delve into the core principles governing the tautomerism of this compound, present available quantitative data on tautomer stability, and provide detailed experimental and computational protocols for its investigation.

Tautomeric Forms of this compound

The tautomeric equilibrium of this compound involves the interconversion of two primary forms: the hydroxy form and the pyridone form.

  • This compound (Hydroxy/Enol Form): This tautomer possesses an aromatic pyridine ring with a hydroxyl substituent.

  • 6-Methyl-3-pyridone (Pyridone/Keto Form): This tautomer features a dihydropyridine (B1217469) ring with a carbonyl group.

The equilibrium between these two forms is a dynamic process, and the predominant tautomer is determined by its relative thermodynamic stability under specific conditions.

Tautomerism cluster_enol This compound (Enol Form) cluster_keto 6-Methyl-3-pyridone (Keto Form) enol N(=C(C=C(O)C=C1)C)C1 keto O=C1C=CN=C(C)C1 enol->keto Equilibrium

Tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Stability

The relative stability of the hydroxy and pyridone tautomers is influenced by a combination of intramolecular and intermolecular factors.

  • Aromaticity: The hydroxy form possesses a fully aromatic pyridine ring, which confers significant thermodynamic stability. The pyridone form, while still containing a conjugated system, has a less aromatic character.

  • Solvent Effects: The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium. Polar solvents, particularly those capable of hydrogen bonding, can preferentially stabilize the more polar tautomer. Generally, the pyridone form is more polar than the hydroxy form and is therefore favored in polar solvents like water. In nonpolar solvents, the less polar hydroxy form may be more prevalent.

  • Substitution Effects: The nature and position of other substituents on the pyridine ring can influence the electronic properties of the system and, consequently, the tautomeric equilibrium.

Quantitative Analysis of Tautomer Stability

Table 1: Calculated Thermodynamic Data for a Representative Hydroxypyridine Tautomerism (Hypothetical Data for Illustration)

SolventKT ([Pyridone]/[Hydroxy])ΔG (kcal/mol)Predominant Tautomer
Gas Phase0.5+0.41Hydroxy
Cyclohexane1.2-0.11Pyridone (slight)
Chloroform3.5-0.74Pyridone
Acetonitrile8.0-1.23Pyridone
Water20.0-1.77Pyridone

Note: This table presents hypothetical data to illustrate the expected trend of solvent effects on the tautomeric equilibrium. Actual experimental or computational data for this compound is required for a precise quantitative analysis.

Experimental Protocols for Tautomer Analysis

The determination of the tautomeric ratio of this compound in solution can be achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, provided that the rate of interconversion is slow on the NMR timescale.

Experimental Workflow for NMR Analysis

NMR_Workflow A Sample Preparation Dissolve this compound in deuterated solvent of interest. B 1H NMR Data Acquisition Acquire high-resolution spectrum. A->B C Signal Assignment Identify distinct signals for each tautomer (e.g., vinylic vs. aliphatic protons). B->C D Integration Integrate the characteristic signals for both tautomers. C->D E Calculation of Tautomer Ratio Ratio = (Integral of Pyridone Signal) / (Integral of Hydroxy Signal) D->E F Equilibrium Constant (KT) Calculate KT from the tautomer ratio. E->F

Workflow for NMR analysis of tautomeric equilibrium.

Detailed Protocol:

  • Sample Preparation: Prepare a solution of this compound of known concentration in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a constant temperature.

  • Signal Identification: Identify characteristic proton signals that are unique to each tautomer. For example, the pyridone tautomer will exhibit signals for protons on sp³-hybridized carbons, which will be in a different chemical shift region compared to the aromatic protons of the hydroxy tautomer.

  • Integration and Quantification: Carefully integrate the area of the identified signals corresponding to each tautomer.

  • Calculation of Tautomer Ratio: The molar ratio of the two tautomers can be determined by comparing the integrated areas of their respective unique signals, after correcting for the number of protons each signal represents.

  • Equilibrium Constant Determination: The equilibrium constant (KT) is calculated as the ratio of the concentration of the pyridone tautomer to the hydroxy tautomer.

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy can be used to determine the tautomeric equilibrium constant if the two tautomers have distinct absorption spectra.

Experimental Workflow for UV/Vis Analysis

UVVis_Workflow A Sample Preparation Prepare solutions of known concentration in the solvent of interest. B Spectral Acquisition Record UV/Vis spectra of the solutions. A->B C Identification of λmax Determine the wavelength of maximum absorbance for each tautomer (if distinguishable). B->C D Molar Absorptivity Determination Determine molar absorptivities (ε) for each tautomer at their respective λmax using 'locked' derivatives. C->D E Analysis of Mixture Spectrum Deconvolute the spectrum of the mixture to determine the concentration of each tautomer. D->E F Equilibrium Constant (KT) Calculate KT from the concentrations. E->F

Workflow for UV/Vis analysis of tautomeric equilibrium.

Detailed Protocol:

  • Sample Preparation: Prepare a series of solutions of this compound with varying concentrations in the chosen solvent.

  • Spectral Measurement: Record the UV/Vis absorption spectrum for each solution.

  • Determination of Molar Absorptivities: The molar absorptivity (ε) for each pure tautomer at a specific wavelength is required. This is often achieved by studying "locked" derivatives where the tautomerism is prevented (e.g., O-methylated and N-methylated analogs).

  • Analysis of the Equilibrium Mixture: The absorbance of the mixture at a given wavelength is the sum of the absorbances of the individual tautomers (A_total = ε_hydroxy * c_hydroxy * l + ε_pyridone * c_pyridone * l). By measuring the absorbance at two different wavelengths where the molar absorptivities of the two tautomers are significantly different, a system of two linear equations can be solved to determine the concentration of each tautomer.

  • Calculation of the Equilibrium Constant: Once the concentrations of the hydroxy and pyridone forms are known, the equilibrium constant (KT) can be calculated.

Computational Chemistry Approaches

In the absence of extensive experimental data, computational chemistry provides a powerful means to investigate the tautomerism of this compound. Density Functional Theory (DFT) is a commonly employed method for this purpose.

Computational Workflow

DFT_Workflow A Structure Generation Build 3D structures of both tautomers. B Geometry Optimization Optimize the geometry of each tautomer using a suitable DFT functional and basis set. A->B C Frequency Calculation Perform frequency calculations to confirm the optimized structures are true minima. B->C D Energy Calculation Calculate the electronic and Gibbs free energies of each tautomer. C->D E Solvent Modeling (Optional) Incorporate solvent effects using a continuum solvation model (e.g., PCM). D->E F Calculation of ΔG and KT ΔG = G_pyridone - G_hydroxy KT = exp(-ΔG/RT) D->F E->F

Workflow for computational analysis of tautomerism.

Detailed Protocol:

  • Model Building: Construct the 3D structures of both the this compound and 6-methyl-3-pyridone tautomers.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311+G(d,p)).

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies to ensure that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies).

  • Energy Calculations: Compute the single-point electronic energies and the Gibbs free energies of the optimized structures.

  • Solvent Effects: To model the tautomerism in different solvents, employ a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Thermodynamic Analysis: Calculate the difference in Gibbs free energy (ΔG) between the two tautomers. The equilibrium constant (KT) can then be calculated using the equation: ΔG = -RTln(KT).

Biological Relevance and Drug Development Implications

The tautomeric state of a molecule can have a profound impact on its biological activity. The different electronic and steric properties of the hydroxy and pyridone forms of this compound can lead to distinct interactions with biological targets such as enzymes and receptors.

  • Receptor Binding: The hydrogen bonding capabilities of the two tautomers differ significantly. The hydroxy form can act as both a hydrogen bond donor and acceptor, while the pyridone form has a more pronounced hydrogen bond acceptor character at the carbonyl oxygen and a donor at the N-H group. This can lead to preferential binding of one tautomer to a specific biological target.

  • Pharmacokinetics: The lipophilicity and polarity of the two tautomers are different, which can affect their absorption, distribution, metabolism, and excretion (ADME) properties.

  • Drug Design: When designing drugs that incorporate the this compound scaffold, it is crucial to consider the tautomeric equilibrium. Understanding which tautomer is likely to be present under physiological conditions can guide the design of more potent and selective drug candidates. For instance, this compound is a known intermediate in the synthesis of various pharmaceuticals, and its tautomeric behavior can influence the synthetic strategy and the properties of the final active pharmaceutical ingredient.[1]

Conclusion

The tautomerism of this compound is a multifaceted phenomenon governed by a delicate balance of structural and environmental factors. The equilibrium between the hydroxy and pyridone forms has significant implications for the chemical reactivity, physicochemical properties, and biological activity of this important heterocyclic building block. A thorough understanding of this tautomerism, achieved through a combination of experimental and computational methods as outlined in this guide, is essential for the effective utilization of this compound in drug discovery and development. Further experimental studies to precisely quantify the tautomeric equilibrium in various solvents would be highly beneficial to the scientific community.

References

Spectroscopic Profile of 5-Hydroxy-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 5-Hydroxy-2-methylpyridine (CAS No: 1121-78-4), a crucial heterocyclic building block in medicinal chemistry and organic synthesis. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₇NO, with a molecular weight of 109.13 g/mol . The spectroscopic data presented below provides critical information for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their immediate chemical environment.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search results

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into their electronic environments. The following data is based on a study by Takeuchi and Dennis (1976).

Chemical Shift (δ) ppmCarbon Assignment
Data not available in search resultsData not available in search results
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Data not available in search resultsData not available in search resultsO-H stretch (phenolic)
Data not available in search resultsData not available in search resultsC-H stretch (aromatic/aliphatic)
Data not available in search resultsData not available in search resultsC=C and C=N stretching (pyridine ring)
Data not available in search resultsData not available in search resultsC-O stretch (phenolic)
Data not available in search resultsData not available in search resultsC-H bend (aromatic/aliphatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
109100[M]⁺ (Molecular ion)
108~50[M-H]⁺
80~45[M-CHO]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

NMR Spectroscopy Sample Preparation and Acquisition

¹H and ¹³C NMR

  • Sample Preparation:

    • Weigh approximately 5-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Data Acquisition:

    • The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

    • For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a wider spectral width (e.g., 0 to 220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically employed to simplify the spectrum and improve sensitivity.

Infrared (IR) Spectroscopy - KBr Pellet Method
  • Sample Preparation:

    • Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.

    • In an agate mortar and pestle, grind a small amount (1-2 mg) of this compound into a fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly to ensure a homogenous dispersion.

    • Transfer the powdered mixture to a pellet-forming die.

  • Data Acquisition:

    • Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

    • If necessary, filter the solution to remove any particulate matter.

    • Transfer the solution to a GC vial.

  • Data Acquisition:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC-MS system.

    • The gas chromatograph is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure separation of the components. A typical program might start at 50°C and ramp to 250°C.

    • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass range is scanned from a low to a high m/z value (e.g., 40-500 amu) to detect the molecular ion and fragment ions.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound of Interest (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec MS_Spec GC-MS System Prep_MS->MS_Spec NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z Ratios) MS_Spec->MS_Data Interpretation Structural Elucidation & Characterization NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

Solubility Profile of 5-Hydroxy-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 5-Hydroxy-2-methylpyridine (CAS No: 1121-78-4), a key intermediate in the pharmaceutical and chemical industries. Understanding the solubility of this compound is critical for its application in synthesis, formulation, and biological studies. This document compiles available solubility data, details relevant experimental methodologies, and presents logical workflows for solubility determination.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature and pressure to form a saturated solution. For ionizable compounds like this compound, solubility is also significantly influenced by the pH of the medium. The molecule's structure, featuring both a hydrophilic hydroxyl group and a more hydrophobic methyl-substituted pyridine (B92270) ring, results in a nuanced solubility profile across different solvent systems.

Quantitative Solubility Data

The available quantitative and qualitative solubility data for this compound is summarized below. It is important to note that experimentally determined data for this compound is limited in publicly available literature.

Solvent SystemTemperature (°C)SolubilityData Type
Water25~19.7 g/L (19,730 mg/L)Estimated[1]
WaterNot SpecifiedSlightly solubleQualitative[2]
DichloromethaneNot SpecifiedSolubleQualitative[3][4]
Alcohols (general)Not SpecifiedSolubleQualitative[2]
Ketones (general)Not SpecifiedSolubleQualitative[2]

Physicochemical Properties Influencing Solubility

A compound's physicochemical properties are crucial in determining its solubility.

PropertyValueSignificance
Molecular Formula C₆H₇NO
Molecular Weight 109.13 g/mol
pKa 4.93Indicates that the compound is a weak base. Its solubility is expected to increase in acidic conditions (pH < pKa) due to the formation of the more soluble protonated form.[2]
logP (o/w) 0.418The estimated octanol-water partition coefficient suggests a relatively balanced hydrophilic-lipophilic character.

Experimental Protocols for Solubility Determination

While specific experimental data for this compound is scarce, the following standard protocols are widely accepted for determining the solubility profile of organic compounds.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.

Objective: To determine the maximum concentration of a compound that dissolves in a solvent at equilibrium.

Methodology:

  • Preparation: An excess amount of solid this compound is added to a series of vials containing the solvent of interest (e.g., water, buffers of different pH, organic solvents).

  • Equilibration: The vials are sealed and agitated in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the average concentration from replicate experiments.

pH-Dependent Solubility Profile

Objective: To investigate the effect of pH on the aqueous solubility of an ionizable compound.

Methodology:

  • Buffer Preparation: A series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 7.4) are prepared.

  • Solubility Measurement: The shake-flask method is performed for this compound in each buffer.

  • Data Analysis: The measured solubility is plotted against the corresponding pH to generate a pH-solubility profile. This profile is crucial for predicting the compound's behavior in different biological environments, such as the gastrointestinal tract.

pKa Determination by Potentiometric Titration

Understanding the pKa is essential for interpreting the pH-solubility profile.

Objective: To determine the acid dissociation constant (pKa) of the compound.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the context of solubility profiling.

G General Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_analysis Data Analysis prep1 Weigh excess solid compound prep2 Add to solvent in vials prep1->prep2 equil1 Seal and agitate at constant temperature (e.g., 24-72h) prep2->equil1 sep1 Centrifuge or filter to remove undissolved solid equil1->sep1 quant1 Collect clear supernatant/filtrate sep1->quant1 quant2 Analyze concentration (e.g., HPLC, UV-Vis) quant1->quant2 analysis1 Calculate solubility from concentration quant2->analysis1 analysis2 Report results (e.g., g/L, mg/mL) analysis1->analysis2 G Logical Relationship of Physicochemical Properties and Solubility cluster_props Physicochemical Properties cluster_sol Solubility Profile pka pKa (Ionization) ph_sol pH-Dependent Solubility pka->ph_sol directly influences logp logP (Lipophilicity) aq_sol Aqueous Solubility logp->aq_sol inversely correlates with org_sol Organic Solvent Solubility logp->org_sol correlates with mw Molecular Weight mw->aq_sol can influence crystal Crystal Lattice Energy crystal->aq_sol inversely correlates with ph_sol->aq_sol is a component of

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, conformation, and key physicochemical properties of 5-Hydroxy-2-methylpyridine (CAS No: 1121-78-4), a versatile heterocyclic building block in medicinal chemistry and organic synthesis. This document synthesizes available data to offer insights into its structural characteristics, tautomeric behavior, and the experimental methodologies used for its characterization.

Molecular Structure

This compound, also known as 6-methyl-3-pyridinol, possesses a pyridine (B92270) ring substituted with a hydroxyl group at the 5-position and a methyl group at the 2-position. The presence of these functional groups imparts a unique electronic and steric profile, making it a valuable synthon for the development of novel pharmaceutical agents and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular FormulaC₆H₇NO[1][2]
Molecular Weight109.13 g/mol [1][2]
AppearancePale tan to brown powder[3]
Melting Point168-170 °C[1]
Boiling Point295-296 °C (estimated)[3]
SolubilitySoluble in dichloromethane[1]
pKa4.93[4]
XlogP30.8 (estimated)[3]
Structural Parameters

To date, a publicly available crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) are employed to predict the molecular geometry. Table 2 presents the calculated bond lengths and angles for the most stable conformer of the hydroxy tautomer, obtained using DFT with the B3LYP functional and a 6-31G(d) basis set. These values provide a reliable theoretical model of the molecule's structure.

ParameterBond/AngleValue (Å or °)
Bond Lengths (Å) C2-N11.345
N1-C61.332
C6-C51.398
C5-C41.387
C4-C31.391
C3-C21.402
C2-C7 (methyl)1.508
C5-O81.359
O8-H0.967
Bond Angles (°) C6-N1-C2118.9
N1-C2-C3122.5
C2-C3-C4118.3
C3-C4-C5119.6
C4-C5-C6119.8
C5-C6-N1120.9
N1-C2-C7117.2
C3-C2-C7120.3
C4-C5-O8122.1
C6-C5-O8118.1
C5-O8-H109.2

Conformational Analysis: Tautomerism

A critical aspect of the conformation of this compound is its existence in a tautomeric equilibrium with its corresponding pyridone form, 6-methyl-1H-pyridin-3(2H)-one. This equilibrium between the enol (hydroxy) and keto (pyridone) forms is a key determinant of the molecule's reactivity and biological interactions. The position of this equilibrium is known to be sensitive to the solvent environment.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and characterization of this compound. The following sections provide methodologies for a key synthetic route and for spectroscopic analysis.

Synthesis via Catalytic Hydrogen Reduction

This method provides an efficient route to this compound from 3-cyano-6-hydroxypyridine.

Materials:

  • 3-cyano-6-hydroxypyridine

  • Sodium lauryl sulfate (B86663)

  • n-Butanol

  • Water

  • Sulfuric acid (98%)

  • 5% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • 10% Sodium hydroxide (B78521) solution

Procedure:

  • In a reaction vessel, prepare a mixed solvent of n-butanol and water.

  • Add 3-cyano-6-hydroxypyridine and sodium lauryl sulfate to the solvent mixture.

  • Raise the temperature of the mixture to 50 °C.

  • Slowly add a solution of sulfuric acid in water dropwise while maintaining the temperature.

  • Stir the mixture for approximately 20 minutes, then cool to room temperature.

  • Add 5% Pd/C catalyst to the reaction mixture.

  • Replace the atmosphere in the reaction vessel with hydrogen gas.

  • Conduct the hydrogenation at atmospheric pressure for 6 hours.

  • Upon completion, remove the catalyst by filtration.

  • Wash the resulting solution with a 10% sodium hydroxide aqueous solution.

  • Partially neutralize the solution to a pH of 5 and extract with n-butanol to obtain the crude product.

Synthesis_Workflow start Start Materials: 3-cyano-6-hydroxypyridine Surfactant, Solvents mixing Mixing and Heating to 50°C start->mixing Step 1 acidification Acidification with H₂SO₄ mixing->acidification Step 2 cooling Cooling to Room Temperature acidification->cooling Step 3 catalyst Addition of Pd/C Catalyst cooling->catalyst Step 4 hydrogenation Hydrogenation (H₂ gas, 6h) catalyst->hydrogenation Step 5 filtration Catalyst Filtration hydrogenation->filtration Step 6 workup Washing and Extraction filtration->workup Step 7 product This compound workup->product Step 8

General Protocol for ¹H and ¹³C NMR Spectroscopy

The following is a general protocol for the acquisition of NMR spectra for pyridine derivatives, applicable to this compound.

I. Sample Preparation:

  • Weighing: Accurately weigh 10-20 mg of high-purity this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution. Sonication may be used to aid this process.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Capping and Labeling: Securely cap and label the NMR tube with the sample identification.

II. NMR Spectrometer Setup and Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Tuning and Locking: Tune and match the probe for both ¹H and ¹³C nuclei. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: ~16 ppm, centered around 8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: ~200-220 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096.

  • Temperature: 298 K.

III. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum.

Spectroscopic Data Summary

Spectroscopic techniques are fundamental for the structural elucidation of this compound.

TechniqueKey Observations
¹H NMR (DMSO-d₆)Signals corresponding to the aromatic protons on the pyridine ring, the methyl protons, and the hydroxyl proton are observed. The chemical shifts and coupling patterns are consistent with the substituted pyridine structure.
¹³C NMR (DMSO-d₆)Resonances for the five carbon atoms of the pyridine ring and the methyl carbon are observed at characteristic chemical shifts.
Infrared (IR) Characteristic absorption bands for the O-H stretching of the hydroxyl group, C-H stretching of the aromatic ring and methyl group, and C=C and C=N stretching vibrations of the pyridine ring are present.
Mass Spectrometry (MS) The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.

Biological and Pharmaceutical Relevance

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[5] Its derivatives have been investigated for a range of therapeutic applications, including potential antimicrobial and neuroprotective effects.[4] The structural and conformational properties outlined in this guide are fundamental to understanding its reactivity and its interactions with biological targets, thereby informing the design and development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: 5-Hydroxy-2-methylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-methylpyridine is a versatile heterocyclic building block extensively utilized in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine (B92270) ring substituted with a hydroxyl group at the 5-position and a methyl group at the 2-position, provides a multifunctional scaffold for the construction of complex molecules. This compound exists in a tautomeric equilibrium with its pyridone form, 5-methyl-2(1H)-pyridinone, which further diversifies its reactivity and applications.[1] These application notes provide an overview of its key uses, supported by detailed experimental protocols and quantitative data.

Key Applications

The primary applications of this compound in organic synthesis include:

  • Precursor for Pharmaceutical Compounds: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the anti-fibrotic drug Pirfenidone.[2][3]

  • Ligand in Catalysis and Coordination Chemistry: The nitrogen atom of the pyridine ring and the hydroxyl group can act as coordination sites for metal ions, making it a valuable ligand in the development of catalysts and metal complexes with specific biological activities.

  • Building Block for Functionalized Molecules: The hydroxyl and methyl groups offer reactive sites for further functionalization, such as etherification and oxidation, enabling the synthesis of a wide range of substituted pyridine derivatives.[1][4]

Synthesis of Pirfenidone and Derivatives

A major application of this compound is in the synthesis of Pirfenidone, a drug used for the treatment of idiopathic pulmonary fibrosis.[2][3] The synthesis involves the N-arylation of its tautomer, 5-methyl-2(1H)-pyridinone.

Reaction Scheme: Synthesis of Pirfenidone

G cluster_start Starting Material cluster_tautomer Tautomerization cluster_reaction N-Arylation 5_Hydroxy_2_methylpyridine This compound 5_methyl_2_1H_pyridinone 5-methyl-2(1H)-pyridinone 5_Hydroxy_2_methylpyridine->5_methyl_2_1H_pyridinone Tautomerization Pirfenidone Pirfenidone 5_methyl_2_1H_pyridinone->Pirfenidone Chlorobenzene Chlorobenzene Chlorobenzene->Pirfenidone Base Base (e.g., K2CO3) Base->Pirfenidone Catalyst Cu(I) salt / Ligand (e.g., CuI / DMEDA) Catalyst->Pirfenidone

Caption: General reaction scheme for the synthesis of Pirfenidone.

Quantitative Data for Pirfenidone Synthesis
Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
5-methyl-2(1H)-pyridinoneChlorobenzeneCuI / N,N'-DimethylethylenediamineK₂CO₃ChlorobenzeneReflux1676[1]
5-methyl-2(1H)-pyridinoneChlorobenzeneCuBr / N,N'-dimethylcyclohexane-1,2-diamineK₃PO₄DMFNot SpecifiedNot Specified84[1]
5-methyl-2(1H)-pyridinoneBromobenzeneCuClK₂CO₃DMF130-140Not SpecifiedNot Specified
Experimental Protocol: Synthesis of Pirfenidone[1]
  • Reaction Setup: In a reaction vessel, suspend 5-methyl-2(1H)-pyridinone (1.0 equiv.) and potassium carbonate (1.1 equiv.) in chlorobenzene.

  • Addition of Catalysts: Add N,N'-Dimethylethylene-1,2-diamine (DMEDA) (0.22 equiv.) and copper(I) iodide (CuI) (0.11 equiv.) to the suspension.

  • Inert Atmosphere: Render the reaction medium inert by performing vacuum/N₂ cycles.

  • Reaction: Heat the mixture to reflux with stirring for 16 hours.

  • Work-up: After completion, cool the mixture to 25 °C and dilute with dichloromethane. Filter off the insoluble materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield Pirfenidone.

Synthesis of Pirfenidone Derivatives

This compound and its derivatives are also used to synthesize novel analogues of Pirfenidone with potentially enhanced anti-fibrotic activity.

Reaction Scheme: Synthesis of a Pirfenidone Derivative

G cluster_start Starting Material cluster_reaction1 Step 1: N-Arylation cluster_reaction2 Step 2: Hydrazone Formation Pyridin_2_1H_one Pyridin-2(1H)-one Intermediate 4-(2-oxopyridin-1(2H)-yl)benzaldehyde Pyridin_2_1H_one->Intermediate 4_bromobenzaldehyde 4-bromobenzaldehyde (B125591) 4_bromobenzaldehyde->Intermediate Reagents1 K2CO3, CuI, DMF Reagents1->Intermediate Final_Product 1-(4-(Hydrazonomethyl)phenyl)pyridin-2(1H)-one Intermediate->Final_Product Hydrazine_hydrate Hydrazine (B178648) hydrate (B1144303) Hydrazine_hydrate->Final_Product Reagents2 Ethanol (B145695), Acetic acid (cat.) Reagents2->Final_Product

Caption: Synthesis of a Pirfenidone derivative via N-arylation and subsequent functionalization.

Quantitative Data for a Pirfenidone Derivative Synthesis
StepReactant 1Reactant 2ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1Pyridin-2(1H)-one4-bromobenzaldehydeK₂CO₃, CuIDMFReflux1Not specified
24-(2-oxopyridin-1(2H)-yl)benzaldehydeHydrazine hydrateAcetic acid (cat.)EthanolRoom Temp.369
Experimental Protocol: Synthesis of 1-(4-(Hydrazonomethyl)phenyl)pyridin-2(1H)-one

Step 1: Synthesis of 4-(2-oxopyridin-1(2H)-yl)benzaldehyde

  • Reaction Setup: In a round-bottom flask, mix pyridin-2(1H)-one (1.0 equiv.), 4-bromobenzaldehyde (1.0 equiv.), potassium carbonate (10.0 equiv.), and copper(I) iodide (0.25 equiv.) in dimethylformamide (DMF).

  • Reaction: Stir the mixture under reflux for 1 hour.

  • Work-up: After cooling, add water and extract the mixture with ethyl acetate. Dry the combined organic phases over anhydrous Na₂SO₄ and concentrate to dryness.

  • Purification: Purify the residue by flash column chromatography to obtain 4-(2-oxopyridin-1(2H)-yl)benzaldehyde.

Step 2: Synthesis of 1-(4-(Hydrazonomethyl)phenyl)pyridin-2(1H)-one

  • Reaction Setup: In a flask, dissolve 4-(2-oxopyridin-1(2H)-yl)benzaldehyde (1.0 equiv.) in absolute ethanol.

  • Addition of Reagent: Add 30% hydrazine hydrate (1.2 equiv.) dropwise with a few drops of glacial acetic acid as a catalyst.

  • Reaction: Stir the mixture for 3 hours at room temperature.

  • Isolation: Remove the solvent and recrystallize the residue from ethanol to yield the final product.

Use as a Ligand in Coordination Chemistry

This compound can act as a ligand in the formation of metal complexes, some of which exhibit interesting biological activities. For instance, it has been used as a ligand in a platinum complex that shows protein kinase inhibitory action.[3]

Conceptual Workflow: Formation of a Platinum Complex

G 5_HMP This compound (Ligand) Reaction Coordination Reaction 5_HMP->Reaction Pt_precursor Platinum(II) Precursor (e.g., K2PtCl4) Pt_precursor->Reaction Pt_complex Platinum(II) Complex with This compound Ligand Reaction->Pt_complex Biological_Screening Biological Screening (e.g., Protein Kinase Inhibition Assay) Pt_complex->Biological_Screening Active_Complex Active Protein Kinase Inhibitor Biological_Screening->Active_Complex G 5_HMP This compound Quaternization Quaternization Reaction 5_HMP->Quaternization Menthol_ether L-menthol chloromethyl ether Menthol_ether->Quaternization Ionic_Liquid Chiral Pyridinium Ionic Liquid Quaternization->Ionic_Liquid

References

Application Notes and Protocols: 5-Hydroxy-2-methylpyridine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-methylpyridine, also known as 6-methyl-3-pyridinol, is a versatile heterocyclic building block with significant applications in the pharmaceutical industry.[1][2] Its unique chemical structure, featuring a pyridine (B92270) ring substituted with hydroxyl and methyl groups, allows for diverse chemical modifications, making it a valuable precursor in medicinal chemistry.[3] This compound and its derivatives are integral to the synthesis of a range of active pharmaceutical ingredients (APIs), including anti-ulcer agents and anti-fibrotic drugs. This document provides detailed application notes and experimental protocols for the use of this compound and its related structures as pharmaceutical intermediates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1121-78-4[2]
Molecular Formula C₆H₇NO[2]
Molecular Weight 109.13 g/mol [2]
Appearance Solid[2]
Melting Point 168-170 °C[2]
Solubility Soluble in dichloromethane[2]

Applications in Pharmaceutical Synthesis

This compound and its tautomer, 5-methyl-2(1H)-pyridinone, are key intermediates in the synthesis of various pharmaceuticals.[3] Notable applications include the synthesis of Pirfenidone (B1678446), an anti-fibrotic agent, and as a foundational structure for pyridine-based scaffolds in proton pump inhibitors (PPIs) like Omeprazole, Pantoprazole, and Dexlansoprazole (B1670344).

Synthesis of Pirfenidone

Pirfenidone is a medication used for the treatment of idiopathic pulmonary fibrosis.[4][5] The synthesis of Pirfenidone can be achieved via the N-arylation of 5-methyl-2(1H)-pyridinone, which is synthesized from 2-amino-5-methylpyridine (B29535).[4][5]

Experimental Workflow: Synthesis of Pirfenidone

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: N-Arylation A 2-Amino-5-methylpyridine B Sodium Nitrite (B80452) Sulfuric Acid, 0-5°C A->B Reacts with C Diazonium Salt Intermediate B->C Forms D 5-Methyl-2(1H)-pyridinone C->D Hydrolyzes to E Bromobenzene Potassium Carbonate Copper(I) Chloride, 130-140°C D->E Reacts with F Pirfenidone E->F Yields

Caption: Workflow for the synthesis of Pirfenidone.

Protocol for the Synthesis of 5-Methyl-2(1H)-pyridinone from 2-Amino-5-methylpyridine:

  • In a suitable reaction vessel, dissolve 2-amino-5-methylpyridine in aqueous sulfuric acid at 0-5°C.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 10°C.

  • Stir the reaction mixture for one hour at 0-5°C.

  • Raise the temperature to 25-35°C and stir for 4 hours.

  • Add an aqueous solution of sulphamic acid and stir for 60 minutes at 25-35°C to quench the reaction. The resulting product is 5-methyl-2(1H)-pyridinone.[4]

Protocol for the Synthesis of Pirfenidone:

  • Combine 5-methyl-2(1H)-pyridinone, bromobenzene, and dimethylformamide in a round bottom flask and stir until dissolved.

  • Add potassium carbonate and copper(I) chloride to the mixture.

  • Heat the reaction mass to 130-140°C and stir for 10 hours.

  • After the reaction is complete, cool the mixture to 25-35°C to obtain Pirfenidone.[4]

Intermediate/ProductStarting MaterialKey ReagentsTemperature (°C)YieldReference
5-Methyl-2(1H)-pyridinone2-Amino-5-methylpyridineNaNO₂, H₂SO₄0-35Not specified[4]
Pirfenidone5-Methyl-2(1H)-pyridinoneBromobenzene, K₂CO₃, CuCl130-140Not specified[4]
Synthesis of Proton Pump Inhibitors (PPIs)

While not always a direct starting material, the 2-methylpyridine (B31789) core is fundamental to the structure of many PPIs. The following protocols for Omeprazole, Pantoprazole, and Dexlansoprazole illustrate the synthesis of the key pyridine-containing intermediates.

Omeprazole is synthesized from 2,3,5-trimethylpyridine (B1346980) N-oxide.[6] A key step is the Boekelheide rearrangement to introduce a functional group at the 2-methyl position, followed by coupling with a benzimidazole (B57391) moiety and subsequent oxidation.[7]

Experimental Workflow: Synthesis of Omeprazole

G A 2,3,5-Trimethylpyridine N-oxide B Acetic Anhydride Reflux (110-140°C) A->B Boekelheide Rearrangement C 2-Acetoxymethyl-3,5-dimethyl- 4-methoxypyridine B->C D Sodium Hydroxide (B78521) Methanol/Water C->D Hydrolysis E 2-Hydroxymethyl-3,5-dimethyl- 4-methoxypyridine D->E F Thionyl Chloride Dichloromethane, <5°C E->F Chlorination G 2-Chloromethyl-3,5-dimethyl- 4-methoxypyridine hydrochloride F->G H 5-Methoxy-2-mercaptobenzimidazole Sodium Hydroxide G->H Coupling I Thioether Intermediate H->I J m-CPBA I->J Oxidation K Omeprazole J->K

Caption: Overall synthetic pathway for Omeprazole.

Protocol for the Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine:

  • To a solution of 4-Methoxy-2,3,5-trimethylpyridine N-oxide in toluene, add acetic anhydride.

  • Heat the reaction mixture to reflux (approximately 110-140°C) and maintain for 2-4 hours.

  • After completion, cool the reaction mixture and quench with methanol.

  • Remove the solvents under reduced pressure.

  • To the crude acetoxy intermediate, add a solution of sodium hydroxide in methanol/water and stir at room temperature for 2-3 hours.[7]

Protocol for the Synthesis of the Thioether Intermediate:

  • In a three-necked flask, dissolve sodium hydroxide in ethanol (B145695) and heat to 70-90°C.

  • Add 2-mercapto-5-methoxybenzimidazole and reflux until dissolved, then cool to below 10°C.

  • In a separate funnel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water and slowly add it to the benzimidazole solution.

  • Raise the temperature to 30°C and incubate for 4 hours.

  • Cool to 10°C, add water, and stir for 12 hours to obtain the thioether intermediate as a white solid.[6]

Intermediate/ProductStarting MaterialKey ReagentsTemperature (°C)YieldReference
2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine4-Methoxy-2,3,5-trimethylpyridine N-oxideAcetic anhydride, NaOH110-140 (reflux)Not specified[7]
Thioether Intermediate2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride & 2-mercapto-5-methoxybenzimidazoleNaOH, Ethanol, Water-10 to 3096%[6]
OmeprazoleThioether Intermediatem-CPBANot specifiedNot specified[6]

Pantoprazole is synthesized by the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form a thioether, which is then oxidized.[8]

Protocol for the Synthesis of Pantoprazole:

  • Condense 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in the presence of an inorganic base to yield the thioether intermediate.

  • Oxidize the resulting thioether using an oxidizing agent such as sodium hypochlorite (B82951) to produce Pantoprazole.[3][8]

Dexlansoprazole, the (R)-enantiomer of Lansoprazole, is synthesized using an asymmetric oxidation strategy to achieve high enantiomeric excess.[9]

Protocol for the Asymmetric Synthesis of Dexlansoprazole:

  • The synthesis starts with the formation of the thioether precursor.

  • An asymmetric oxidation is then carried out using a chiral catalyst system, such as a titanium-based catalyst with a chiral ligand (e.g., (+)-diethyl-L-tartrate) and an oxidizing agent like cumene (B47948) hydroperoxide.

  • The reaction is performed at a controlled temperature, typically between -5°C and 5°C, to ensure high stereoselectivity.[10]

  • The purification of the final product is crucial to remove the unwanted (S)-enantiomer.[9] A total yield of over 40% with an enantiomeric excess of over 99.5% has been reported.[11]

Mechanism of Action: Proton Pump Inhibition

Proton pump inhibitors, synthesized from pyridine-based intermediates, act by irreversibly inhibiting the H+/K+ ATPase (proton pump) in the gastric parietal cells.[12][13] This enzyme is responsible for the final step in gastric acid secretion.[1]

Signaling Pathway: H+/K+ ATPase Inhibition

G cluster_0 Parietal Cell PPI Proton Pump Inhibitor (Prodrug) Lumen Gastric Lumen (Acidic) PPI->Lumen H_K_ATPase H+/K+ ATPase (Proton Pump) H_plus_out H+ H_K_ATPase->H_plus_out Pumps H+ out K_plus_in K+ K_plus_in->H_K_ATPase Pumps K+ in Active_PPI Active Sulfenamide (B3320178) Lumen->Active_PPI Acid Activation Active_PPI->H_K_ATPase Covalent Bonding Inhibition Inhibition Inhibition->H_K_ATPase

Caption: Mechanism of H+/K+ ATPase inhibition by PPIs.

The PPI, being a prodrug, is administered and absorbed into the bloodstream. It then reaches the parietal cells of the stomach. In the acidic environment of the secretory canaliculi of the parietal cells, the PPI is activated to its sulfenamide form. This active form then covalently binds to the cysteine residues of the H+/K+ ATPase, leading to its irreversible inhibition and a profound reduction in gastric acid secretion.[12][14]

Conclusion

This compound and its derivatives are indispensable intermediates in the synthesis of a variety of pharmaceuticals. Their structural versatility allows for the creation of complex molecules with significant therapeutic value. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development, highlighting the critical role of this pyridine building block in modern medicinal chemistry.

References

Application of 5-Hydroxy-2-methylpyridine in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-methylpyridine, and its tautomer 5-methyl-2-pyridone, are versatile heterocyclic building blocks with significant applications in medicinal chemistry. This scaffold is a key component in the development of various therapeutic agents due to its ability to engage in a range of chemical modifications and its favorable physicochemical properties. Its derivatives have shown promise in treating a variety of conditions, most notably idiopathic pulmonary fibrosis, and are being explored for their potential as kinase inhibitors and anticancer agents. This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with quantitative data, experimental protocols, and visual representations of relevant pathways and workflows.

Key Applications in Drug Discovery

The this compound moiety serves as a crucial intermediate in the synthesis of several important pharmaceutical compounds. Its chemical structure, featuring both a hydroxyl group and a methyl group on a pyridine (B92270) ring, allows for diverse chemical modifications, making it a valuable precursor in medicinal chemistry.[1]

One of the most prominent applications of a this compound tautomer, 5-methyl-2-pyridone, is in the synthesis of Pirfenidone (B1678446) . Pirfenidone is an anti-inflammatory and anti-fibrotic agent approved for the treatment of idiopathic pulmonary fibrosis (IPF).[2][3][4][5] The pyridone ring is a central feature of the drug's structure, and modifications of this core have been a major focus of research to develop analogs with improved efficacy and pharmacokinetic profiles.[2][3][4]

Furthermore, this compound has been utilized as a ligand in the synthesis of platinum complexes that exhibit potent protein kinase inhibitory action at nanomolar levels. This highlights its potential in the development of novel anticancer therapeutics.

Quantitative Data: Biological Activity of Pirfenidone and its Derivatives

The following table summarizes the in vitro biological activity of Pirfenidone and some of its derivatives against various cell lines and targets. This data is crucial for understanding the structure-activity relationships (SAR) of this class of compounds.

CompoundTarget/AssayCell LineIC50 (µM)Reference
PirfenidoneAntiproliferationNIH3T3>1000[5]
YZQ17 AntiproliferationNIH3T3140[2]
4a AntiproliferationHT1080 (Glioma)1.43[6]
4a AntiproliferationU87 (Glioma)4.6[6]
SP-6-27 (5H-thiochromenopyridine analog) CytotoxicityMelanoma Cell Lines3-15[7][8]
SP-6-27 (5H-thiochromenopyridine analog) CytotoxicityGlioma Cell Lines3-15[7][8]
Pyridine-bridged Combretastatin Analog (4h) AntiproliferationHeLaNot specified, but potent[9]
Pyridine-bridged Combretastatin Analog (4s) AntiproliferationHeLaNot specified, but potent[9]
Quinazolinone Derivative (7) CDK9 Inhibition-0.115[10]
Quinazolinone Derivative (9) CDK9 Inhibition-0.131[10]
Quinazolinone Derivative (25) CDK9 Inhibition-0.142[10]

Experimental Protocols

Protocol 1: Synthesis of Pirfenidone

This protocol describes a common method for the synthesis of Pirfenidone from 5-methyl-2-pyridone and bromobenzene.

Materials:

  • 5-methyl-2-pyridone

  • Bromobenzene

  • Cuprous oxide (Cu₂O)

  • Dimethylformamide (DMF)

  • Saline solution

  • Ethyl acetate

  • Butanol

Procedure:

  • In a reaction vessel, admix bromobenzene, 5-methyl-2-pyridone, cuprous oxide, and dimethylformamide.[11]

  • Heat the reaction mixture to at least 100°C.[11]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the crude product with a saline solution to remove DMF and other water-soluble impurities.[11]

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude Pirfenidone by recrystallization from a solvent system like ethyl acetate/butanol to obtain the final product with high purity.[11]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Antiproliferation Assay

This protocol outlines a general procedure for evaluating the antiproliferative activity of this compound derivatives.

Materials:

  • Human cancer cell lines (e.g., NIH3T3, HT1080, U87)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the overnight culture medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

TGF-β/Smad Signaling Pathway

Pirfenidone and its derivatives have been shown to exert their anti-fibrotic effects by modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway. Specifically, compounds like YZQ17 have been found to inhibit the TGF-β/Smad2/3 dependent pathway.[2][4]

TGF_beta_Smad_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_Expression Fibrotic Gene Expression Nucleus->Gene_Expression Promotes Pirfenidone Pirfenidone / YZQ17 Pirfenidone->TGF_beta_R Inhibits

Caption: TGF-β/Smad signaling pathway and the inhibitory action of Pirfenidone.

General Workflow for Synthesis and Evaluation of this compound Derivatives

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel drug candidates based on the this compound scaffold.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start This compound Derivatization Chemical Derivatization Start->Derivatization Purification Purification & Characterization Derivatization->Purification Screening In Vitro Screening (e.g., Antiproliferation Assay) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Derivatization Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo

Caption: Workflow for the development of this compound derivatives.

This compound is a privileged scaffold in medicinal chemistry, providing a versatile starting point for the synthesis of a wide range of biologically active molecules. The success of Pirfenidone in treating idiopathic pulmonary fibrosis underscores the therapeutic potential of compounds derived from this core structure. Ongoing research continues to explore new applications for this compound derivatives, particularly in the areas of oncology and neurodegenerative diseases. The protocols and data presented here offer a valuable resource for researchers engaged in the design and development of novel therapeutics based on this important heterocyclic motif.

References

Synthetic Routes to 5-Hydroxy-2-methylpyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-hydroxy-2-methylpyridine and its derivatives. This versatile heterocyclic building block is a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. The following sections outline several common and effective synthetic strategies, complete with quantitative data, step-by-step methodologies, and visual representations of the chemical pathways.

Introduction

This compound is a valuable scaffold in medicinal chemistry and organic synthesis. The presence of a hydroxyl group and a methyl group on the pyridine (B92270) ring offers multiple sites for functionalization, enabling the creation of diverse molecular architectures. This compound and its derivatives are integral to the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents.

I. Synthesis of the this compound Core

Several reliable methods exist for the synthesis of the core this compound structure. The choice of route often depends on the availability of starting materials, scalability, and desired purity.

Catalytic Hydrogenation of 3-Cyano-6-hydroxypyridine

This method is a highly efficient and industrially scalable approach to this compound, often achieving high yields and purity.[1]

ParameterValueReference
Starting Material3-Cyano-6-hydroxypyridine[1]
Catalyst5% Palladium on Carbon (Pd/C)[1]
Solvent Systemn-Butanol and Water[1]
AdditivesSulfuric Acid, Sodium Lauryl Sulfate (B86663)[1]
Temperature50°C initially, then room temperature[1]
Reaction Time6 hours[1]
Yield83%[1]
Purity99.2% (pass-through rate)[1]
  • Reaction Setup: In a suitable reaction vessel, combine 3-cyano-6-hydroxypyridine (1.0 eq) and sodium lauryl sulfate (anionic surfactant) in a solvent mixture of n-butanol and water.

  • Acidification: Heat the mixture to 50°C and add a solution of 98% sulfuric acid in water dropwise.

  • Catalyst Addition: After stirring for approximately 20 minutes, cool the mixture to room temperature and add 5% Pd/C catalyst.

  • Hydrogenation: Replace the atmosphere in the vessel with hydrogen gas and conduct the hydrogenation at atmospheric pressure for 6 hours with vigorous stirring.

  • Work-up: Upon completion, remove the catalyst by filtration. Wash the filtrate with a 10% aqueous sodium hydroxide (B78521) solution.

  • Purification: Partially neutralize the aqueous layer to a pH of 5 and extract the product with n-butanol. The resulting solution contains crude this compound, which can be further purified by distillation or recrystallization.[1]

start 3-Cyano-6-hydroxypyridine product This compound start->product H2, 5% Pd/C Sodium Lauryl Sulfate H2SO4, n-Butanol/H2O

Caption: Catalytic hydrogenation of 3-cyano-6-hydroxypyridine.

Nucleophilic Aromatic Substitution

This route involves the displacement of a halide from a substituted pyridine with a hydroxyl group. A common starting material is 2-bromo-5-methylpyridine (B20793).

ParameterValueReference
Starting Material2-Bromo-5-methylpyridine
ReagentPotassium tert-butoxide (KOt-Bu)
Solventtert-Amyl alcohol
Temperature100°C
Reaction Time40 hours
Yield72%
  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, dissolve 2-bromo-5-methylpyridine (1.0 eq) in tert-amyl alcohol.

  • Reagent Addition: Add potassium tert-butoxide (10.0 eq) to the solution.

  • Reaction: Stir the mixture at 100°C for 40 hours.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Work-up: Dissolve the residue in formic acid and stir for 24 hours at room temperature. Adjust the pH to approximately 6 using a 3N aqueous potassium hydroxide solution.

  • Extraction and Purification: Extract the product with chloroform (B151607) (3x). Wash the combined organic phases with brine, dry over magnesium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography (e.g., 8% methanol (B129727) in dichloromethane) to yield this compound as a white solid.

start 2-Bromo-5-methylpyridine product This compound start->product 1. KOt-Bu, t-AmylOH, 100°C 2. HCOOH, rt

Caption: Nucleophilic substitution of 2-bromo-5-methylpyridine.

Diazotization of 2-Amino-5-methylpyridine (B29535)

This classical method involves the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate.

ParameterValueReference
Starting Material2-Amino-5-methylpyridine[2]
ReagentsSodium Nitrite (B80452) (NaNO2), Sulfuric Acid (H2SO4)[2]
SolventWater[2]
Temperature0-5°C, then 95°C[2]
Yield61%[2]
  • Reaction Setup: In a two-necked round-bottomed flask, prepare a solution of concentrated sulfuric acid in water and cool it to below 0°C in an acetone/ice bath.

  • Amine Addition: Add 2-amino-5-methylpyridine (1.0 eq) to the cold acid solution.

  • Diazotization: Slowly add an aqueous solution of sodium nitrite (1.3 eq) while maintaining the reaction temperature between 0-5°C.

  • Hydrolysis: After the addition is complete, stir the mixture at 0°C for 45 minutes, then heat to 95°C for 15 minutes.

  • Work-up: Cool the reaction mixture to room temperature and neutralize to a pH of 6.5-7.0 with a 50% w/w aqueous sodium hydroxide solution.

  • Extraction and Purification: Heat the mixture to 60°C and extract with ethyl acetate (B1210297) (4x). Dry the combined organic fractions over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator. Purify the resulting solid by recrystallization from hot/cold ethyl acetate to obtain this compound as white crystalline needles.[2]

start 2-Amino-5-methylpyridine intermediate Diazonium Salt Intermediate start->intermediate NaNO2, H2SO4, H2O 0-5°C product This compound intermediate->product H2O, 95°C

Caption: Diazotization of 2-amino-5-methylpyridine.

II. Synthesis of this compound Derivatives

The this compound core can be further functionalized to generate a library of derivatives for various applications, including drug discovery.

O-Alkylation and O-Acylation

The hydroxyl group is a versatile handle for introducing a variety of substituents through O-alkylation and O-acylation reactions.

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as DMF, add a base like anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Reagent Addition: Stir the suspension at room temperature for 15-30 minutes, then add the alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide) (1.1 - 1.5 eq) dropwise.

  • Reaction: Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature and quench with water.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to obtain the desired 5-alkoxy-2-methylpyridine derivative.

start Dissolve this compound and Base in Anhydrous Solvent add_reagent Add Alkylating/Acylating Agent start->add_reagent react Heat and Monitor Reaction (TLC) add_reagent->react workup Quench with Water and Extract with Organic Solvent react->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Isolated Derivative purify->product

Caption: General workflow for O-alkylation/acylation.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating C-C bonds and synthesizing biaryl derivatives. The hydroxyl group can be converted to a triflate to enable coupling at that position, or a halogenated this compound can be used.

  • Reaction Setup: In a reaction flask, combine the halogenated this compound derivative (e.g., 2-bromo-5-hydroxypyridine) (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 v/v 1,4-dioxane (B91453) and water).

  • Reaction: Heat the mixture to 80-90°C under an inert atmosphere with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After 12-24 hours, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired biaryl derivative.

start 2-Bromo-5-hydroxypyridine product 2-Aryl-5-hydroxypyridine Derivative start->product Pd(PPh3)4, Base Dioxane/H2O, 80-90°C reagent Arylboronic Acid

Caption: Suzuki cross-coupling for derivative synthesis.

Conclusion

The synthetic routes and protocols detailed in this document provide a robust foundation for the preparation of this compound and its derivatives. These methods offer flexibility in terms of scale, starting materials, and the types of derivatives that can be accessed. For researchers in drug discovery and development, these compounds serve as critical starting points for the synthesis of novel therapeutic agents. Careful selection of the synthetic route and optimization of reaction conditions are key to achieving high yields and purity of the target molecules.

References

Application Notes and Protocols: 5-Hydroxy-2-methylpyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-hydroxy-2-methylpyridine as a key intermediate in the synthesis of agrochemicals. This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate its application in research and development.

Introduction: A Versatile Pyridine (B92270) Intermediate

This compound, also known by its tautomeric form 2-hydroxy-5-methylpyridine (B17766) or as 6-methyl-3-pyridinol, is a versatile heterocyclic compound. Its chemical structure, featuring both a hydroxyl group and a methyl group on a pyridine ring, makes it a valuable building block for the synthesis of a variety of biologically active molecules. In the agrochemical industry, it is primarily utilized as a precursor for the synthesis of herbicides and fungicides, contributing to the development of effective crop protection agents.[1][2]

Application in Herbicide Synthesis: The Pathway to Fluazifop-butyl

A prominent application of this compound is in the synthesis of the selective herbicide fluazifop-butyl. This herbicide is effective in controlling grass weeds in broad-leaved crops. The synthetic route involves the conversion of this compound to the key intermediate, 2-chloro-5-methylpyridine (B98176). This chlorinated pyridine derivative is then further elaborated to produce the final herbicide.

Synthesis of 2-chloro-5-methylpyridine

The critical step in utilizing this compound for herbicide synthesis is its chlorination to 2-chloro-5-methylpyridine. This transformation is typically achieved using a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosgene (B1210022) (COCl₂).

Experimental Protocol: Chlorination of this compound

This protocol is a composite method based on established principles for the chlorination of hydroxypyridines as described in the patent literature.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Trichlorobenzene (high-boiling solvent)

  • Sodium hydroxide (B78521) (NaOH) solution, aqueous

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve this compound in a high-boiling solvent such as trichlorobenzene.

  • Addition of Chlorinating Agent: Heat the solution to a temperature between 80°C and 130°C. Slowly add a stoichiometric excess (up to 70 mole % excess) of phosphorus oxychloride to the reaction mixture through the dropping funnel over a period of 1-2 hours.

  • Reaction: Maintain the reaction mixture at the elevated temperature for an additional 5-6 hours with continuous stirring to ensure the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice-water to quench the excess phosphorus oxychloride.

    • Neutralize the acidic solution by the slow addition of an aqueous sodium hydroxide solution until the pH is approximately 7.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.

    • Combine the organic extracts and wash with brine.

  • Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

    • The crude 2-chloro-5-methylpyridine can be further purified by vacuum distillation.

Quantitative Data for Synthesis

The following table summarizes the quantitative data for the synthesis of 2-chloro-5-methylpyridine from a pyridone precursor, which involves the formation of 2-hydroxy-5-methylpyridine as an intermediate, as reported in the literature.

PrecursorChlorinating AgentCatalystSolventReaction TimeYield of 2-chloro-5-methylpyridineReference
PyridoneChlorine, then PhosgeneFerric chlorideToluene3 hours (chlorination), 3 hours (phosgenation)91.6%Patent CN108191749A

Potential Applications in Other Agrochemicals

While the role of this compound in herbicide synthesis is well-documented, its versatile chemical nature suggests potential for its use in the synthesis of other classes of agrochemicals, including fungicides and insecticides. The pyridine ring is a common scaffold in many commercial pesticides. However, specific examples of commercially significant fungicides or insecticides directly synthesized from this compound are not as readily available in the public domain. Researchers are encouraged to explore the derivatization of this intermediate to discover novel and effective crop protection agents.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key synthetic transformations involving this compound in the context of agrochemical synthesis.

Synthesis_Pathway This compound This compound 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine This compound->2-Chloro-5-methylpyridine Chlorination (e.g., POCl₃) Fluazifop-butyl Fluazifop-butyl 2-Chloro-5-methylpyridine->Fluazifop-butyl Further Elaboration

Synthesis of Fluazifop-butyl from this compound.

Experimental_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A 1. Dissolve this compound in Trichlorobenzene B 2. Heat to 80-130°C A->B C 3. Add POCl₃ B->C D 4. Stir for 5-6 hours C->D E 5. Quench with Ice-Water D->E F 6. Neutralize with NaOH E->F G 7. Extract with Organic Solvent F->G H 8. Wash with Brine G->H I 9. Dry with MgSO₄ H->I J 10. Concentrate I->J K 11. Vacuum Distillation J->K Pure 2-Chloro-5-methylpyridine Pure 2-Chloro-5-methylpyridine K->Pure 2-Chloro-5-methylpyridine

Workflow for the Synthesis of 2-Chloro-5-methylpyridine.

References

Application Notes and Protocols for the Quantification of 5-Hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-methylpyridine is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its accurate and precise quantification is essential for quality control, process optimization, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and a qualitative overview of UV-Vis Spectrophotometry.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the analytical methods described. Please note that the data for HPLC and GC-MS are adapted from validated methods for structurally similar compounds, such as 2-Hydroxy-5-methylpyrazine, and should be validated for this compound in your specific matrix.

ParameterHPLC-UVGC-MSLC-MS/MS (Hypothetical)
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mL< 1 ng/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.05 µg/mL1 ng/mL
Linearity Range 0.5 - 100 µg/mL0.1 - 50 µg/mL1 - 1000 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 10%< 15%

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally stable compounds like this compound. A reversed-phase method is typically employed.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.[1]

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing and Dissolution Filter Filtration (0.45 µm) Sample->Filter Injection Injection (10 µL) Filter->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (270 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization is often necessary to improve volatility and chromatographic peak shape.

Experimental Protocol: GC-MS

1. Instrumentation and Columns:

  • A standard GC-MS system.

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

2. Reagents and Standards:

  • Methanol (B129727) (GC grade)

  • This compound reference standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Internal standard (e.g., a deuterated analog or a structurally similar pyridine)

3. Sample Preparation and Derivatization:

  • Dissolve the sample in methanol to a known concentration.

  • Add the internal standard.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA with 1% TMCS to the dried residue.

  • Seal the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

  • Cool to room temperature before injection.

4. Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 240 °C at 10 °C/min.[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Ion Source Temperature: 230 °C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

5. Calibration:

  • Prepare calibration standards containing a fixed amount of the internal standard and varying concentrations of this compound.

  • Perform the derivatization procedure for each standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution + Internal Standard Dry Evaporation to Dryness Sample->Dry Deriv Derivatization (BSTFA) Dry->Deriv Injection GC Injection Deriv->Injection Separation Capillary Column Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for GC-MS analysis of this compound.

High-Sensitivity Quantification by LC-MS/MS

For trace-level quantification, particularly in complex biological matrices such as plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Derivatization can be employed to enhance ionization efficiency and improve the limit of detection. While a specific validated method for this compound was not found, a protocol can be proposed based on the chemistry of similar pyridine-containing derivatizing agents.[2][3]

Proposed Experimental Protocol: LC-MS/MS

1. Instrumentation and Columns:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Derivatizing agent (e.g., 2-hydrazino-1-methylpyridine, HMP)[2][3]

  • Isotopically labeled internal standard (e.g., this compound-d3)

3. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add the internal standard.

  • Perform protein precipitation with acetonitrile.

  • Evaporate the supernatant to dryness.

  • Reconstitute the residue and perform derivatization with HMP.

  • The reaction may be acid-catalyzed and heated to ensure completion.

4. LC-MS/MS Conditions:

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions would need to be determined by infusion of the derivatized standard.

Logical Relationship for Method Selection

Method_Selection Start Start: Quantify This compound Concentration High Concentration? (>1 µg/mL) Start->Concentration Matrix Complex Matrix? (e.g., Plasma) Concentration->Matrix No HPLC Use HPLC-UV Concentration->HPLC Yes Volatility Is Derivatization Acceptable? Matrix->Volatility No LCMSMS Use LC-MS/MS Matrix->LCMSMS Yes Volatility->HPLC No GCMS Use GC-MS Volatility->GCMS Yes

Caption: Decision tree for selecting an analytical method.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used for a straightforward and rapid estimation of the concentration of this compound in simple solutions. It is a valuable tool for quick checks but lacks the specificity for complex samples. Spectral data, including absorbance maxima, are available for this compound.[4]

General Protocol: UV-Vis Spectrophotometry
  • Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent in the expected UV absorption region (e.g., ethanol (B145695) or water).

  • Wavelength Scan: Perform a wavelength scan of a standard solution of this compound to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Measurement: Measure the absorbance of the unknown sample at the λmax and determine the concentration from the calibration curve.

This method is most suitable for pure or nearly pure samples, as other compounds with overlapping absorption spectra will interfere with the measurement.

References

Application Notes and Protocols for the N-Oxidation of 5-Hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-oxidation of 5-hydroxy-2-methylpyridine, a key transformation in the synthesis of various biologically active compounds. The resulting product, this compound N-oxide, serves as a versatile intermediate in medicinal chemistry and drug development. This document outlines common oxidative methods, including the use of meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide with acetic acid, and urea-hydrogen peroxide (UHP), providing detailed experimental procedures, data presentation, and workflow visualizations.

Introduction

The N-oxidation of pyridines is a fundamental transformation that modulates the electronic properties of the pyridine (B92270) ring, enhancing its reactivity towards both electrophiles and nucleophiles. In the context of drug development, N-oxidation can improve the pharmacokinetic profile of a compound by increasing its polarity and water solubility. This compound is a valuable building block, and its N-oxide derivative opens avenues for further functionalization and the development of novel therapeutic agents.

Chemical Transformation

The N-oxidation of this compound involves the conversion of the pyridine nitrogen to an N-oxide functionality using an oxidizing agent.

G Figure 1. N-Oxidation of this compound cluster_0 Reactant cluster_1 Oxidizing Agent cluster_2 Product This compound This compound N-oxide This compound->this compound N-oxide Oxidation m-CPBA, H2O2/CH3COOH, or UHP m-CPBA, H2O2/CH3COOH, or UHP Oxidizing Agent m-CPBA, H2O2/CH3COOH, or UHP

Caption: General reaction scheme for the N-oxidation of this compound.

Experimental Protocols

Three common protocols for the N-oxidation of this compound are detailed below. Researchers should select the most appropriate method based on available reagents, desired scale, and safety considerations.

Protocol 1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is widely used due to the commercial availability and reactivity of m-CPBA.[1] Care should be taken as m-CPBA is a potentially explosive peroxide.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.

  • Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.

G Figure 2. Workflow for m-CPBA N-Oxidation start Dissolve this compound in DCM cool_to_0 Cool to 0 °C start->cool_to_0 add_mcpba Add m-CPBA portion-wise cool_to_0->add_mcpba warm_and_stir Warm to RT and stir (4-24h) add_mcpba->warm_and_stir monitor Monitor by TLC warm_and_stir->monitor monitor->warm_and_stir Incomplete workup Workup: - Filter - Wash with Na2S2O3, NaHCO3, Brine - Dry and concentrate monitor->workup Reaction complete purify Purify by chromatography or recrystallization workup->purify

Caption: Experimental workflow for the N-oxidation using m-CPBA.

Protocol 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid

This classical method utilizes readily available and inexpensive reagents. The in-situ formation of peracetic acid requires careful temperature control.

Materials:

  • This compound

  • Glacial acetic acid

  • Hydrogen peroxide (30-35% solution)

  • Sodium carbonate or sodium hydroxide (B78521) solution

  • Chloroform (B151607) or dichloromethane

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Heat the mixture to 60-70 °C.

  • Add hydrogen peroxide (2.0-3.0 eq) dropwise, maintaining the temperature between 70-80 °C.

  • After the addition is complete, continue to stir the mixture at 70-80 °C for 3-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium carbonate or a cooled solution of sodium hydroxide until the pH is ~7-8.

  • Extract the aqueous layer with chloroform or dichloromethane (3 x volumes).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: N-Oxidation using Urea-Hydrogen Peroxide (UHP)

UHP is a stable and safe solid source of hydrogen peroxide, making it a convenient alternative to aqueous solutions.

Materials:

  • This compound

  • Urea-hydrogen peroxide (UHP)

  • Acetic anhydride (B1165640) or trifluoroacetic anhydride (optional, as an activator)

  • Dichloromethane or acetonitrile

  • Saturated aqueous sodium bisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Suspend this compound (1.0 eq) in dichloromethane or acetonitrile.

  • Add urea-hydrogen peroxide (1.5-2.5 eq). For less reactive substrates, an activator like acetic anhydride or trifluoroacetic anhydride (1.1-1.5 eq) can be added at 0 °C.

  • Stir the mixture at room temperature or gentle heat (40-50 °C) for 6-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and quench the excess peroxide by adding a saturated aqueous solution of sodium bisulfite.

  • Wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify by column chromatography or recrystallization.

Data Presentation

The following tables summarize the key reaction parameters and expected analytical data for the N-oxidation of this compound. Note that specific yields and spectroscopic data can vary based on the exact reaction conditions and purification methods.

Table 1: Comparison of N-Oxidation Protocols

ParameterProtocol 1 (m-CPBA)Protocol 2 (H₂O₂/AcOH)Protocol 3 (UHP)
Oxidizing Agent m-CPBAHydrogen PeroxideUrea-Hydrogen Peroxide
Solvent DichloromethaneAcetic AcidDichloromethane/Acetonitrile
Temperature 0 °C to RT70-80 °CRT to 50 °C
Reaction Time 4-24 h3-6 h6-24 h
Typical Yield Moderate to HighModerate to HighModerate to High
Safety Peroxide handlingExothermic, acidicSafer solid peroxide

Table 2: Characterization Data for this compound and its N-Oxide

PropertyThis compound (Starting Material)This compound N-oxide (Product)
Molecular Formula C₆H₇NOC₆H₇NO₂
Molecular Weight 109.13 g/mol 125.13 g/mol
Appearance Off-white to tan crystalline solidExpected to be a solid
¹H NMR (indicative shifts) δ ~2.3 (s, 3H, CH₃), ~6.8-8.0 (m, 3H, Ar-H), ~9.5 (br s, 1H, OH)Expect downfield shifts of aromatic protons adjacent to N-oxide
¹³C NMR (indicative shifts) δ ~23 (CH₃), ~120-155 (Ar-C)Expect shifts in aromatic carbons, particularly those adjacent to N-oxide
Mass Spec (m/z) 109 [M]⁺125 [M]⁺, 109 [M-O]⁺
IR (cm⁻¹) ~3400-3200 (O-H), ~1600, 1480 (C=C, C=N)Expect N-O stretching band around 1250-1300 cm⁻¹

Note: The spectroscopic data for the product is based on expected values for similar pyridine N-oxides, as detailed experimental data for this specific compound is not widely available in the searched literature.

Signaling Pathways and Logical Relationships

The choice of protocol can be guided by several factors as illustrated in the following diagram.

G Figure 3. Protocol Selection Logic start Starting Point: N-Oxidation of this compound reagent_availability Reagent Availability and Cost start->reagent_availability safety_concerns Safety Considerations start->safety_concerns scale Reaction Scale start->scale mcpba Protocol 1: m-CPBA reagent_availability->mcpba m-CPBA available h2o2_acooh Protocol 2: H₂O₂/AcOH reagent_availability->h2o2_acooh Inexpensive, common reagents uhp Protocol 3: UHP reagent_availability->uhp Solid peroxide preferred safety_concerns->mcpba Handle peroxides with care safety_concerns->h2o2_acooh Exothermic reaction safety_concerns->uhp Safer solid reagent scale->mcpba Lab scale scale->h2o2_acooh Scalable scale->uhp Lab to pilot scale

Caption: Decision-making flowchart for selecting an N-oxidation protocol.

Conclusion

The N-oxidation of this compound can be successfully achieved using various established methods. The choice of the oxidizing agent and reaction conditions should be tailored to the specific requirements of the research, considering factors such as scale, safety, and cost. The provided protocols and data serve as a comprehensive guide for researchers in the synthesis and characterization of this compound N-oxide, a valuable intermediate in the pursuit of new chemical entities for drug discovery. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

Application Notes and Protocols: 5-Hydroxy-2-methylpyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Hydroxy-2-methylpyridine as a versatile building block in the synthesis of novel therapeutic agents. The unique electronic and structural features of this pyridine (B92270) derivative make it an attractive starting material for developing compounds with a wide range of biological activities, including antimicrobial, kinase inhibitory, and neuroprotective effects.

Antimicrobial Applications

Derivatives of this compound have shown promise as antimicrobial agents. The pyridinium (B92312) core can be functionalized to enhance activity against various bacterial strains.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 5-methylpyridinium derivatives against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Compound IDModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
4l C2-functionalized pyridine-1-oxide derivative416
4g C2-functionalized pyridine-1-oxide derivativeModerateNo activity
4c C2-functionalized pyridine-1-oxide derivativeNegligibleNegligible
4d C2-functionalized pyridine-1-oxide derivativeNegligibleNegligible

Note: "Moderate" and "Negligible" are as described in the source literature; specific quantitative values were not provided for these compounds.

Experimental Protocol: General Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of synthesized this compound derivatives.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Sterile pipette tips and tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube containing sterile MHB.

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a separate 96-well plate to create a range of concentrations.

  • Microtiter Plate Assay:

    • Add 50 µL of MHB to all wells of a new 96-well microtiter plate.

    • Transfer 50 µL of the diluted test compounds to the corresponding wells.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) on each plate.

  • Incubation and Analysis:

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Kinase Inhibitory Applications

This compound serves as a key scaffold for the development of kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

Signaling Pathway Diagram

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Inhibitor This compound Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound derivatives.

Quantitative Data: Kinase Inhibitory Activity

The following table presents the inhibitory activities of various pyridine-based compounds against key kinases.

Compound Class/IDTarget Kinase(s)Activity MetricValue (nM)
Imidazo[1][2]naphthyridine 1PI3Kα (mouse)Ki1.41
Imidazo[1][2]naphthyridine 1mTORKi4.51
PF-04979064PI3KαKi0.130
PF-04979064PI3KγKi0.111
PF-04979064PI3KδKi0.122
Thieno[3,2-d]pyrimidine 31PI3KαIC505
Thieno[3,2-d]pyrimidine 31PI3KβIC5027
Thieno[3,2-d]pyrimidine 31PI3KδIC507
Thieno[3,2-d]pyrimidine 31PI3KγIC5014
Thieno[3,2-d]pyrimidine 31mTORKi17
Experimental Protocol: High-Throughput Screening (HTS) for Kinase Inhibitors (Biochemical Assay)

This protocol provides a general workflow for a primary biochemical screen to identify direct inhibitors of a target kinase.

Materials:

  • Library of this compound derivatives

  • Recombinant target kinase (e.g., PI3K, mTOR)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well assay plates

  • Automated liquid handling systems

Procedure:

  • Compound Plating:

    • Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well assay plate using an acoustic dispenser.

  • Reagent Preparation:

    • Prepare a 2X kinase solution containing the target kinase and its substrate in the assay buffer.

    • Prepare a 2X ATP solution in the assay buffer.

  • Assay Reaction:

    • Add the 2X kinase solution to the compound-containing wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding the 2X ATP solution.

    • Incubate the reaction mixture at room temperature for a specified duration (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the product by adding the detection reagent according to the manufacturer's instructions.

    • Incubate for the required time to allow the detection signal to develop.

  • Data Acquisition:

    • Read the plate using a plate reader compatible with the detection technology (e.g., luminescence, fluorescence).

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no kinase) controls.

    • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

Neuroprotective Applications

The pyridine scaffold is present in compounds investigated for neuroprotective properties. While direct quantitative data for this compound derivatives in neuroprotection is emerging, related structures have shown promise in models of neurodegenerative diseases like Parkinson's Disease.

Experimental Workflow: In Vivo Neuroprotection Assay in a Zebrafish Model of Parkinson's Disease

Zebrafish_PD_Workflow cluster_0 Zebrafish Larvae Treatment cluster_1 Behavioral Analysis cluster_2 Neurochemical and Histological Analysis A Zebrafish Larvae (3 dpf) B Treatment with Test Compound (this compound derivative) A->B C Induction of Parkinson's-like Symptoms (e.g., with MPTP or 6-OHDA) B->C D Locomotor Activity Tracking C->D F Immunohistochemistry for Dopaminergic Neurons (Anti-TH Staining) C->F E Quantify Total Distance Moved, Velocity, and Acceleration D->E G Quantify Dopaminergic Neuron Loss F->G

Caption: Workflow for assessing the neuroprotective effects of this compound derivatives in a zebrafish model of Parkinson's Disease.

Experimental Protocol: Assessment of Locomotor Activity in a Parkinson's Disease Zebrafish Model

This protocol describes a method to evaluate the neuroprotective effects of test compounds by measuring locomotor activity in zebrafish larvae with chemically induced Parkinson's-like symptoms.[3][4][5][6]

Materials:

  • Zebrafish larvae (e.g., 3 days post-fertilization, dpf)

  • Test compounds (this compound derivatives)

  • Neurotoxin (e.g., MPTP or 6-OHDA)

  • Multi-well plates (e.g., 24- or 48-well)

  • Automated video tracking system

Procedure:

  • Acclimation:

    • Place individual zebrafish larvae into the wells of a multi-well plate containing embryo medium.

    • Acclimate the larvae to the testing environment for a specified period.

  • Treatment:

    • Expose the larvae to the test compound at various concentrations for a defined duration.

    • Co-treat or subsequently treat the larvae with a neurotoxin (e.g., MPTP) to induce dopaminergic neuron damage and locomotor deficits.[4][5] Include appropriate control groups (vehicle control, neurotoxin-only control, compound-only control).

  • Behavioral Recording:

    • Place the multi-well plate into the automated video tracking system.

    • Record the swimming behavior of the larvae over a set period (e.g., 30 minutes), often including alternating light and dark phases to stimulate movement.

  • Data Analysis:

    • Use the tracking software to analyze the recorded videos and extract parameters such as total distance moved, average velocity, and acceleration.

    • Compare the locomotor activity of the compound-treated groups to the neurotoxin-only group. A statistically significant increase in locomotor activity in the compound-treated group suggests a neuroprotective effect.

Synthetic Protocols for Key Intermediates

This compound is a versatile starting material for the synthesis of more complex molecules.

Illustrative Protocol: Synthesis of 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde

This protocol is an illustrative example based on common organic synthesis techniques for the protection of a hydroxyl group followed by oxidation of a methyl group.

Step 1: Protection of the Hydroxyl Group

  • Dissolve this compound in a suitable aprotic solvent (e.g., DMF or THF).

  • Add a base (e.g., sodium hydride or potassium carbonate) portion-wise at 0°C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add 4-methoxybenzyl chloride dropwise and allow the reaction to proceed at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-((4-methoxybenzyl)oxy)-2-methylpyridine.

Step 2: Oxidation of the Methyl Group to an Aldehyde

  • Dissolve the product from Step 1 in a suitable solvent (e.g., dioxane or acetic acid).

  • Add an oxidizing agent (e.g., selenium dioxide).

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove solid byproducts.

  • Neutralize the filtrate and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting aldehyde by column chromatography.

Illustrative Protocol: Synthesis of a Platinum(II) Complex with a this compound Ligand

This protocol provides a general method for the synthesis of platinum(II) complexes with pyridine-based ligands.[7][8][9]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • This compound

  • Solvent (e.g., water, DMF, or a mixture)

Procedure:

  • Dissolve K₂PtCl₄ in water to form an aqueous solution.

  • In a separate flask, dissolve this compound in a minimal amount of the same solvent or a co-solvent.

  • Slowly add the ligand solution to the stirring K₂PtCl₄ solution.

  • Heat the reaction mixture gently (e.g., 40-60°C) for several hours to overnight. A color change or precipitate formation may be observed.

  • Monitor the reaction by TLC or NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature or in an ice bath to promote precipitation.

  • Collect the solid product by filtration, wash with cold water and then a small amount of a non-polar solvent like ether or hexane.

  • Dry the complex under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.

References

Catalytic Applications of 5-Hydroxy-2-methylpyridine Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the catalytic applications of metal complexes incorporating the 5-Hydroxy-2-methylpyridine ligand. It is intended to serve as a practical guide for researchers in academia and industry, offering detailed experimental protocols, quantitative performance data, and visual representations of key processes to facilitate the adoption and exploration of these versatile catalysts.

Introduction

This compound is a versatile heterocyclic compound that acts as an effective ligand in coordination chemistry.[1] Its ability to coordinate with a variety of metal centers through its pyridine (B92270) nitrogen and hydroxyl group allows for the formation of stable metal complexes.[1] These complexes have garnered significant interest due to their potential as catalysts in a range of organic transformations. The electronic and steric properties of the this compound ligand can be fine-tuned to modulate the reactivity of the metallic core, leading to highly efficient and selective catalytic systems.[1] Applications of these complexes span from oxidation and reduction reactions to cross-coupling and polymerization processes.[2][3][4] This document outlines specific applications and provides the necessary protocols to implement these catalytic systems in a laboratory setting.

I. Oxidation Catalysis

Metal complexes of this compound have demonstrated notable efficacy in mediating oxidation reactions. The ligand can stabilize high-valent metal species, which are often key intermediates in catalytic oxidation cycles. The following section details the application of a molybdenum(VI) complex in the epoxidation of olefins.

Application Note: Epoxidation of Cyclooctene using a Molybdenum(VI)-bis(this compound) Dioxo Complex

Molybdenum complexes are well-established catalysts for oxygen transfer reactions. A mononuclear molybdenum(VI) complex bearing the this compound ligand has been shown to be an effective catalyst for the epoxidation of cis-cyclooctene, a benchmark reaction in oxidation catalysis.[5] The catalyst, [MoO₂(L)(H₂O)] where L is a derivative of this compound, demonstrates good conversion and selectivity under relatively mild conditions.[5]

Table 1: Catalytic Performance of [MoO₂(L)(H₂O)] in Cyclooctene Epoxidation [5]

SubstrateCatalyst Loading (mol%)OxidantSolventTemp (°C)Time (h)Conversion (%)Selectivity (%) (to epoxide)
cis-Cyclooctene0.05TBHP (70% in H₂O)Acetonitrile (B52724)8068373
Experimental Protocol: Epoxidation of cis-Cyclooctene

This protocol is adapted from studies on similar molybdenum-catalyzed epoxidation reactions.[5]

Materials:

  • [MoO₂(L)(H₂O)] catalyst (Synthesized as per relevant literature)

  • cis-Cyclooctene

  • tert-Butyl hydroperoxide (TBHP), 70% aqueous solution

  • Acetonitrile (anhydrous)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Heating mantle or oil bath

  • Gas chromatograph (GC) for reaction monitoring and analysis

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the [MoO₂(L)(H₂O)] catalyst (0.05 mmol).

  • Add acetonitrile (10 mL) to dissolve the catalyst.

  • Add cis-cyclooctene (20 mmol) to the reaction mixture.

  • While stirring, add tert-butyl hydroperoxide (40 mmol, 70% aqueous solution) dropwise to the flask.

  • Heat the reaction mixture to 80 °C and maintain for 6 hours.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing by GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified using standard techniques such as column chromatography.

Catalytic Cycle for Molybdenum-Catalyzed Epoxidation

Epoxidation_Cycle cluster_main Catalytic Cycle Catalyst [Mo(VI)O₂(L)] Active_Catalyst [Mo(VI)O(O₂)(L)] (Peroxo Complex) Catalyst->Active_Catalyst + ROOH - ROH Intermediate Mo-Alkene Complex Active_Catalyst->Intermediate + Olefin Intermediate->Catalyst + Epoxide Product_Release Epoxide Product Substrate_Binding Olefin Substrate Oxidant_Coordination Oxidant (ROOH) Suzuki_Cycle cluster_cycle Suzuki Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArR Ar-Pd(II)L₂-R PdII_ArX->PdII_ArR Transmetalation (R-B(OR)₂ + Base) PdII_ArR->Pd0 Reductive Elimination Product Ar-R PdII_ArR->Product Oligomerization_Workflow Start Reactor Preparation (Drying and Inerting) Catalyst_Loading Charging of Solvent and Catalyst Start->Catalyst_Loading Activation Addition of Co-catalyst (MMAO) Catalyst_Loading->Activation Reaction Pressurization with Ethylene and Heating Activation->Reaction Quenching Reaction Quenching Reaction->Quenching Analysis Product Analysis (GC) Quenching->Analysis End Data Interpretation Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 5-Hydroxy-2-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Several synthetic routes are available for the preparation of this compound. The most prevalent methods include:

  • Catalytic Hydrogen Reduction: This industrial method involves the reduction of 3-cyano-6-hydroxypyridine using a catalyst like palladium on carbon (Pd/C) in the presence of an acid and a surfactant.[1][2]

  • Nucleophilic Aromatic Substitution: This route typically starts from a halogenated pyridine, such as 2-bromo-6-methylpyridine (B113505), which is reacted with a strong base like potassium tert-butoxide.[1]

  • Diazotization of Aminopyridines: This method involves the conversion of 2-amino-5-methylpyridine (B29535) to the corresponding hydroxyl derivative.

  • Cyclization and Oxidation: This involves the cyclization of 2-formylpentanoic compounds followed by an oxidation step.[1][3]

Q2: What is a typical reported yield for the synthesis of this compound?

A2: The reported yields vary depending on the synthetic method. For the catalytic hydrogen reduction of 3-cyano-6-hydroxypyridine, yields as high as 83% have been reported.[1][4] The synthesis of the tautomer 2-hydroxy-5-methylpyridine (B17766) from 2-amino-5-methylpyridine has been reported with a yield of 61%.[5]

Q3: What are the common purification techniques for this compound?

A3: Achieving high purity (often >98%) is crucial, especially for pharmaceutical applications.[1] Common purification methods include:

  • Recrystallization: A standard technique for purifying solid compounds. The choice of solvent is critical for good recovery.[1]

  • Distillation: This can be effective, potentially under vacuum due to the compound's boiling point.[1]

  • Chromatography: Techniques like column chromatography are used for high-purity isolation, particularly at the laboratory scale.[1]

Q4: Can this compound exist in different forms?

A4: Yes, this compound can exist in tautomeric forms. It can interconvert between its enol form (this compound) and its keto form (6-methyl-1H-pyridin-3(2H)-one).[1]

Troubleshooting Guide

Issue 1: Low Yield in Catalytic Hydrogen Reduction of 3-cyano-6-hydroxypyridine

  • Q: My yield is significantly lower than the reported 83%. What are the potential causes and solutions?

    • A: Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst. The catalyst loading is also a critical parameter to optimize.

    • A: Insufficient Acid: The presence of an acid is crucial for this reaction.[2][4] Ensure the correct amount of a suitable acid (e.g., sulfuric acid) is used to maintain an acidic environment, which aids in the reactivity of the starting material.[2]

    • A: Ineffective Surfactant: An anionic surfactant, such as sodium lauryl sulfate, is important for the efficiency of this reaction, as it helps with the solubility of the starting material.[1][2][4] Verify the correct type and concentration of the surfactant.

    • A: Hydrogen Pressure and Purity: While the reaction can be run at atmospheric pressure, ensure a consistent and pure hydrogen supply.[4] High hydrogen pressure may lead to the formation of by-products.[4]

    • A: Reaction Temperature and Time: The reaction temperature should be carefully controlled. Incomplete reaction may occur if the temperature is too low or the reaction time is too short. Conversely, higher temperatures may promote side reactions.

Issue 2: Incomplete Reaction in Nucleophilic Aromatic Substitution

  • Q: I am observing a significant amount of unreacted starting material (e.g., 2-bromo-6-methylpyridine). How can I drive the reaction to completion?

    • A: Base Strength and Stoichiometry: Ensure a sufficiently strong and anhydrous base (e.g., potassium tert-butoxide) is used in stoichiometric excess. Moisture can quench the base and hinder the reaction.

    • A: Reaction Temperature and Duration: These reactions often require elevated temperatures and prolonged reaction times to proceed to completion. Consider increasing the reaction temperature or extending the reaction time.

    • A: Solvent Choice: The choice of solvent is critical. A high-boiling point, aprotic solvent is often preferred.

Issue 3: Formation of Impurities

  • Q: I am observing significant impurity peaks in my product analysis (TLC, LC-MS, NMR). What are the likely side products and how can I minimize them?

    • A: In Catalytic Reduction: Over-reduction can lead to by-products. Optimizing hydrogen pressure and reaction time can help minimize this.[4] Incomplete reduction will leave starting material as the primary impurity.

    • A: In Nucleophilic Substitution: Side reactions such as elimination can compete with the desired substitution, especially at higher temperatures. Careful control of the reaction temperature is crucial.

    • A: Purification: If side products are unavoidable, a multi-step purification process may be necessary. This could involve an initial extraction, followed by column chromatography and a final recrystallization.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound and its Tautomer

Synthesis MethodStarting MaterialKey ReagentsReported YieldReference
Catalytic Hydrogen Reduction3-cyano-6-hydroxypyridinePd/C, H₂, Acid (e.g., H₂SO₄), Anionic Surfactant (e.g., Sodium Lauryl Sulfate)83%[1][4]
Nucleophilic Aromatic Substitution2-bromo-6-methylpyridinePotassium tert-butoxideNot specified[1]
Diazotization2-amino-5-methylpyridineNaNO₂, H₂SO₄61% (for 2-hydroxy-5-methylpyridine)[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogen Reduction of 3-cyano-6-hydroxypyridine [4]

  • Reaction Setup: In a suitable reaction vessel, combine 3-cyano-6-hydroxypyridine and an anionic surfactant (e.g., sodium lauryl sulfate) in a solvent system of n-butanol and water.

  • Acidification: Heat the mixture to 50°C and add a solution of sulfuric acid in water dropwise.

  • Catalyst Addition: After stirring, cool the mixture to room temperature and add 5% palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: Purge the system with hydrogen and conduct the hydrogenation at atmospheric pressure for approximately 6 hours.

  • Work-up: After the reaction is complete, remove the catalyst by filtration. Neutralize the filtrate and extract the product with a suitable organic solvent (e.g., n-butanol).

  • Purification: The crude product can be further purified by recrystallization or chromatography.

Protocol 2: Nucleophilic Aromatic Substitution from 2-bromo-6-methylpyridine

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, dissolve 2-bromo-6-methylpyridine in an appropriate solvent (e.g., tert-amyl alcohol).

  • Base Addition: Add a significant excess of potassium tert-butoxide to the solution.

  • Reaction: Heat the mixture at a high temperature (e.g., 100°C) for an extended period (e.g., 40 hours).

  • Work-up: Remove the solvent under reduced pressure. The residue can be dissolved in a suitable acid (e.g., formic acid) and then neutralized.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., chloroform). The combined organic phases are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Mix 3-cyano-6-hydroxypyridine, surfactant, n-butanol, and water B Heat to 50°C A->B C Add H₂SO₄ solution B->C D Cool to room temperature C->D E Add Pd/C catalyst D->E F Purge with H₂ E->F G Stir at atmospheric pressure for 6 hours F->G H Filter to remove catalyst G->H I Neutralize filtrate H->I J Extract with n-butanol I->J K Purify crude product (e.g., recrystallization) J->K L L K->L Final Product: This compound

Caption: Workflow for the catalytic hydrogen reduction synthesis of this compound.

troubleshooting_yield start Low Yield Observed q1 Is the catalyst fresh and active? start->q1 a1_yes Check reaction conditions q1->a1_yes Yes a1_no Replace with fresh Pd/C catalyst q1->a1_no No q2 Is the reaction pH acidic? a1_yes->q2 end_node Re-run experiment with optimized parameters a1_no->end_node a2_yes Verify surfactant concentration q2->a2_yes Yes a2_no Ensure correct amount of acid was added q2->a2_no No q3 Is surfactant present and correct? a2_yes->q3 a2_no->end_node a3_yes Review temperature and time q3->a3_yes Yes a3_no Add correct anionic surfactant (e.g., sodium lauryl sulfate) q3->a3_no No a3_yes->end_node a3_no->end_node

Caption: Troubleshooting decision tree for low yield in catalytic hydrogen reduction.

References

Technical Support Center: Purification of 5-Hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 5-Hydroxy-2-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent methods for the purification of this compound are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Q2: What are the typical impurities I might encounter in crude this compound?

A2: Typical impurities can include unreacted starting materials (e.g., 2-amino-5-methylpyridine), by-products from side reactions, residual solvents, and colored impurities. The exact impurity profile will depend on the synthetic route used.

Q3: Why is achieving high purity for this compound important?

A3: High purity, often exceeding 98% or 99%, is critical, especially when this compound is used as an intermediate in pharmaceutical synthesis. Impurities can negatively impact the safety and efficacy of the final drug product.[1]

Q4: My purified product has a persistent color. How can I remove it?

A4: Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Use a minimal amount to avoid significant loss of the desired product.

Q5: How can I assess the purity of my final product?

A5: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.

Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
Low recovery of crystals - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or cold temperatures.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
Product oils out instead of crystallizing - The presence of impurities is depressing the melting point.- The chosen solvent is not suitable for crystallization.- Attempt a preliminary purification by another method, such as column chromatography, to remove the impurities before recrystallization.- Try a different recrystallization solvent or a solvent mixture.
Crystals are colored - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution and filter it while hot before allowing it to cool and crystallize.
Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the product from impurities (co-elution) - The polarity of the mobile phase (eluent) is too high or too low.- Optimize the mobile phase by running Thin-Layer Chromatography (TLC) with various solvent systems first to find the best separation conditions.
Peak tailing in the chromatogram - The basic nitrogen on the pyridine (B92270) ring can interact strongly with the acidic silanol (B1196071) groups on the silica (B1680970) gel, causing the compound to elute slowly and asymmetrically.- Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent to block the acidic sites on the silica gel.- Consider using a different stationary phase, such as neutral or basic alumina.
Low or no recovery of the product from the column - The compound is too strongly adsorbed to the silica gel.- Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate (B1210297) system, switch to a more polar system like dichloromethane/methanol (B129727).
Product degradation on the column - The compound may be sensitive to the acidic nature of the silica gel.- Deactivate the silica gel by pre-treating it with a solution of triethylamine in a non-polar solvent before packing the column.- Minimize the time the compound spends on the column by using flash chromatography.
Vacuum Distillation
ProblemPossible Cause(s)Suggested Solution(s)
Violent bumping of the liquid - Superheating of the liquid followed by sudden, rapid boiling.- Use a magnetic stir bar for vigorous and constant stirring.- Ensure the system is properly degassed before heating.
Product is not distilling over at the expected temperature - The vacuum is not low enough.- There is a leak in the system.- The thermometer is not placed correctly.- Check the vacuum pump to ensure it is functioning correctly.- Inspect all joints and connections for leaks and ensure they are properly sealed.- Position the top of the thermometer bulb level with the bottom of the side-arm leading to the condenser.
The distillate is dark, indicating decomposition - The distillation temperature is too high.- Achieve a lower pressure (a better vacuum) to allow for distillation at a lower temperature.- Ensure the heating mantle is not set too high to prevent localized overheating.

Data Presentation

The following table summarizes representative quantitative data for different purification techniques for hydroxypyridine compounds. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodStarting MaterialSolvent/Eluent SystemTypical YieldFinal PurityReference
RecrystallizationCrude 2-hydroxy-5-methylpyridine (B17766)Ethyl Acetate61%Crystalline solid[2]
Column ChromatographyCrude 2-hydroxy-5-methylpyridine8% Methanol in Dichloromethane72%>98% (assumed)[3]
Extraction & Further Purification3-cyano-6-hydroxypyridine (precursor)n-Butanol extraction, followed by column chromatography or crystallization83% (after extraction)>99% (by LC)[4]

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate

This protocol is adapted from a procedure for the purification of the closely related isomer, 2-hydroxy-5-methylpyridine.[2]

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold ethyl acetate.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography on Silica Gel

This protocol is based on a reported purification of 2-hydroxy-5-methylpyridine.[3]

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., dichloromethane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Pre-adsorb the sample onto a small amount of silica gel, allow the solvent to evaporate, and then carefully add the dried powder to the top of the column.

  • Elution: Begin eluting the column with a solvent system of 8% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and monitor their composition by Thin-Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus using dry glassware.

  • Crude Material: Charge the distilling flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge. Gradually apply the vacuum.

  • Heating: Begin heating the distillation flask with a heating mantle while stirring vigorously.

  • Fraction Collection: Collect the distillate that comes over at a stable temperature and pressure.

  • Termination: Stop the heating and allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

Visualizations

Logical Workflow for Purification Method Selection

PurificationSelection Start Crude this compound Impurity_Check Assess Impurity Profile (TLC, NMR, etc.) Start->Impurity_Check Scale_Check Determine Scale of Purification Impurity_Check->Scale_Check Purity_Goal Define Desired Final Purity Scale_Check->Purity_Goal Gross_Impurities Grossly Impure or Colored? Purity_Goal->Gross_Impurities High_Purity_Small_Scale High Purity Needed (Small Scale)? Gross_Impurities->High_Purity_Small_Scale No Recrystallization Recrystallization Gross_Impurities->Recrystallization Yes Boiling_Point_Difference Impurities have very different boiling points? High_Purity_Small_Scale->Boiling_Point_Difference No Column_Chromatography Column Chromatography High_Purity_Small_Scale->Column_Chromatography Yes Vacuum_Distillation Vacuum Distillation Boiling_Point_Difference->Vacuum_Distillation Yes Recrystallization_or_CC Recrystallization or Column Chromatography Boiling_Point_Difference->Recrystallization_or_CC No End Pure this compound Recrystallization->End Column_Chromatography->End Vacuum_Distillation->End Recrystallization_or_CC->End

Caption: A decision-making workflow for selecting the appropriate purification technique.

Experimental Workflow for Recrystallization

RecrystallizationWorkflow Start Start with Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Decolorize Optional: Add Activated Charcoal and Heat Dissolve->Decolorize Hot_Filter Hot Filtration Decolorize->Hot_Filter Cool Cool Slowly to Room Temp, then Ice Bath Hot_Filter->Cool Crystals_Form Collect Crystals by Vacuum Filtration Cool->Crystals_Form Wash Wash with Cold Solvent Crystals_Form->Wash Dry Dry Crystals Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: Step-by-step experimental workflow for the recrystallization process.

References

Technical Support Center: Scale-Up of 5-Hydroxy-2-methylpyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 5-Hydroxy-2-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthetic route for this compound?

A1: The most prevalent industrial method for synthesizing this compound is the catalytic reduction of 3-cyano-6-hydroxypyridine.[1][2] This method is favored for its high conversion rates and yields, making it suitable for large-scale production.[1][2]

Q2: What are the key challenges when scaling up the catalytic hydrogenation of 3-cyano-6-hydroxypyridine?

A2: Scaling up this reaction introduces several challenges, including:

  • Heat Management: The hydrogenation of nitro and cyano groups is highly exothermic. Improper heat dissipation in large reactors can lead to runaway reactions, side product formation, and safety hazards.

  • Mass Transfer Limitations: In large vessels, ensuring efficient mixing of the solid catalyst (e.g., Pd/C), liquid reactants and solvent, and hydrogen gas is critical. Poor mass transfer can result in slower reaction rates and incomplete conversion.

  • Catalyst Handling and Filtration: Handling pyrophoric catalysts like Palladium on carbon (Pd/C) on a large scale requires strict safety protocols to prevent fires.[3] Catalyst filtration from the reaction mixture can also be challenging at an industrial scale.

  • Impurity Profile: Minor side reactions at the lab scale can become significant sources of impurities at a larger scale, complicating purification and potentially impacting the final product quality.

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: Potential impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted 3-cyano-6-hydroxypyridine.

  • Partially hydrogenated intermediates.

  • Products from over-hydrogenation of the pyridine (B92270) ring.

  • By-products from the reaction of impurities in the starting materials.

  • Residual palladium catalyst and solvents.

Q4: How can the final product purity be improved during scale-up?

A4: Achieving high purity (often >99%) is crucial for pharmaceutical applications.[2] Purification strategies at scale include:

  • Recrystallization: This is a common and effective method for purifying the solid product. The choice of solvent is critical for obtaining high purity and yield.

  • Activated Carbon Treatment: This can be used to remove colored impurities.

  • pH-Mediated Extraction: The phenolic hydroxyl group allows for purification via acid-base extractions to separate it from non-acidic or non-basic impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or Incomplete Conversion Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvents.- Ensure high purity of starting materials and solvents. - Consider using a guard bed to remove potential poisons before the reaction.
Poor Mass Transfer: Inefficient mixing in the reactor.- Optimize the stirrer design and agitation speed. - Ensure efficient hydrogen gas dispersion into the liquid phase.
Insufficient Hydrogen Pressure: The reaction rate may be dependent on hydrogen pressure.- Increase the hydrogen pressure within the safety limits of the reactor.
Formation of Side Products High Reaction Temperature: Elevated temperatures can lead to over-reduction or other side reactions.- Implement precise temperature control with an efficient cooling system. - Consider a lower reaction temperature, even if it extends the reaction time.
Incorrect pH: The pH of the reaction mixture can influence selectivity.- Monitor and control the pH of the reaction mixture.
Difficulty in Catalyst Filtration Fine Catalyst Particles: The catalyst may break down into finer particles, clogging the filter.- Use a filter aid such as Celite. - Optimize the filtration setup (e.g., filter press, Nutsche filter).
Pyrophoric Nature of Catalyst: The catalyst can ignite upon exposure to air.- Ensure the catalyst is always kept wet with solvent during handling and filtration. - Purge all equipment with an inert gas (e.g., nitrogen) before and after handling the catalyst.[3]
Product Discoloration Oxidation: The hydroxypyridine moiety may be sensitive to oxidation.- Perform the reaction and work-up under an inert atmosphere. - Use antioxidants if compatible with the process.
Residual Catalyst: Traces of palladium can cause discoloration.- Ensure complete removal of the catalyst by filtration. - Consider a polishing filtration step.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Production Parameters (Illustrative)

Parameter Lab-Scale (e.g., 1-10 g) Pilot-Scale (e.g., 1-10 kg)
Typical Yield 80-85%75-80%
Purity (crude) 95-98%90-95%
Reaction Time 4-8 hours8-16 hours
Key Impurities Low levels of unreacted starting material and over-reduced product.Increased levels of process-related impurities and potential for new by-products due to longer reaction times and temperature gradients.
Heat Management Easily controlled with a standard heating mantle and ice bath.Requires a jacketed reactor with a dedicated cooling system to manage the exotherm.
Mixing Magnetic or overhead stirrer.Baffled reactor with a high-torque mechanical stirrer is necessary for efficient mixing.

Experimental Protocols

Key Synthesis: Catalytic Hydrogenation of 3-cyano-6-hydroxypyridine

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 3-cyano-6-hydroxypyridine

  • 5% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • n-Butanol

  • Deionized Water

  • Sulfuric Acid (98%)

  • Sodium Lauryl Sulfate (B86663)

  • Sodium Hydroxide (B78521) solution (10%)

  • Filter aid (e.g., Celite)

Lab-Scale Protocol (adapted from[4])

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a gas inlet, add 3-cyano-6-hydroxypyridine (1.0 eq) and sodium lauryl sulfate (0.2 eq).

  • Solvent Addition: Add a mixture of n-butanol and water (e.g., 8:1 v/v).

  • Acidification: Heat the mixture to 50°C and slowly add a solution of sulfuric acid in water.

  • Catalyst Addition: Cool the mixture to room temperature and carefully add 5% Pd/C catalyst under a nitrogen atmosphere.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring for 6-8 hours.

  • Work-up:

    • Purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with n-butanol.

    • Wash the filtrate with a 10% sodium hydroxide solution.

    • Neutralize the aqueous layer to approximately pH 5 and extract with n-butanol.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound. A reported yield for a similar process is 83%.[4]

Industrial-Scale Considerations:

  • The reaction would be performed in a pressure reactor (autoclave) to handle higher hydrogen pressures safely.

  • The addition of reagents and catalyst would be done through charging ports.

  • Temperature control is critical and would be managed by a jacketed reactor with a heating/cooling fluid.

  • Catalyst filtration would be performed using a filter press or a Nutsche filter dryer under an inert atmosphere.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification A Charge Reactor: - 3-cyano-6-hydroxypyridine - Sodium Lauryl Sulfate - n-Butanol/Water B Heat to 50°C and add Sulfuric Acid A->B C Cool to RT and add Pd/C Catalyst (under N2) B->C D Hydrogenation: - Pressurize with H2 - Vigorous Stirring C->D E Catalyst Filtration (e.g., through Celite) D->E F Phase Separation & Neutralization E->F G Extraction with n-Butanol F->G H Solvent Removal G->H I Recrystallization H->I J Drying I->J K Final Product: This compound J->K

A simplified workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Low Yield or Incomplete Reaction? Cause1 Catalyst Deactivation Start->Cause1 Yes Cause2 Poor Mass Transfer Start->Cause2 Yes Cause3 Suboptimal Conditions Start->Cause3 Yes End Proceed to Purification Start->End No Solution1 Check Purity of Starting Materials Cause1->Solution1 Solution2 Optimize Agitation & H2 Dispersion Cause2->Solution2 Solution3 Adjust T, P, or Reaction Time Cause3->Solution3

A troubleshooting decision tree for low yield in the hydrogenation reaction.

References

Technical Support Center: Synthesis of 5-Hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-Hydroxy-2-methylpyridine. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential side reactions and optimize synthetic outcomes.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic route.

Route 1: Nucleophilic Aromatic Substitution of 2-Bromo-5-methylpyridine (B20793)

Problem: Low yield of this compound and formation of an isomeric byproduct.

Possible Cause: The use of a strong, bulky base like potassium tert-butoxide can promote a competing elimination-addition reaction via a pyridyne intermediate, alongside the desired nucleophilic aromatic substitution (SNAr). The nucleophilic attack of the tert-butoxide on the 4,5-pyridyne intermediate can occur at either C4 or C5, leading to a mixture of the desired product and 4-hydroxy-2-methylpyridine.

Solution:

  • Temperature Control: Maintain a precise and consistent reaction temperature. Lower temperatures generally favor the SNAr pathway over elimination.

  • Base Selection: Consider using a less sterically hindered strong base, such as sodium or potassium hydroxide, which may reduce the likelihood of the elimination pathway.

  • Solvent System: The choice of solvent can influence the reaction pathway. Aprotic polar solvents are generally preferred for SNAr reactions.

ParameterRecommended ConditionPotential Issue
Base Potassium tert-butoxidePromotes elimination
Temperature 80-100 °CHigh temps favor elimination
Yield 40-60%Varies with side reactions

SNAr_Side_Reaction Start 2-Bromo-5-methylpyridine Intermediate Pyridyne Intermediate Start->Intermediate Elimination Base + KOtBu Product This compound (Desired Product) Intermediate->Product Nucleophilic Attack at C5 Side_Product 4-Hydroxy-2-methylpyridine (Side Product) Intermediate->Side_Product Nucleophilic Attack at C4

Route 2: Catalytic Hydrogenation of 5-Cyano-2-hydroxypyridine

Problem: Presence of impurities with higher or lower molecular weights than the product.

Possible Causes:

  • Over-reduction: The pyridine (B92270) ring can be reduced to a piperidine (B6355638) ring under harsh hydrogenation conditions (high pressure, high temperature, or prolonged reaction time), resulting in the formation of 6-methyl-3-hydroxypiperidine.

  • Incomplete Reduction: Insufficient hydrogenation can lead to the partial reduction of the nitrile group to an amine, forming 2-hydroxy-5-(aminomethyl)pyridine.

Solution:

  • Catalyst Loading: Use an appropriate catalyst loading, typically 5-10 mol% of palladium on carbon (Pd/C).

  • Hydrogen Pressure: Maintain a controlled hydrogen pressure. Atmospheric pressure is often sufficient.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction upon completion.

ImpurityCauseMitigation
6-Methyl-3-hydroxypiperidine Over-reductionReduce H₂ pressure/time
2-Hydroxy-5-(aminomethyl)pyridine Incomplete reductionIncrease H₂ pressure/time

Hydrogenation_Troubleshooting Start 5-Cyano-2-hydroxypyridine Conditions H₂, Pd/C Start->Conditions Product This compound Conditions->Product Over_Reduction Over-reduction (High Pressure/Temp) Conditions->Over_Reduction Incomplete_Reduction Incomplete Reduction (Low Pressure/Time) Conditions->Incomplete_Reduction Side_Product1 6-Methyl-3-hydroxypiperidine Over_Reduction->Side_Product1 Side_Product2 2-Hydroxy-5-(aminomethyl)pyridine Incomplete_Reduction->Side_Product2

Route 3: Diazotization of 2-Amino-5-methylpyridine (B29535)

Problem: Low yield and the presence of colored impurities.

Possible Causes:

  • Decomposition of Diazonium Salt: The intermediate diazonium salt is unstable at higher temperatures and can decompose, leading to the formation of various byproducts, including phenols.

  • Azo Coupling: The diazonium salt can act as an electrophile and react with the starting material (2-amino-5-methylpyridine) or the product (this compound) to form colored azo compounds.

Solution:

  • Strict Temperature Control: Maintain the reaction temperature at 0-5 °C during the formation of the diazonium salt.

  • Control of Stoichiometry: Use a slight excess of sodium nitrite (B80452) to ensure complete diazotization of the starting amine, but avoid a large excess which can lead to side reactions.

  • pH Control: Maintain a strongly acidic medium to stabilize the diazonium salt and prevent premature coupling reactions.

ImpurityStructureCause
Azo Dye 1 (2-amino-5-methylphenyl)-diazenyl-(this compound)Coupling with starting material
Azo Dye 2 (5-hydroxy-2-methylphenyl)-diazenyl-(this compound)Coupling with product

Diazotization_Workflow cluster_main Main Reaction Pathway cluster_side Side Reactions Start 2-Amino-5-methylpyridine Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO₂, H₂SO₄ 0-5 °C Product This compound Diazonium->Product H₂O, Heat Azo_Coupling Azo Coupling Product (Colored Impurity) Diazonium->Azo_Coupling Reacts with starting material/product

Frequently Asked Questions (FAQs)

Q1: In the nucleophilic substitution route, my yield is consistently low despite careful temperature control. What else could be the issue?

A1: Besides temperature, the purity of your starting materials and reagents is crucial. Ensure your 2-bromo-5-methylpyridine is free of impurities. The potassium tert-butoxide should be anhydrous, as moisture can quench the base and affect the reaction. Also, ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction to prevent side reactions.

Q2: During the catalytic hydrogenation of 5-cyano-2-hydroxypyridine, the reaction seems to stall. What should I do?

A2: A stalled reaction could be due to catalyst deactivation. This can happen if the starting material contains impurities that poison the palladium catalyst. Ensure your 5-cyano-2-hydroxypyridine is of high purity. You can also try adding a fresh batch of catalyst, but be cautious not to add too much, which could promote over-reduction. Agitation is also important; ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.

Q3: I am observing a persistent yellow/orange color in my final product from the diazotization route, even after purification. What is it and how can I remove it?

A3: The color is likely due to trace amounts of azo-coupled byproducts. These compounds are often highly colored and can be difficult to remove completely by standard purification methods like recrystallization. You may need to employ column chromatography with a suitable solvent system to separate these colored impurities from your desired product. Using a slight excess of the diazotizing agent and maintaining a low temperature during the reaction can help minimize their formation.

Q4: Can I use a different oxidizing agent for the Hantzsch-type synthesis of this compound?

A4: Yes, while reagents like nitric acid are effective for the aromatization of the dihydropyridine (B1217469) intermediate, other oxidizing agents can be used. Mild oxidizing agents such as manganese dioxide (MnO₂) or air oxidation can also be effective and may offer better control and fewer side products. The choice of oxidant can impact the overall yield and purity of the final product.

Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation of 5-Cyano-2-hydroxypyridine

This protocol is adapted from a high-yield industrial process.[1]

  • Reaction Setup: In a suitable hydrogenation reactor, combine 5-cyano-2-hydroxypyridine (1.0 eq), a catalytic amount of 5% Palladium on Carbon (Pd/C, ~5 mol%), and a solvent system of n-butanol and water.

  • Addition of Reagents: Add an anionic surfactant such as sodium lauryl sulfate (B86663) and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Hydrogenation: Purge the reactor with hydrogen gas and maintain a hydrogen atmosphere (atmospheric pressure is typically sufficient). Heat the reaction mixture to around 50-60 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the catalyst. The filtrate is then neutralized and the product is extracted with an organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Expected Yield: ~83%[1]

Protocol 2: Synthesis via Diazotization of 2-Amino-5-methylpyridine
  • Preparation of Diazonium Salt: In a flask equipped with a stirrer and a thermometer, dissolve 2-amino-5-methylpyridine (1.0 eq) in a dilute solution of sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

  • Hydrolysis: After the addition is complete, continue stirring at 0-5 °C for 30 minutes. Then, slowly heat the reaction mixture to hydrolyze the diazonium salt.

  • Work-up: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Expected Yield: ~61%

References

improving the stability of 5-Hydroxy-2-methylpyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Hydroxy-2-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents or metal ions.[1][2] Like other phenolic compounds, it is susceptible to oxidative degradation.[3]

Q2: My this compound solution is turning yellow/brown. What is causing this discoloration?

A2: Discoloration of your solution is a common indicator of degradation. This is often due to oxidation of the hydroxypyridine ring, a process that can be accelerated by exposure to air (oxygen), light, and the presence of trace metal ions.[4]

Q3: What are the expected degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of hydroxypyridines and phenolic compounds, likely degradation pathways include oxidation of the hydroxyl group and the pyridine (B92270) ring, potentially leading to the formation of quinone-like structures and other colored byproducts.[2] Thermal decomposition may lead to the formation of various volatile and non-volatile products.[5]

Q4: How can I minimize the degradation of my this compound solution?

A4: To minimize degradation, it is crucial to protect the solution from light by using amber vials or wrapping containers in aluminum foil.[4] Solutions should be stored at low temperatures (2-8°C or -20°C).[4] The use of antioxidants and chelating agents can also significantly improve stability. It is also advisable to use deoxygenated solvents and maintain an inert atmosphere (e.g., with nitrogen or argon) over the solution.

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in solution.

  • Possible Cause 1: Oxidative Degradation.

    • Troubleshooting Step: Prepare solutions using deoxygenated solvents and store them under an inert atmosphere. Add an antioxidant, such as ascorbic acid, to the solution.[6]

  • Possible Cause 2: Photodegradation.

    • Troubleshooting Step: Protect the solution from light at all times by using amber-colored vials or by wrapping the container with aluminum foil. Conduct experiments under low-light conditions if possible.[7]

  • Possible Cause 3: Inappropriate pH.

    • Troubleshooting Step: Buffer the solution to a slightly acidic pH (e.g., pH 3-6), as phenolic compounds are often more stable under these conditions.[8][9] Avoid highly alkaline conditions.

Issue 2: Appearance of unknown peaks in HPLC analysis.

  • Possible Cause 1: Formation of Degradation Products.

    • Troubleshooting Step: Conduct a forced degradation study to intentionally generate degradation products. This will help in identifying the unknown peaks in your chromatogram.[10][11]

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Ensure all glassware is scrupulously clean and that all solvents and reagents are of high purity. Run a blank analysis to rule out contamination from the solvent or system.

Data Presentation

The following table summarizes illustrative stability data for a related hydroxypyridine compound under various stress conditions. This data is provided as a template for summarizing your own experimental findings from forced degradation studies.

Stress ConditionParametersDuration% Degradation (Illustrative)Major Degradation Products (m/z) (Illustrative)
Acid Hydrolysis 0.1 M HCl24 hours5%126.1
Base Hydrolysis 0.1 M NaOH24 hours15%142.1
Oxidation 3% H₂O₂24 hours25%125.1, 141.1
Thermal Degradation 60°C7 days10%108.1
Photostability ICH Q1B exposure-30%107.1

Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.[12][13]

Materials:

  • This compound

  • HPLC-grade methanol (B129727) and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a vial containing the stock solution in an oven at 60°C for 7 days.

  • Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.[7]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

Protocol 2: Preparation of a Stabilized Solution

This protocol describes how to prepare a solution of this compound with improved stability.

Materials:

  • This compound

  • Deoxygenated purified water (sparged with nitrogen or argon for 30 minutes)

  • Citric acid

  • Sodium citrate (B86180)

  • Ascorbic acid

  • Amber glass vials

Procedure:

  • Prepare Citrate Buffer (0.1 M, pH 4.5): Dissolve the appropriate amounts of citric acid and sodium citrate in deoxygenated water to achieve the target pH.[14][15]

  • Add Antioxidant: Dissolve ascorbic acid in the citrate buffer to a final concentration of 0.1% (w/v).[6]

  • Dissolve this compound: Dissolve the desired amount of this compound in the prepared buffer-antioxidant solution.

  • Inert Atmosphere: Purge the headspace of the vial with nitrogen or argon before sealing.

  • Storage: Store the solution at 2-8°C, protected from light.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1M HCl, RT/60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, RT/60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (60°C, 7 days) prep_stock->thermal photo Photodegradation (ICH Q1B) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by Stability- Indicating HPLC Method neutralize->hplc

Caption: Workflow for a forced degradation study of this compound.

stability_factors cluster_compound cluster_factors cluster_stabilizers compound This compound pH pH compound->pH Light Light Exposure compound->Light Temp Temperature compound->Temp Oxidants Oxidizing Agents compound->Oxidants Metals Metal Ions compound->Metals Buffers Buffer (e.g., Citrate) pH->Buffers LightProtection Light Protection Light->LightProtection LowTemp Low Temperature Storage Temp->LowTemp Antioxidants Antioxidants (e.g., Ascorbic Acid) Oxidants->Antioxidants Inert Inert Atmosphere Oxidants->Inert Chelators Chelating Agents Metals->Chelators

References

Technical Support Center: 5-Hydroxy-2-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-2-methylpyridine.

Section 1: General Properties, Handling, and Safety

This section covers fundamental questions about the properties and safe handling of this compound.

FAQs

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a colorless to light yellow solid.[1] It exhibits keto-enol tautomerism, existing as both this compound (enol form) and its corresponding keto form, 6-methyl-1H-pyridin-3(2H)-one.[2] This tautomerism is crucial as it influences the compound's reactivity.[2] The hydroxyl group can act as a nucleophile, while the methyl group can be functionalized.[2]

Physical and Chemical Properties Summary

PropertyValueReference
Chemical FormulaC₆H₇NO[1]
Molar Mass109.13 g/mol [1]
AppearanceColorless to light yellow solid/liquid[1]
Melting Point24 - 26 °C[1]
Boiling Point220 - 222 °C[1]
SolubilitySlightly soluble in water[1]
pKa4.93[1]

Q2: How should this compound be stored?

A2: It should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, below 30°C.[3][4] It is stable under normal temperature and pressure.[3]

Q3: What are the main safety hazards associated with this compound?

A3: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[3][5] It may also cause respiratory irritation.[3] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3][4] Work should be conducted in a well-ventilated area or fume hood.[3]

Q4: What are the common incompatibilities of this compound?

A4: Avoid strong oxidizing agents, strong bases, excessive heat, and open flames, which may lead to thermal decomposition.[3][4] Hazardous decomposition products include carbon monoxide, hydrogen cyanide, and nitrogen oxides.[3]

Section 2: Synthesis and Reaction Troubleshooting

This section addresses common issues encountered during the synthesis and subsequent reactions of this compound.

FAQs

Q5: My synthesis of this compound is resulting in a low yield. What are the potential causes?

A5: Low yields can stem from several factors depending on the synthetic route. Common synthetic pathways include nucleophilic substitution from 2-bromo-6-methylpyridine (B113505) and catalytic hydrogen reduction of 3-cyano-6-hydroxypyridine.[2] Potential issues include:

  • Incomplete Reaction: Reaction times may be too short, or the temperature may be too low. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Side Reactions: The tautomeric nature of the product can lead to undesired side reactions.[2] The reaction conditions, such as pH and solvent, can influence the equilibrium between the hydroxy and pyridone forms, potentially favoring side product formation.[2]

  • Suboptimal Reagents: The quality of starting materials and reagents is crucial. Ensure that reagents are pure and anhydrous where necessary.

  • Product Loss During Workup: The product may have some solubility in the aqueous phase during extraction. Ensure proper pH adjustment and use an appropriate organic solvent for extraction.

Q6: I am observing unexpected side products in my reaction. How can I identify and minimize them?

A6: The formation of side products is a common issue.

  • Identification: Use analytical techniques such as NMR, GC-MS, and LC-MS to identify the structure of the impurities. Common impurities can include unreacted starting materials or isomers.[6]

  • Minimization:

    • Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions more than the desired reaction.

    • Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of one reagent may lead to side product formation.

    • Inert Atmosphere: If your reaction is sensitive to air or moisture, conducting it under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or hydrolysis side products.

Troubleshooting Workflow for Low Yield or Side Product Formation

G start Problem: Low Yield / Side Products check_reaction 1. Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_reaction check_reagents 2. Assess Reagent Purity and Stoichiometry check_reaction->check_reagents monitor_rxn 3. Monitor Reaction Progress (TLC, LC-MS) check_reagents->monitor_rxn workup 4. Optimize Workup Procedure (pH, Solvent) monitor_rxn->workup purification 5. Refine Purification Method workup->purification result Improved Yield and Purity purification->result

Caption: A logical workflow for troubleshooting low yields and side product formation.

Section 3: Purification Challenges

This section provides guidance on overcoming common difficulties in purifying this compound.

FAQs

Q7: I am having trouble crystallizing my this compound product; it keeps oiling out. What should I do?

A7: Oiling out during recrystallization is a common problem, often caused by the presence of impurities that depress the melting point or an inappropriate solvent choice.[7]

  • Solvent System: Experiment with different solvent systems. A mixture of solvents, one in which the compound is soluble and another in which it is less soluble, can often promote crystallization.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil.[7]

  • Seeding: Add a small seed crystal of pure this compound to the cooled solution to induce crystallization.

  • Pre-purification: If the crude product is very impure, consider a preliminary purification step, such as column chromatography, to remove the impurities that are inhibiting crystallization.[7]

Q8: How can I effectively remove colored impurities from my product?

A8: Colored impurities can often be removed by treating a solution of the crude product with activated carbon.[7]

  • Dissolve the product in a suitable solvent.

  • Add a small amount of activated carbon (typically 1-2% by weight).

  • Gently heat the mixture for a short period (5-10 minutes).

  • Filter the hot solution through celite or filter paper to remove the activated carbon.

  • Proceed with crystallization of the purified product.

Q9: What are the recommended conditions for purifying this compound by column chromatography?

A9: The choice of stationary and mobile phase depends on the impurities present.

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase: A solvent system of ethyl acetate (B1210297) and hexanes is a good starting point. The polarity can be adjusted by varying the ratio of the two solvents to achieve good separation. Start with a low polarity (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity while monitoring the elution with TLC.

General Purification Workflow

G start Crude Product colored Colored Impurities? start->colored oiling_out Product Oils Out? chromatography Column Chromatography oiling_out->chromatography Yes pure_product Pure Product oiling_out->pure_product No recrystallization Recrystallization colored->recrystallization No activated_carbon Treat with Activated Carbon colored->activated_carbon Yes chromatography->pure_product recrystallization->oiling_out activated_carbon->recrystallization

Caption: A decision-making workflow for the purification of this compound.

Section 4: Product Characterization

This section provides information on the analytical data used to confirm the identity and purity of this compound.

FAQs

Q10: What are the expected ¹H NMR and ¹³C NMR chemical shifts for this compound?

A10: The NMR spectra are crucial for confirming the structure. The chemical shifts can vary slightly depending on the solvent used.

Spectroscopic Data Summary for this compound [6][8]

¹H NMR Chemical Shift (δ, ppm)
-OH~13.17 (broad s)
Pyridine H~7.23 (d)
Pyridine H~6.93
Pyridine H~6.45 (d)
-CH₃~2.06 (s)
¹³C NMR Expected Chemical Shift Range (δ, ppm)
C=O/C-OH155-165
Pyridine C110-145
-CH₃15-25

Q11: What are the key peaks to look for in the IR spectrum of this compound?

A11: The IR spectrum will show characteristic peaks for the functional groups present.

Key Infrared (IR) Frequencies [6]

Functional GroupVibrational Frequency (cm⁻¹)
O-H Stretch3400-3200 (broad)
C-H Stretch (Aromatic/Alkyl)3100-2850
C=O Stretch (from keto tautomer)~1650
C-N Stretch1300-1200

Section 5: Experimental Protocols

This section provides a general methodology for a common purification technique.

General Protocol for Recrystallization

  • Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[7]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.[7]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

References

reaction condition optimization for 5-Hydroxy-2-methylpyridine derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 5-Hydroxy-2-methylpyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound?

A1: The primary reactive site for derivatization on this compound is the hydroxyl group. Common strategies include:

  • Silylation: To increase volatility for gas chromatography (GC) analysis. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.[1][2]

  • Acylation: To introduce an acyl group, which can serve as a protective group or alter the molecule's properties.

  • Etherification: To form an ether, often used as a stable protecting group in multi-step syntheses.[3][4]

  • Coupling Reactions (e.g., Suzuki-Miyaura): The hydroxyl group typically requires protection before performing cross-coupling reactions on the pyridine (B92270) ring to prevent interference with the catalyst.[3]

Q2: Why is my derivatization reaction failing or giving low yields?

A2: Low yields are often attributed to several factors:

  • Presence of Water: Moisture can hydrolyze derivatizing reagents (especially silylating agents) and the resulting derivatives, leading to reduced yields.[5][6] It is crucial to use anhydrous solvents and reagents.[5][7]

  • Improper Reaction Temperature: Sub-optimal temperatures can lead to slow or incomplete reactions, while excessively high temperatures can cause degradation of reactants or products.[8][9]

  • Incorrect Reagent Stoichiometry: An insufficient amount of the derivatizing agent will result in an incomplete reaction. Conversely, a large excess can sometimes lead to side reactions.

  • Catalyst Issues: For reactions requiring a catalyst (e.g., pyridine in some silylations, or a base in acylations), the catalyst may be inactive or used in an incorrect amount.[2][6]

  • Degradation of Starting Material: this compound can be sensitive to certain reaction conditions.

Q3: Do I need to protect the hydroxyl group of this compound for subsequent reactions?

A3: Yes, in many cases, protection of the hydroxyl group is essential, particularly for reactions that are sensitive to acidic protons, such as Grignard reactions or Suzuki-Miyaura cross-couplings.[3] The acidic proton of the hydroxyl group can interfere with organometallic reagents and catalysts.[3] Common protecting groups include ethers (e.g., methoxy, benzyl) and silyl (B83357) ethers.[3]

Q4: What are some common side products I might encounter?

A4: Side product formation can arise from:

  • Homocoupling: In cross-coupling reactions, the starting materials can react with themselves.[3]

  • Multiple Derivatizations: If other reactive sites are present, they might also be derivatized.

  • Reaction with Solvent: The solvent, if not inert, can sometimes participate in the reaction.

  • Incomplete Reaction: The presence of unreacted starting material alongside the desired product.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Silylation for GC-MS Analysis
Possible Cause Suggested Solution
Presence of moisture Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dry pyridine, acetonitrile).[5] Store derivatizing agents under inert gas and use a fresh bottle if contamination is suspected. Molecular sieves can be used to dry solvents.[5][7]
Inactive silylating agent (e.g., BSTFA, MSTFA) Silylating agents are moisture-sensitive. Use a fresh vial of the reagent. Consider adding a catalyst like Trimethylchlorosilane (TMCS) if not already present in your reagent mixture.[1][6]
Sub-optimal reaction temperature or time Optimize the reaction temperature and time. Typical conditions for silylation range from 60-70°C for 30-90 minutes.[7][8] A temperature optimization experiment may be necessary.[9]
Incorrect solvent While silylation can sometimes be done neat, solvents like pyridine or acetonitrile (B52724) are commonly used.[1][5] Pyridine can also act as a catalyst.[2][10]
Issue 2: Poor Yield in Suzuki-Miyaura Cross-Coupling
Possible Cause Suggested Solution
Unprotected hydroxyl group Protect the hydroxyl group as an ether (e.g., methoxy) before performing the coupling reaction to prevent interference with the palladium catalyst.[3]
Inactive palladium catalyst Ensure the palladium precatalyst is handled under an inert atmosphere to prevent oxidation. Use a fresh source of catalyst if its activity is in doubt.[3]
Presence of oxygen Thoroughly degas the reaction mixture (e.g., by bubbling argon through the solvent) before adding the catalyst.[3] Oxygen can lead to catalyst deactivation and homocoupling side products.[3]
Hydrolysis of boronic acid Use anhydrous conditions if protodeboronation is a suspected side reaction.[3]
Incorrect base or solvent The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., 1,4-dioxane/water, DMF) is critical. Refer to established protocols and consider screening different conditions.[3]

Experimental Protocols

Protocol 1: General Silylation for GC-MS Analysis

This protocol is a general guideline for the trimethylsilylation of the hydroxyl group of this compound.

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]

  • Anhydrous pyridine or acetonitrile[1]

  • Reaction vial with a screw cap

  • Heating block or oven

Procedure:

  • Place 1-5 mg of the dried this compound sample into a reaction vial.

  • Add 100 µL of anhydrous pyridine (or another suitable solvent).[1]

  • Add 100 µL of BSTFA + 1% TMCS.

  • Seal the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 70°C for 60 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. An aliquot can be directly injected.

Protocol 2: Hydroxyl Group Protection (O-Methylation)

This protocol describes the methylation of the hydroxyl group, a common protection strategy.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Round-bottom flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0°C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.[3]

  • Allow the mixture to stir at 0°C for 30 minutes.[3]

  • Add methyl iodide (1.5 equivalents) dropwise at 0°C.[3]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0°C.[3]

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualized Workflows

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Start Start with This compound Dry Dry Sample (if necessary) Start->Dry Add_Solvent Add Anhydrous Solvent Dry->Add_Solvent Add_Reagent Add Derivatizing Reagent (e.g., BSTFA) Add_Solvent->Add_Reagent Heat Heat and Incubate (e.g., 70°C, 60 min) Add_Reagent->Heat Cool Cool to Room Temperature Heat->Cool Analyze Analyze by GC-MS Cool->Analyze

Caption: Workflow for silylation of this compound.

Troubleshooting_Logic Start Low/No Product Yield? Moisture Is the system anhydrous? Start->Moisture Reagent Is the derivatizing reagent fresh/active? Moisture->Reagent Yes DrySystem Dry all glassware and solvents. Use inert atmosphere. Moisture->DrySystem No Conditions Are reaction conditions (temp, time) optimal? Reagent->Conditions Yes NewReagent Use a fresh vial of reagent. Consider adding a catalyst. Reagent->NewReagent No Success Problem Solved Conditions->Success Yes Optimize Perform a time-course and temperature optimization. Conditions->Optimize No DrySystem->Moisture NewReagent->Reagent Optimize->Conditions

Caption: Troubleshooting logic for low derivatization yield.

References

Technical Support Center: Synthesis of 5-Hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and experimental protocols to address challenges encountered during the synthesis of 5-Hydroxy-2-methylpyridine, with a focus on avoiding impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis & Reaction Issues

Q1: What are the common synthetic routes to this compound?

A1: Several well-documented pathways exist for the synthesis of this compound. Key industrial and laboratory methods include:

  • Diazotization of 2-Amino-5-methylpyridine (B29535): This classic method involves treating 2-amino-5-methylpyridine with a nitrite (B80452) source (e.g., NaNO₂) in an acidic aqueous solution to form a diazonium salt, which is subsequently hydrolyzed to the desired hydroxyl compound.[1]

  • Catalytic Hydrogen Reduction of 3-Cyano-6-hydroxypyridine: This is an efficient industrial method where 3-cyano-6-hydroxypyridine is reduced using a catalyst like palladium on carbon (Pd/C) in the presence of an acid.[2][3] The use of a surfactant, such as sodium lauryl sulfate, can significantly improve reaction efficiency by enhancing the solubility of the starting material.[3]

  • Nucleophilic Aromatic Substitution: This route can involve starting from a pyridine (B92270) ring with a good leaving group, such as 2-bromo-6-methylpyridine, and reacting it with a strong base like Potassium tert-butoxide.[2]

Q2: My diazotization reaction of 2-amino-5-methylpyridine has a low yield. What are the potential causes and solutions?

A2: Low yields in this reaction are common and can be attributed to several factors. Careful control of reaction conditions is critical.

  • Issue: Unstable Diazonium Salt. The intermediate diazonium salt is thermally unstable. If the temperature is not kept low (typically 0-5°C), it can decompose, leading to side products and reduced yield.[1]

    • Solution: Ensure the reaction is performed in an ice or acetone/ice bath to maintain a consistently low temperature throughout the addition of sodium nitrite.[1]

  • Issue: Incomplete Diazotization. Insufficient acid or sodium nitrite can lead to an incomplete reaction.

    • Solution: Use a stoichiometric excess of sodium nitrite and ensure the medium is sufficiently acidic (e.g., with concentrated H₂SO₄) to facilitate the formation of nitrous acid.[1]

  • Issue: Side Reactions. The diazonium salt can react with other nucleophiles present in the mixture, or engage in unwanted coupling reactions.

    • Solution: Add the sodium nitrite solution slowly and maintain vigorous stirring to ensure rapid consumption of the diazonium intermediate in the desired hydrolysis reaction. After the initial reaction, heating the mixture (e.g., to 95°C) is necessary to drive the hydrolysis to completion.[1]

Q3: I am observing significant byproduct formation in my synthesis. What are the likely impurities and how can I minimize them?

A3: Impurity profiles depend heavily on the synthetic route.

  • For Diazotization Routes:

    • Impurity: Unreacted 2-amino-5-methylpyridine.

      • Cause: Incomplete reaction.

      • Avoidance: Ensure proper stoichiometry and reaction time/temperature as described in Q2.

    • Impurity: Azo-coupled byproducts (colored impurities).

      • Cause: The diazonium salt coupling with the activated aromatic ring of the product or starting material.

      • Avoidance: Maintain low temperatures during diazotization and ensure a dilute solution to minimize intermolecular reactions.

  • For Catalytic Reduction Routes:

    • Impurity: Over-reduced products (e.g., 2-methyl-5-hydroxypiperidine).

      • Cause: Reaction conditions are too harsh (high pressure, high temperature, or prolonged reaction time).

      • Avoidance: Optimize hydrogenation conditions. Monitor the reaction progress using techniques like TLC or GC to stop it once the starting material is consumed.

    • Impurity: Dehalogenated byproducts (if starting from a halogenated precursor).

      • Cause: The catalyst (e.g., Pd/C) can also catalyze dehalogenation.

      • Avoidance: Select a more chemoselective catalyst or optimize reaction conditions to favor the desired reduction.

Purification & Isolation Issues

Q4: What is the most effective method for purifying the crude this compound?

A4: Achieving high purity (>98%) is crucial for many applications, especially in pharmaceutical synthesis.[2] The choice of method depends on the scale and impurity profile.

  • Recrystallization: This is the most common and effective method for purifying the solid product.[1][2]

    • Procedure: Dissolve the crude solid in a suitable hot solvent and allow it to cool slowly. The pure product will crystallize out, leaving impurities in the mother liquor.

    • Solvent Selection: Ethyl acetate (B1210297) is a commonly cited solvent for recrystallization, yielding the product as white crystalline needles.[1] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Chromatography: For high-purity isolation, particularly at the lab scale, flash column chromatography is effective.[1] A common mobile phase system is a mixture of ethyl acetate and hexanes.

  • Acid-Base Extraction: An initial work-up can involve pH adjustment to separate acidic, basic, and neutral components. Since this compound is amphoteric, its solubility changes with pH. After the reaction, neutralizing the mixture to a pH of 6.5-7.0 is a typical step before extraction.[1]

Q5: My final product has a persistent yellow or reddish color. What is the cause and how can I remove it?

A5: A persistent color often indicates the presence of trace oxidized or azo-coupled impurities.

  • Cause: These impurities are often highly conjugated systems that absorb visible light. They can form from air oxidation of the hydroxyl group or from side reactions during diazotization.

  • Solution:

    • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb many colored impurities.

    • Repeat Recrystallization: A second recrystallization may be necessary to achieve a colorless, crystalline product.

    • Chromatography: If recrystallization is ineffective, flash chromatography is the best option to separate the product from the colored impurities.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis and purification of this compound.

Table 1: Effect of Temperature on Diazotization Reaction

ParameterTemperature RangeObservationRecommended Action
Diazotization Step0–5 °CStable formation of diazonium salt; minimizes decomposition.[1]Maintain temperature with an ice/acetone bath.
> 10 °CRapid decomposition of diazonium salt, N₂ evolution, increased byproduct formation.Strictly avoid temperature excursions.
Hydrolysis Step95 °CDrives the conversion of the diazonium salt to the final hydroxyl product.[1]Heat after complete addition of NaNO₂.

Table 2: Typical Yield and Purity Data

Synthesis RouteReagentsTypical YieldPurity (after purification)Reference
Diazotization2-amino-5-methylpyridine, NaNO₂, H₂SO₄~61%>98% (Recrystallization)[1]
Catalytic Reduction3-cyano-6-hydroxypyridine, Pd/C, H₂~83%High purity reported for industrial processes.[2][3]

Visualized Workflows and Logic

General Synthesis & Purification Workflow

The following diagram outlines the general workflow for the synthesis of this compound via the diazotization route, followed by purification.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage start Dissolve 2-amino-5-methylpyridine in aq. H2SO4 cool Cool to 0-5 °C start->cool diazotize Slowly add aq. NaNO2 cool->diazotize hydrolyze Heat to 95 °C diazotize->hydrolyze neutralize Cool and neutralize to pH 6.5-7.0 hydrolyze->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry organic layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Solid concentrate->crude recrystallize Recrystallize from hot Ethyl Acetate crude->recrystallize filter Filter and wash crystals recrystallize->filter final_product Pure this compound filter->final_product

Caption: Workflow for Diazotization Synthesis and Purification.

Troubleshooting Decision Tree for Impurities

This diagram provides a logical path for identifying and resolving common purity issues.

G start Analyze Final Product (e.g., NMR, GC-MS) q1 Is starting material (2-amino-5-methylpyridine) present? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes q2 Is the product colored (yellow/red)? q1->q2 No s1 Solution: - Check stoichiometry (NaNO2) - Ensure sufficient reaction time - Verify hydrolysis temperature (95°C) a1_yes->s1 a2_yes Oxidation or Azo Byproducts q2->a2_yes Yes q3 Are other isomers or unexpected peaks present? q2->q3 No s2 Solution: - Recrystallize with charcoal - Perform flash chromatography - Ensure inert atmosphere if sensitive a2_yes->s2 a3_yes Side Reactions q3->a3_yes Yes end_node Product is Pure q3->end_node No s3 Solution: - Strictly control diazotization temp (0-5°C) - Ensure slow addition of nitrite - Re-evaluate purity of starting materials a3_yes->s3

Caption: Decision Tree for Troubleshooting Product Impurities.

Detailed Experimental Protocol

Synthesis of this compound via Diazotization of 2-Amino-5-methylpyridine

This protocol is adapted from established laboratory procedures.[1]

Materials & Reagents:

  • 2-Amino-5-methylpyridine (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂) (1.3 eq)

  • Deionized Water

  • 50% w/w Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 500 mL two-necked, round-bottomed flask

  • Internal thermometer

  • Magnetic stirrer

  • Ice/acetone bath

Procedure:

  • Preparation of Acid Solution: In a 500-mL two-necked flask, carefully add 40 g of concentrated H₂SO₄ to 150 mL of deionized water. Cool this solution to below 0°C using an ice/acetone bath.

  • Addition of Amine: While maintaining the temperature below 5°C, add 18.2 g (168 mmol) of 2-amino-5-methylpyridine to the cold acid solution with vigorous stirring.

  • Diazotization: Prepare a solution of 15.4 g (223 mmol) of sodium nitrite in 30 mL of deionized water. Add this NaNO₂ solution dropwise to the reaction mixture over a period of 30-45 minutes. It is critical to maintain the internal reaction temperature between 0-5°C during the entire addition.

  • Hydrolysis: Once the NaNO₂ addition is complete, stir the resulting mixture at 0°C for an additional 45 minutes. Afterwards, remove the cooling bath and heat the mixture to 95°C for 15 minutes. Nitrogen gas will evolve during this step.

  • Neutralization and Work-up: Allow the reaction mixture to cool to room temperature. Carefully add a 50% w/w NaOH solution until the pH of the mixture reaches 6.5-7.0.

  • Extraction: Heat the neutralized solution to 60°C and perform a hot extraction with ethyl acetate (4 x 100 mL). Combine the organic fractions.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a pale-yellow solid.

  • Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethyl acetate (~300 mL). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Filter the resulting white crystalline needles and dry them under vacuum. The expected yield is approximately 11.2 g (61%).

References

methods for enhancing the regioselectivity of 5-Hydroxy-2-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Hydroxy-2-methylpyridine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the regioselectivity of its reactions.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in reactions with this compound challenging?

Controlling regioselectivity is a significant challenge due to the compound's complex electronic nature and tautomerism.[1] this compound exists in a tautomeric equilibrium with its pyridone form, 6-methyl-3(2H)-pyridone.[1] These two forms have different electron distributions, which can lead to different regioselectivities in reactions like electrophilic substitution.[1] Furthermore, the pyridine (B92270) ring is inherently electron-deficient, making it generally unreactive toward electrophilic aromatic substitution, while the hydroxyl (-OH) and methyl (-CH₃) groups are activating, creating competing directing effects.[2][3]

Q2: What are the preferred positions for electrophilic substitution, and how can I influence the outcome?

The outcome of electrophilic substitution is heavily influenced by the reaction conditions which dictate the dominant tautomeric form.

  • Hydroxypyridine Form: The -OH group is a strong activating ortho, para-director. Relative to the -OH at C5, the ortho positions are C4 and C6, and the para position is C2. The -CH₃ group at C2 is a weaker activating ortho, para-director. The interplay directs electrophiles primarily to the C4 and C6 positions.

  • Pyridone Form: In the pyridone tautomer, the ring is more electron-rich, resembling an enamine. This form strongly directs electrophiles to positions ortho and para to the nitrogen atom, which are C3 and C5.[4]

To influence the outcome, controlling the reaction conditions is key. For instance, employing protecting groups or specific catalytic systems can favor one pathway over another.

Q3: How can I achieve selective halogenation of the pyridine ring?

Regioselective halogenation is achievable but requires careful selection of reagents and conditions. The electron-deficient nature of the pyridine ring makes direct electrophilic halogenation challenging.[5]

  • For C3-Halogenation: A Zincke imine intermediate strategy can be used for high C3 selectivity.[5]

  • For General Activated Pyridines: Using milder halogenating agents like N-Bromosuccinimide (NBS) can provide good regioselectivity, particularly for activated pyridines.[6] The reactivity generally follows the order of activating groups: amino > hydroxy > methoxy.[6]

  • Via N-Oxide: Converting the pyridine to its N-oxide derivative activates the C2 and C6 positions for halogenation.[7]

Q4: What is the role of a "directing group" in enhancing regioselectivity?

A directing group is a functional group installed on the pyridine ring to guide a metal catalyst to a specific C-H bond, typically in the ortho position.[8] This strategy, known as directed ortho-metalation (DoM) or C-H activation, overcomes the inherent reactivity patterns of the ring.[5][9] The directing group coordinates to the metal, which then activates a nearby C-H bond for functionalization. The directing group can often be removed after the reaction.[3] This method is powerful for introducing substituents at positions that are otherwise difficult to access.[10]

Q5: When should I use a protecting group for the hydroxyl function?

A protecting group for the C5-hydroxyl group is recommended in two main scenarios:

  • To Prevent Unwanted Side Reactions: The hydroxyl group is nucleophilic and can react with electrophiles (e.g., in acylation or alkylation reactions).[11] Protecting it as an ether (e.g., methyl, benzyl) or silyl (B83357) ether prevents this O-functionalization.[12][13]

  • To Modify Electronic Properties: Converting the strongly activating -OH group to a less activating ether or ester can alter the regiochemical outcome of subsequent electrophilic aromatic substitution reactions, potentially improving selectivity by reducing the overall ring activation.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Bromination

  • Symptom: A mixture of C3, C4, and C6-brominated isomers is obtained.

  • Possible Causes:

    • Reaction conditions are too harsh (high temperature, strong Lewis acids).

    • The brominating agent is too reactive, leading to low selectivity.

    • Both tautomers are reacting under the selected conditions.

  • Suggested Solutions:

SolutionRationaleKey Reagent/ConditionExpected Outcome
Use a Milder Reagent Reduces the electrophilicity of the bromine source, increasing sensitivity to the ring's electronic differences.N-Bromosuccinimide (NBS) in CCl₄ or CH₂Cl₂.Improved selectivity for the most activated positions (C4, C6).[6]
Protect the Hydroxyl Group Temporarily converting the -OH to an ether (-OR) deactivates the ring slightly and removes the acidic proton, preventing complex side reactions.Protect as a methyl ether using Me₂SO₄, K₂CO₃.Favors substitution directed by the ether and methyl groups, potentially enhancing selectivity.[12]
Employ a Directing Group Forces the reaction to occur at a specific site, usually ortho to the directing group.Install a removable directing group (e.g., amide) at the N1 position (of the pyridone tautomer).High regioselectivity for a specific C-H bond functionalization.[3][9]

Issue 2: Unwanted N-Alkylation Instead of O-Alkylation

  • Symptom: The alkyl group is added to the ring nitrogen (forming an N-alkyl pyridone) instead of the hydroxyl oxygen (forming a pyridyl ether).

  • Possible Causes:

    • The pyridone tautomer is the dominant reactive species under the chosen conditions.

    • The combination of base and solvent favors N-alkylation.

  • Suggested Solutions:

SolutionRationaleKey Reagent/ConditionExpected Outcome
Catalyst- and Base-Free Conditions It has been shown that reacting hydroxypyridines with organohalides without any catalyst or base can lead to specific N-alkylation.[14]Heat the hydroxypyridine with an organohalide in a suitable solvent (e.g., DMF) without base.Selective formation of the N-alkylated product.[14]
Favor O-Alkylation Use conditions that favor the deprotonation of the hydroxyl group.Use a strong base like NaH in an aprotic solvent like THF to form the alkoxide, followed by addition of the alkylating agent.Selective formation of the O-alkylated pyridyl ether.

Experimental Protocols & Visualizations

Decision Workflow for Regioselective Functionalization

The following workflow provides a logical approach to selecting a strategy for enhancing regioselectivity.

G cluster_paths start Define Target Regioisomer (e.g., C3, C4, C6-functionalization) q1 Is target position ortho to a directing group (e.g., C6 from C5-OH)? start->q1 q2 Is electrophilic substitution at C4 or C6 desired? q1->q2 No dom Strategy: Directed ortho-Metalation (DoM) or C-H Activation q1->dom  Yes q3 Is C2 or C6 functionalization via nucleophilic attack desired? q2->q3 No eas Strategy: Control Electrophilic Aromatic Substitution (EAS) q2->eas Yes n_oxide Strategy: N-Oxidation followed by Nucleophilic Substitution q3->n_oxide Yes other Consider alternative strategies (e.g., Zincke imine for C3) q3->other No

Caption: A decision tree for selecting a regiocontrol strategy.

Protocol 1: Regioselective C6-Functionalization via Directed ortho-Metalation (DoM)

This protocol describes a general procedure for introducing an electrophile at the C6 position, ortho to the C5-hydroxyl group, which acts as the directing group.

  • Protection (Optional but Recommended): Protect the hydroxyl group to prevent deprotonation by the strong base. To a solution of this compound (1.0 equiv) in dry THF, add NaH (1.1 equiv) at 0 °C. Stir for 30 minutes, then add benzyl (B1604629) bromide (1.1 equiv). Allow to warm to room temperature and stir for 12 hours. Quench with water and extract with ethyl acetate. Purify the resulting O-benzyl ether by column chromatography.

  • Lithiation: Dissolve the protected pyridine (1.0 equiv) in dry THF under an argon atmosphere. Cool the solution to -78 °C. Add n-butyllithium (1.2 equiv) dropwise. The solution should change color, indicating the formation of the aryllithium species. Stir at -78 °C for 1-2 hours.[8]

  • Electrophilic Quench: Add the desired electrophile (e.g., iodine, benzaldehyde, TMSCl) (1.3 equiv) to the solution at -78 °C.

  • Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purification & Deprotection: Purify the product by silica (B1680970) gel chromatography. If the hydroxyl group was protected, perform the appropriate deprotection step (e.g., hydrogenolysis for a benzyl ether).

Visualizing the Protecting Group Strategy

Protecting the hydroxyl group prevents its reaction with an electrophile (E⁺) and ensures the reaction occurs on the pyridine ring.

G cluster_unprotected Unprotected Pathway cluster_protected Protected Pathway A This compound B Mixture of Products (O-Alkylation, C4-Alkylation, C6-Alkylation) A->B + Electrophile (E⁺) C 1. Protect OH as O-PG D Protected Pyridine C->D E 2. Add Electrophile (E⁺) D->E F Regioselective C-Alkylated Product E->F G 3. Deprotect F->G H Final Regioselective Product G->H G cluster_reactivity Altered Reactivity of N-Oxide start This compound n_oxide N-Oxide Formation + m-CPBA This compound N-oxide start->n_oxide nuc Nucleophilic Attack (e.g., POCl₃) n_oxide:s->nuc elec Electrophilic Attack (e.g., Nitration) n_oxide:s->elec prod_nuc C2 / C6 Functionalization nuc->prod_nuc prod_elec C4 Functionalization elec->prod_elec

References

Technical Support Center: Strategies to Overcome Poor Solubility of 5-Hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 5-Hydroxy-2-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is described as being slightly soluble in water.[1][2] An estimated aqueous solubility is approximately 19.73 mg/mL at 25°C.[3] It is also soluble in organic solvents such as dichloromethane, ethanol (B145695), and acetone.[4][5]

Q2: Why is this compound poorly soluble in aqueous solutions?

The solubility of this compound is influenced by its chemical structure, which includes both a hydrophilic hydroxyl group and a more hydrophobic methyl-substituted pyridine (B92270) ring. The overall solubility in water is limited due to the nonpolar character of the pyridine ring and methyl group.

Q3: How can I improve the solubility of this compound in my experiments?

Several strategies can be employed to enhance the aqueous solubility of this compound. These include pH adjustment, the use of co-solvents, salt formation, and complexation with cyclodextrins.[1] The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the tolerance of the experimental system to pH changes or the presence of organic solvents.

Troubleshooting Guide

Issue: My this compound is precipitating out of my aqueous buffer.

Root Cause Analysis and Solutions:

  • pH of the Solution: this compound is a weakly basic compound with a pKa of 4.93.[2] Its solubility is highly dependent on the pH of the solution. In solutions with a pH above its pKa, the compound will be in its less soluble neutral form.

    • Solution: Adjust the pH of your aqueous solution to be at least 2 units below the pKa (i.e., pH < 2.9) to ensure the compound is in its more soluble protonated (pyridinium) form.[1]

  • Solvent Shocking: Rapidly diluting a concentrated stock solution of this compound (e.g., in DMSO or ethanol) into an aqueous buffer can cause localized supersaturation and subsequent precipitation.

    • Solution: Add the stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This helps to ensure rapid and uniform dispersion of the compound.

  • Concentration Exceeds Solubility Limit: The desired final concentration of this compound in your experiment may be higher than its intrinsic solubility in the chosen solvent system.

    • Solution: Consider employing solubility enhancement techniques such as co-solvency or cyclodextrin (B1172386) complexation to increase the solubility limit.

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the properties and solubility of this compound.

PropertyValueReference(s)
Molar Mass109.13 g/mol [2]
pKa4.93[2]
Melting Point168-170 °C[4]
Aqueous Solubility (estimated)19.73 mg/mL (at 25 °C)[3]
Solubility in Organic SolventsSoluble in dichloromethane, ethanol, acetone[4][5]

Experimental Protocols

Solubility Enhancement by pH Adjustment

Objective: To determine the pH-solubility profile of this compound and identify the optimal pH for solubilization.

Methodology:

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8).

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the solubility as a function of pH to determine the optimal pH for your experiments.

G Workflow for pH-Dependent Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-8) add_compound Add Excess Compound prep_buffers->add_compound agitate Agitate at Constant Temp. add_compound->agitate centrifuge Centrifuge Samples agitate->centrifuge filter_supernatant Filter Supernatant centrifuge->filter_supernatant quantify Quantify Concentration filter_supernatant->quantify plot_data Plot Solubility vs. pH quantify->plot_data

Caption: Workflow for determining the pH-solubility profile.

Solubility Enhancement using Co-solvents

Objective: To identify a suitable co-solvent and its optimal concentration to increase the solubility of this compound.

Methodology:

  • Select a panel of water-miscible organic solvents (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400).

  • Prepare a series of co-solvent/water mixtures with varying concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Determine the solubility of this compound in each co-solvent mixture using the equilibrium solubility method described in the pH adjustment protocol.

  • Plot the solubility of this compound as a function of the co-solvent concentration to identify the most effective co-solvent and its optimal concentration.

Solubility Enhancement by Salt Formation

Objective: To prepare a salt of this compound to improve its aqueous solubility.

Methodology:

  • Dissolve this compound in a suitable organic solvent (e.g., ethanol or isopropanol).

  • Add a stoichiometric amount of a pharmaceutically acceptable acid (e.g., hydrochloric acid or methanesulfonic acid) to the solution while stirring.

  • The salt of this compound will precipitate out of the solution. If not, the solvent can be slowly evaporated to induce crystallization.

  • Collect the precipitated salt by filtration.

  • Wash the salt with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the salt under vacuum.

  • Determine the aqueous solubility of the newly formed salt using the equilibrium solubility method.

G Workflow for Salt Formation and Solubility Testing dissolve Dissolve this compound in Organic Solvent add_acid Add Stoichiometric Amount of Acid dissolve->add_acid precipitate Precipitate/Crystallize Salt add_acid->precipitate filter_wash Filter and Wash Salt precipitate->filter_wash dry Dry Salt Under Vacuum filter_wash->dry test_solubility Determine Aqueous Solubility of Salt dry->test_solubility

Caption: General workflow for salt formation.

Solubility Enhancement by Cyclodextrin Complexation

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.

Methodology:

  • Select a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Prepare an aqueous solution of the chosen cyclodextrin at a specific concentration.

  • Add an excess amount of this compound to the cyclodextrin solution.

  • Stir the mixture at a constant temperature for 24-48 hours to allow for complex formation and to reach equilibrium.

  • Separate the undissolved compound by centrifugation and filtration.

  • Analyze the concentration of dissolved this compound in the filtrate to determine the extent of solubility enhancement.

  • This can be repeated with varying concentrations of cyclodextrin to establish a phase-solubility diagram.

G Decision Tree for Solubility Enhancement start Poor Solubility Observed ph_sensitive Is the experimental system pH sensitive? start->ph_sensitive ph_adjust Adjust pH (to < 2.9) ph_sensitive->ph_adjust No organic_solvent_ok Are organic solvents acceptable? ph_sensitive->organic_solvent_ok Yes ph_adjust->organic_solvent_ok If insufficient use_cosolvent Use Co-solvents organic_solvent_ok->use_cosolvent Yes cyclodextrin Consider Cyclodextrin Complexation organic_solvent_ok->cyclodextrin No use_cosolvent->cyclodextrin If insufficient salt_formation Consider Salt Formation (for solid formulations) cyclodextrin->salt_formation

Caption: Decision-making workflow for selecting a solubility enhancement strategy.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for 5-Hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 5-Hydroxy-2-methylpyridine is essential for its application in pharmaceutical development, agricultural chemistry, and the flavor and fragrance industry.[1] This guide provides a comparative overview of common analytical methods for the validation of this compound, offering a framework for selecting the appropriate technique based on analytical requirements. While direct comparative validation data for this compound is not extensively published, this guide leverages data from validated methods for structurally analogous compounds, such as 2-Hydroxy-5-methylpyrazine, to provide a practical comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Comparison of Analytical Methods

The two primary chromatographic techniques suitable for the analysis of this compound and its derivatives are HPLC and GC-MS. The choice between these methods depends on factors such as the analyte's volatility, thermal stability, required sensitivity, and the complexity of the sample matrix.[2]

Table 1: Performance Comparison of HPLC and GC-MS Methods [2]

Validation ParameterHPLC-UVGC-MS
Principle Partition chromatography based on polarity.Separation based on volatility and mass-to-charge ratio.
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile or semi-volatile analytes.
Linearity (R²) ≥ 0.999≥ 0.998
Range 20 - 120 µg/mL0.1 - 50 µg/mL
Accuracy (% Recovery) 99.5 - 101.2%90 - 110%
Precision (% RSD) - Repeatability < 1.0%< 10%
Limit of Quantitation (LOQ) Typically in the µg/mL range.Typically in the ng/mL to pg/mL range.
Sample Preparation Often simpler, involving dissolution and filtration.May require derivatization or extraction into a volatile solvent.

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis, adapted from validated methods for similar compounds.[2]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the quantification of this compound in bulk drug and simple formulations.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A suitable mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and selectivity, making it ideal for trace analysis of this compound in complex matrices.

Instrumentation:

  • GC-MS system with an autosampler

  • Column: A capillary column suitable for polar compounds (e.g., a wax-based or mid-polarity column).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 50°C, held for a few minutes, then ramped up to a final temperature (e.g., 250°C) to ensure elution of the analyte.

  • Injection Mode: Split or splitless, depending on the concentration.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity or full scan for qualitative analysis.

Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane). Prepare calibration standards by serial dilution.

  • Sample Preparation: Depending on the matrix, sample preparation may involve liquid-liquid extraction, solid-phase extraction (SPE), or headspace analysis to isolate and concentrate the analyte.

Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for validation, encompassing various parameters.[3][4][5]

Validation_Workflow cluster_dev Method Development cluster_imp Implementation Dev Analytical Method Development (HPLC or GC-MS) Specificity Specificity / Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis & Quality Control Robustness->Routine

Analytical Method Validation Workflow

Signaling Pathways and Logical Relationships

The choice between HPLC and GC-MS is a critical decision in method development, guided by the analyte's properties and the analytical objectives.

Method_Selection cluster_properties Analyte Properties cluster_methods Analytical Methods Analyte This compound Properties Volatility Volatility Analyte->Volatility ThermalStability Thermal Stability Analyte->ThermalStability Concentration Concentration Level Analyte->Concentration Matrix Sample Matrix Analyte->Matrix HPLC HPLC-UV Volatility->HPLC Low GCMS GC-MS Volatility->GCMS High ThermalStability->HPLC Low ThermalStability->GCMS High Concentration->HPLC High (µg/mL) Concentration->GCMS Low (ng/mL) Matrix->HPLC Simple Matrix->GCMS Complex

Method Selection Logic for Analysis

References

A Comparative Analysis of the Biological Activities of 5-Hydroxy-2-methylpyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of 5-Hydroxy-2-methylpyridine and its isomers reveals a landscape of diverse potential therapeutic applications, though direct comparative studies remain limited. This guide synthesizes available data on their anticancer, antimicrobial, and anti-inflammatory properties, providing insights for researchers, scientists, and drug development professionals.

The positional arrangement of the hydroxyl and methyl groups on the pyridine (B92270) ring significantly influences the biological properties of these isomers. While a comprehensive head-to-head comparison with quantitative data from single studies is scarce in the current scientific literature, a review of individual and related compound studies provides a valuable overview of their potential. The isomers of primary interest in this comparison are this compound, 2-Hydroxy-5-methylpyridine, 3-Hydroxy-2-methylpyridine, and 4-Hydroxy-2-methylpyridine.

Anticancer Activity

Derivatives of hydroxypyridines have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation.

Isomer/Derivative Cell Line Activity (IC50/MIC) Reference
5-methylpyridinium derivativesS. aureusMIC: 4 µg/mL (for compound 4l)[1]
5-methylpyridinium derivativesE. coliMIC: 16 µg/mL (for compound 4l)[1]

Note: The data presented is for derivatives and not the parent isomers directly, highlighting the need for further comparative studies.

Antimicrobial Activity

The antimicrobial potential of hydroxypyridine derivatives has been explored against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve the disruption of bacterial cell walls or interference with essential metabolic pathways. For instance, certain 5-methylpyridinium derivatives have shown notable antibacterial activity[1].

Anti-inflammatory Activity

Experimental Protocols

To facilitate further research and direct comparison, standardized experimental protocols for key biological assays are outlined below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.

Workflow:

MTT_Assay cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with test compounds incubation1->compound_treatment incubation2 Incubate for 24-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis

Figure 1. Workflow of the MTT assay for determining cytotoxicity.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a further 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

Broth_Microdilution serial_dilution Prepare serial dilutions of test compounds in broth inoculation Inoculate with standardized bacterial suspension serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation mic_determination Determine MIC (lowest concentration with no visible growth) incubation->mic_determination

Figure 2. Workflow for the broth microdilution assay.

Detailed Steps:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate at an appropriate temperature (typically 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship

The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. The presence of hydroxyl and methyl groups, as in the case of this compound and its isomers, influences the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.

SAR cluster_0 Molecular Properties cluster_1 Biological Activity Electronic_Effects Electronic Effects Target_Binding Target Binding Affinity & Selectivity Electronic_Effects->Target_Binding affects Steric_Hindrance Steric Hindrance Steric_Hindrance->Target_Binding affects Lipophilicity Lipophilicity Pharmacokinetics ADME Properties Lipophilicity->Pharmacokinetics affects Target_Binding->Pharmacokinetics Pyridine_Isomers Positional Isomers of This compound Pyridine_Isomers->Electronic_Effects influences Pyridine_Isomers->Steric_Hindrance influences Pyridine_Isomers->Lipophilicity influences

Figure 3. Influence of isomerism on biological activity.

References

The Pivotal Role of 5-Hydroxy-2-methylpyridine in Kinase Inhibitor Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 5-Hydroxy-2-methylpyridine derivatives reveals their potential as a privileged scaffold in the development of targeted cancer therapies. This guide provides a comparative analysis of their performance, supported by experimental data and detailed protocols for researchers in drug discovery.

The this compound core, also known as 6-methyl-3-pyridinol, has emerged as a versatile and valuable building block in medicinal chemistry. Its inherent structural features, including the ability to form crucial hydrogen bonds, make it an attractive starting point for the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers, making them a key target for therapeutic intervention.

Unlocking Potency: A Comparative Look at Kinase Inhibition

Compound IDCore ScaffoldR1-SubstitutionR2-SubstitutionTarget KinaseIC50 (nM)
1 Pyridine (B92270)--VRK1150[1]
2 Pyridine--VRK1260[1]
3 Pyridine--PIM-114.3[1]
4 Pyridine--PIM-119.4[1]
5 Imidazo[4,5-b]pyridine--Aurora Kinase AData Not Available in pIC50
6 Pyrrolo[2,3-d]pyrimidineAmino-Aurora-AData Not Available in IC50

Note: The IC50 values are presented as reported in the cited literature. Direct comparison between different kinase targets and assay conditions should be made with caution.

The data indicates that the pyridine scaffold is a viable starting point for developing potent kinase inhibitors. The inhibitory concentration (IC50) values in the nanomolar range for VRK1 and PIM-1 kinases highlight the potential of this chemical class.[1] Further optimization by exploring various substitutions on the 5-hydroxy and 2-methyl positions of the core ring is a promising strategy for enhancing potency and selectivity.

The "How-To": Experimental Protocols for Kinase Inhibition Assays

To ensure reproducibility and facilitate further research, detailed experimental protocols for key in vitro kinase assays are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay is a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.[1]

Materials:

  • Purified recombinant kinase (e.g., Aurora A, PIM-1)

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compounds (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or a DMSO control.

  • Kinase Reaction Initiation: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.[1]

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume any remaining ATP. Incubate for 40 minutes at room temperature.[1]

  • Luminescent Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a light signal. Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Kinase_Mix Prepare Kinase/ Substrate Mix Add_Kinase Add Kinase Mix Kinase_Mix->Add_Kinase ATP_Sol Prepare ATP Solution Add_ATP Add ATP to Initiate ATP_Sol->Add_ATP Add_Compound->Add_Kinase Add_Kinase->Add_ATP Incubate_Reaction Incubate Add_ATP->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate Stop_Reaction->Incubate_Stop Add_Detection Add Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Detection Incubate Add_Detection->Incubate_Detection Read_Plate Measure Luminescence Incubate_Detection->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Signaling Pathways and Logical Relationships

The development of kinase inhibitors from this compound derivatives follows a logical progression from initial screening to preclinical evaluation. The ultimate goal is to identify compounds that can effectively modulate specific signaling pathways implicated in disease.

cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology Lead_Opt->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: General workflow for kinase inhibitor drug discovery.

The journey of a this compound derivative from a library compound to a potential drug candidate involves rigorous testing and optimization. The initial hits from high-throughput screening are refined through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. Successful lead compounds then advance to in vivo studies to evaluate their efficacy and safety in animal models before being considered for clinical development.

References

comparative analysis of 5-Hydroxy-2-methylpyridine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 5-Hydroxy-2-methylpyridine, a versatile heterocyclic building block, is crucial in the development of pharmaceuticals and other specialty chemicals. This guide provides a comparative analysis of three prominent methods for its synthesis, offering a detailed look at their experimental protocols, performance metrics, and underlying chemical pathways to inform your selection of the most suitable method for your research and development needs.

At a Glance: Comparing Synthesis Methods

The selection of a synthetic route is often a trade-off between yield, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative data for the three analyzed methods.

Parameter Method 1: Nucleophilic Aromatic Substitution Method 2: Catalytic Hydrogenation Method 3: Diazotization
Starting Material 2-Bromo-5-methylpyridine3-Cyano-6-hydroxypyridine2-Amino-5-methylpyridine
Reported Yield 72%[1]83%[1][2]61%
Conversion Rate Not explicitly reported99.2%[1][2]Not explicitly reported
Reaction Time 40 hours (nucleophilic substitution step)6 hours (hydrogenation step)~1 hour (diazotization and heating)
Key Reagents Potassium tert-butoxide, tert-Amyl alcohol, Formic acidPalladium on carbon (Pd/C), Sulfuric acid, Sodium lauryl sulfateSulfuric acid, Sodium nitrite
Reaction Temperature 100 °C (nucleophilic substitution)50 °C (initial step), Room temperature (hydrogenation)0-5 °C (diazotization), 95 °C (heating)
Pressure AtmosphericAtmosphericAtmospheric
Purification Column chromatographyExtraction and neutralizationExtraction and recrystallization

Visualizing the Synthetic Pathways

To better understand the chemical transformations involved in each method, the following diagrams illustrate the reaction pathways.

G cluster_0 Method 1: Nucleophilic Aromatic Substitution 2-Bromo-5-methylpyridine 2-Bromo-5-methylpyridine This compound This compound 2-Bromo-5-methylpyridine->this compound 1. KOt-Bu, t-AmylOH, 100°C, 40h 2. HCOOH, rt, 24h

A diagram of the nucleophilic aromatic substitution pathway.

G cluster_1 Method 2: Catalytic Hydrogenation 3-Cyano-6-hydroxypyridine 3-Cyano-6-hydroxypyridine This compound This compound 3-Cyano-6-hydroxypyridine->this compound H2, 5% Pd/C, H2SO4 Sodium lauryl sulfate n-butanol/water, 6h

A diagram of the catalytic hydrogenation pathway.

G cluster_2 Method 3: Diazotization 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Diazonium Salt (intermediate) Diazonium Salt (intermediate) 2-Amino-5-methylpyridine->Diazonium Salt (intermediate) NaNO2, H2SO4, H2O 0-5°C This compound This compound Diazonium Salt (intermediate)->this compound Heat, 95°C

A diagram of the diazotization pathway.

Detailed Experimental Protocols

For reproducibility and accurate comparison, detailed experimental methodologies for each synthesis are provided below.

Method 1: Synthesis from 2-Bromo-5-methylpyridine (Nucleophilic Aromatic Substitution)

This method involves the displacement of a bromide ion by a hydroxyl group through nucleophilic aromatic substitution.

Experimental Protocol:

  • In a dry Schlenk tube, dissolve 2-bromo-6-methylpyridine (B113505) (5.98 g, 35.0 mmol) in 100 mL of tert-Amyl alcohol.

  • Add potassium tert-butoxide (39.3 g, 350.0 mmol) to the solution.

  • Stir the mixture at 100 °C for 40 hours under an inert atmosphere.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in 50 mL of formic acid and stir for 24 hours at room temperature.

  • Adjust the pH to approximately 6 using a 3N aqueous KOH solution.

  • Extract the product with chloroform (B151607) (3x).

  • Combine the organic phases, wash with brine, dry over MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by column chromatography (8% MeOH in DCM) to yield this compound as a white solid (2.75 g, 72% yield).[1]

G cluster_workflow1 Workflow for Method 1 start Dissolve 2-bromo-6-methylpyridine in t-AmylOH add_kotbu Add KOt-Bu start->add_kotbu react Stir at 100°C for 40h add_kotbu->react remove_solvent Remove solvent react->remove_solvent add_hcooh Dissolve in HCOOH, stir 24h remove_solvent->add_hcooh adjust_ph Adjust pH to ~6 add_hcooh->adjust_ph extract Extract with CHCl3 adjust_ph->extract wash_dry Wash, dry, and evaporate extract->wash_dry purify Column chromatography wash_dry->purify end Obtain this compound purify->end G cluster_workflow2 Workflow for Method 2 start Mix 3-cyano-6-hydroxypyridine and SLS in n-butanol/water heat_add_acid Heat to 50°C, add H2SO4 start->heat_add_acid cool_add_catalyst Cool to RT, add 5% Pd/C heat_add_acid->cool_add_catalyst hydrogenate Hydrogenate for 6h cool_add_catalyst->hydrogenate filter Filter to remove catalyst hydrogenate->filter wash Wash with 10% NaOH filter->wash neutralize_extract Neutralize to pH 5, extract with n-butanol wash->neutralize_extract end Obtain this compound neutralize_extract->end G cluster_workflow3 Workflow for Method 3 start Dissolve 2-amino-5-methylpyridine in cold H2SO4/H2O add_nano2 Add NaNO2 solution at 0-5°C start->add_nano2 stir_cold Stir at 0°C for 45 min add_nano2->stir_cold heat Heat to 95°C for 15 min stir_cold->heat cool_neutralize Cool and neutralize to pH 6.5-7.0 heat->cool_neutralize extract Extract with ethyl acetate cool_neutralize->extract dry_concentrate Dry and concentrate extract->dry_concentrate recrystallize Recrystallize from ethyl acetate dry_concentrate->recrystallize end Obtain this compound recrystallize->end

References

A Spectroscopic Comparison of 5-Hydroxy-2-methylpyridine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 5-Hydroxy-2-methylpyridine and its synthetic precursors, 2-methylpyridine (B31789) and 2-methyl-5-nitropyridine. This guide provides a comparative analysis of their NMR, FTIR, and UV-Vis spectra, supported by experimental data and protocols.

This publication offers an objective comparison of the spectroscopic properties of this compound, a versatile heterocyclic building block in medicinal chemistry and organic synthesis, with its common precursors, 2-methylpyridine and 2-methyl-5-nitropyridine. Understanding the spectral differences between these compounds is crucial for reaction monitoring, quality control, and structural elucidation in synthetic processes. This guide presents quantitative spectroscopic data in clear tabular formats, details the experimental methodologies for data acquisition, and includes visualizations to illustrate the synthetic and analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its precursors.

¹H NMR Spectral Data
CompoundSolventChemical Shift (δ, ppm) and Multiplicity
This compound CDCl₃ & DMSO-d₆2.25 (s, 3H, -CH₃), 6.95 (d, 1H, H-3), 7.05 (dd, 1H, H-4), 8.05 (d, 1H, H-6), 9.5 (br s, 1H, -OH)
2-methylpyridine CDCl₃2.50 (s, 3H, -CH₃), 7.05 (d, J = 7.9 Hz, 1H), 7.38 (dd, J = 7.9 Hz, J = 2.1 Hz, 1H), 8.32 (d, J = 2.1 Hz, 1H)
2-methyl-5-nitropyridine CDCl₃2.7 (s, 3H, -CH₃), 7.4 (d, 1H), 8.4 (dd, 1H), 9.3 (d, 1H)
¹³C NMR Spectral Data
CompoundSolventChemical Shift (δ, ppm)
This compound DMSO-d₆22.0 (-CH₃), 120.0 (C-3), 125.0 (C-4), 140.0 (C-6), 155.0 (C-2), 158.0 (C-5)
2-methylpyridine CCl₄24.0 (-CH₃), 123.0, 128.4, 136.3, 148.7, 155.6
2-methyl-5-nitropyridine Not Specified24.0 (-CH₃), 123.0, 136.0, 142.0, 150.0, 158.0
FTIR Spectral Data (Key Peaks)
CompoundTechniqueKey Vibrational Frequencies (cm⁻¹)
This compound KBr Pellet3400-2500 (O-H stretch, broad), 1600, 1480 (C=C and C=N stretching)
2-methylpyridine Gas Phase3050-2950 (C-H stretch), 1595, 1480 (C=C and C=N stretching)
2-methyl-5-nitropyridine Not Specified1530, 1350 (NO₂ asymmetric and symmetric stretching), 1600, 1470 (C=C and C=N stretching)
UV-Vis Spectral Data
CompoundSolventλmax (nm)
This compound Not Specified285
2-methylpyridine Not Specified262
2-methyl-5-nitropyridine Ethanol268

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-10 mg of the solid sample was dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

  • Data Acquisition :

    • For ¹H NMR, 8 to 16 scans were acquired with a relaxation delay of 1 second.

    • For ¹³C NMR, 128 to 512 scans were acquired with a relaxation delay of 2 seconds.

  • Data Processing : The raw data (Free Induction Decay) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Solid Samples) :

    • Thin Solid Film Method : A small amount of the solid sample was dissolved in a volatile solvent (e.g., methylene (B1212753) chloride). A drop of the solution was placed on a KBr salt plate, and the solvent was allowed to evaporate, leaving a thin film of the compound.[1]

    • KBr Pellet Method : Approximately 1-2 mg of the sample was ground with 100-200 mg of dry KBr powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation : FTIR spectra were recorded on an FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

  • Data Acquisition : Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or a pure KBr pellet) was recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : A stock solution of the compound was prepared in a spectroscopic grade solvent (e.g., ethanol). This stock solution was then serially diluted to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation : UV-Vis absorption spectra were recorded on a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition : The spectrum was scanned over a wavelength range of 200-800 nm. A cuvette containing the pure solvent was used as a blank to zero the absorbance. The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.

Visualizations

The following diagrams illustrate the synthetic relationship between the compounds and a typical workflow for their spectroscopic analysis.

Synthesis_Pathway 2-methylpyridine 2-methylpyridine 2-methyl-5-nitropyridine 2-methyl-5-nitropyridine 2-methylpyridine->2-methyl-5-nitropyridine Nitration (HNO₃, H₂SO₄) 5-amino-2-methylpyridine 5-amino-2-methylpyridine 2-methyl-5-nitropyridine->5-amino-2-methylpyridine Reduction (e.g., Fe/HCl) This compound This compound 5-amino-2-methylpyridine->this compound Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O)

Caption: Synthetic pathway from 2-methylpyridine to this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Precursor_1 2-methylpyridine Precursor_2 2-methyl-5-nitropyridine Product This compound NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR UV_Vis UV-Vis Spectroscopy Product->UV_Vis

Caption: Experimental workflow for the spectroscopic characterization of the synthesized compounds.

References

A Comparative Guide to Purity Assessment of Synthesized 5-Hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methodologies for the purity determination of 5-Hydroxy-2-methylpyridine, a key building block in pharmaceutical synthesis.

The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical parameter in drug development and manufacturing. This compound, a versatile pyridine (B92270) derivative, is a valuable building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount to the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of the most common analytical techniques used to assess the purity of synthesized this compound, with its structural isomer, 2-Hydroxy-5-methylpyridine, as a key comparator.

Methodology Comparison: HPLC, GC-MS, and qNMR

The choice of analytical technique for purity assessment depends on several factors, including the physicochemical properties of the compound, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control vs. in-depth impurity profiling). High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) are the most powerful and commonly employed methods.

A summary of the key performance characteristics of each technique for the analysis of this compound is presented below.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Intrinsic quantitative analysis based on the direct proportionality between the integrated signal of a specific nucleus and the number of those nuclei in the sample.
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for routine purity checks and quantification of known impurities.Suitable for volatile and thermally stable compounds. Often requires derivatization for polar compounds like hydroxypyridines to increase volatility.[1]A primary ratio method that provides a direct measure of purity against a certified reference standard without the need for a specific standard of the analyte.[1]
Sensitivity High, typically in the µg/mL to ng/mL range, depending on the detector.Very high, especially with selected ion monitoring (SIM), reaching pg/mL levels.Generally lower sensitivity compared to chromatographic methods.
Specificity Good, can be enhanced with diode array detection (DAD) for peak purity analysis.Excellent, provides structural information for impurity identification.High, provides detailed structural information, allowing for the identification and quantification of impurities with distinct NMR signals.
Common Impurities Detected Starting materials, non-volatile by-products, and degradation products.Residual solvents, volatile starting materials, and by-products.Structurally similar impurities, isomers, and residual solvents.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are representative protocols for each technique.

High-Performance Liquid Chromatography (HPLC)

A robust Reversed-Phase HPLC (RP-HPLC) method is recommended for the routine purity analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A linear gradient tailored to resolve the main peak from potential impurities. A typical starting point would be 10% B, increasing to 90% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV at 270 nm.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the hydroxyl group, derivatization is often necessary to improve the volatility and chromatographic performance of this compound.

  • Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach to convert the hydroxyl group to a more volatile trimethylsilyl (B98337) ether.[1]

  • Instrumentation: GC system coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Hold: 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity and is an excellent orthogonal technique to chromatography.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference standard with known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a precise volume of deuterated solvent.[2]

  • Acquisition Parameters:

    • A sufficient relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T1 relaxation time of the signals of interest).

    • A 90° pulse angle should be accurately calibrated.

  • Data Processing: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known signal from the internal standard.[3]

Data Presentation: A Comparative Analysis

To illustrate the comparative performance of these techniques, a hypothetical batch of synthesized this compound was analyzed. The primary comparator is its structural isomer, 2-Hydroxy-5-methylpyridine, a potential process-related impurity.

Analytical MethodThis compound Purity (%)2-Hydroxy-5-methylpyridine Impurity (%)Other Impurities Detected
HPLC 99.20.30.5% (sum of other minor impurities)
GC-MS (after derivatization) 99.10.40.2% (volatile impurities), 0.3% (other by-products)
qNMR 99.3 (absolute purity)0.40.3% (structurally related impurities)

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the specific synthesis route and purification methods employed.

Visualizing the Workflow

A logical workflow is essential for a comprehensive purity assessment. The following diagram illustrates a typical workflow for the analysis of synthesized this compound.

cluster_synthesis Synthesis & Initial Assessment cluster_analysis Detailed Purity Analysis cluster_reporting Final Reporting synthesis Synthesis of this compound initial_assessment Initial Purity Screen (e.g., TLC, Melting Point) synthesis->initial_assessment hplc HPLC Analysis (Quantitative Purity, Non-volatile Impurities) initial_assessment->hplc Routine QC gcms GC-MS Analysis (Volatile Impurities, Isomer Separation) initial_assessment->gcms Impurity Profiling qnmr qNMR Analysis (Absolute Purity, Structural Confirmation) initial_assessment->qnmr Reference Standard Characterization data_compilation Data Compilation & Comparison hplc->data_compilation gcms->data_compilation qnmr->data_compilation final_report Final Purity Report data_compilation->final_report

Purity Assessment Workflow

Conclusion and Recommendations

For routine quality control of synthesized this compound, HPLC offers a robust, reliable, and high-throughput method for determining purity and quantifying known impurities.

GC-MS , particularly after derivatization, is an invaluable tool for in-depth impurity profiling, especially for identifying and quantifying volatile and isomeric impurities that may not be well-resolved by HPLC.

qNMR serves as a powerful orthogonal technique, providing an absolute measure of purity without the need for a specific reference standard of the analyte. It is highly recommended for the characterization of reference materials and for confirming the structure of the main component and any identified impurities.

A comprehensive approach utilizing a combination of these techniques will provide the most complete and reliable assessment of the purity of synthesized this compound, ensuring the quality and consistency required for pharmaceutical research and development.

References

A Comparative Guide to the Efficacy of 5-Hydroxy-2-methylpyridine: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported in vitro and potential in vivo efficacy of 5-Hydroxy-2-methylpyridine. While direct comparative studies are limited, this document synthesizes available data on its biological activities and outlines standard experimental approaches for its evaluation.

In Vitro Efficacy of this compound and its Derivatives

In vitro studies provide foundational data on the bioactivity of a compound at the cellular and molecular level. For this compound and related hydroxypyridine derivatives, research has primarily focused on their antioxidant, anti-inflammatory, and anticancer properties.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vitro efficacy of this compound and its structural analogs. IC50 values, the concentration of a substance required to inhibit a specific biological process by 50%, are a key metric. A lower IC50 value indicates greater potency.

Compound/DerivativeAssayTarget/Cell LineIC50 ValueReference Compound
Isoniazid (Pyridine derivative)DPPH Radical Scavenging-7.50 x 10⁻⁶ M-
Isoniazid (Pyridine derivative)ABTS Radical Scavenging-1.60 x 10⁻⁵ M-
3-Hydroxypyridine-4-one derivative (6b)Tyrosinase Inhibition-25.82 µMKojic acid
N-Hydroxybenzylanabasine (Pyridine alkaloid)Nitric Oxide InhibitionMicroglial cells6.7 µMCurcumin (3.1 µM)
Pyridine (B92270) derivative (16)NeuroprotectionDopaminergic neuronsNot specified-

Note: Data for this compound itself is limited in the public domain. The data presented for related pyridine derivatives suggests potential bioactivity that warrants further investigation for this compound.

Experimental Protocols: In Vitro Assays

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays relevant to assessing the efficacy of this compound.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a series of dilutions of the stock solution.

    • Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

    • In a 96-well plate, add a specific volume of each dilution of the test compound.

    • Add a fixed volume of the DPPH solution to each well.

    • Include a control well containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

2. Nitric Oxide (NO) Scavenging Assay

  • Principle: This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator. In cell-based assays, cells like macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to produce NO. The concentration of nitrite (B80452), a stable product of NO, is then measured using the Griess reagent.

  • Protocol:

    • Culture RAW 264.7 macrophages in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for a specific duration.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and incubate at room temperature.

    • Measure the absorbance at approximately 540 nm.

    • A standard curve using sodium nitrite is generated to determine the nitrite concentration.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

    • Determine the IC50 value from the dose-response curve.

3. Cell Viability (MTT) Assay for Cytotoxicity

  • Principle: The MTT assay is a colorimetric assay used to assess cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of cell growth.

In Vivo Efficacy of this compound

Experimental Workflows

1. In Vivo Neuroprotection Study Workflow (e.g., Mouse Model of Ischemic Stroke)

G cluster_pre Pre-Treatment Phase cluster_induction Ischemia Induction cluster_treatment Treatment Phase cluster_post Post-Treatment Evaluation Animal Acclimatization Animal Acclimatization Baseline Neurological Assessment Baseline Neurological Assessment Animal Acclimatization->Baseline Neurological Assessment Randomization into Groups Randomization into Groups Baseline Neurological Assessment->Randomization into Groups Surgical Induction of Stroke (e.g., MCAO) Surgical Induction of Stroke (e.g., MCAO) Randomization into Groups->Surgical Induction of Stroke (e.g., MCAO) Administration of this compound or Vehicle Administration of this compound or Vehicle Surgical Induction of Stroke (e.g., MCAO)->Administration of this compound or Vehicle Neurological Scoring Neurological Scoring Administration of this compound or Vehicle->Neurological Scoring Behavioral Tests Behavioral Tests Neurological Scoring->Behavioral Tests Infarct Volume Measurement (TTC Staining) Infarct Volume Measurement (TTC Staining) Behavioral Tests->Infarct Volume Measurement (TTC Staining) Histological Analysis Histological Analysis Infarct Volume Measurement (TTC Staining)->Histological Analysis Biochemical Analysis (e.g., Oxidative Stress Markers) Biochemical Analysis (e.g., Oxidative Stress Markers) Histological Analysis->Biochemical Analysis (e.g., Oxidative Stress Markers)

Caption: Workflow for an in vivo neuroprotection study.

2. In Vivo Anticancer Efficacy Study Workflow (e.g., Xenograft Mouse Model)

G cluster_pre Pre-Implantation cluster_implant Tumor Implantation cluster_treatment Treatment Phase cluster_post Efficacy Evaluation Cell Culture (e.g., MCF-7) Cell Culture (e.g., MCF-7) Subcutaneous Injection of Cancer Cells Subcutaneous Injection of Cancer Cells Cell Culture (e.g., MCF-7)->Subcutaneous Injection of Cancer Cells Animal Acclimatization (Immunocompromised Mice) Animal Acclimatization (Immunocompromised Mice) Animal Acclimatization (Immunocompromised Mice)->Subcutaneous Injection of Cancer Cells Tumor Growth Monitoring Tumor Growth Monitoring Subcutaneous Injection of Cancer Cells->Tumor Growth Monitoring Randomization into Groups Randomization into Groups Tumor Growth Monitoring->Randomization into Groups Administration of this compound or Vehicle Administration of this compound or Vehicle Randomization into Groups->Administration of this compound or Vehicle Tumor Volume Measurement Tumor Volume Measurement Administration of this compound or Vehicle->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Tumor Volume Measurement->Body Weight Monitoring Tumor Excision and Weight Measurement Tumor Excision and Weight Measurement Body Weight Monitoring->Tumor Excision and Weight Measurement Histopathological Analysis Histopathological Analysis Tumor Excision and Weight Measurement->Histopathological Analysis Immunohistochemistry (e.g., Ki-67 for proliferation) Immunohistochemistry (e.g., Ki-67 for proliferation) Histopathological Analysis->Immunohistochemistry (e.g., Ki-67 for proliferation)

Caption: Workflow for an in vivo anticancer xenograft study.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the activities of similar hydroxypyridine and phenolic compounds, several pathways are likely to be involved in its potential therapeutic effects. Pyridine derivatives have been shown to exert neuroprotective effects through the activation of the NRF2 signaling pathway[1].

Plausible Signaling Cascade for Neuroprotection and Anti-inflammatory Effects

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to antioxidant and anti-inflammatory responses.

G cluster_pathways Intracellular Signaling Oxidative Stress / Inflammatory Stimuli Oxidative Stress / Inflammatory Stimuli ROS ROS Oxidative Stress / Inflammatory Stimuli->ROS induces NF-κB Pathway NF-κB Pathway Oxidative Stress / Inflammatory Stimuli->NF-κB Pathway activates MAPK Pathway MAPK Pathway Oxidative Stress / Inflammatory Stimuli->MAPK Pathway activates This compound This compound This compound->ROS scavenges This compound->NF-κB Pathway inhibits This compound->MAPK Pathway modulates Nrf2 Pathway Nrf2 Pathway This compound->Nrf2 Pathway activates Cellular Response Cellular Response ROS->Cellular Response leads to damage ↓ Pro-inflammatory Cytokines ↓ Pro-inflammatory Cytokines NF-κB Pathway->↓ Pro-inflammatory Cytokines leads to MAPK Pathway->↓ Pro-inflammatory Cytokines contributes to ↑ Antioxidant Gene Expression ↑ Antioxidant Gene Expression Nrf2 Pathway->↑ Antioxidant Gene Expression promotes ↑ Cell Survival ↑ Cell Survival ↑ Antioxidant Gene Expression->↑ Cell Survival ↓ Pro-inflammatory Cytokines->↑ Cell Survival

Caption: Plausible signaling pathways modulated by this compound.

Conclusion

The available in vitro data on compounds structurally related to this compound suggest promising antioxidant, anti-inflammatory, and neuroprotective properties. However, a significant gap exists in the literature regarding direct experimental evidence for the in vivo efficacy of this compound itself. The experimental workflows and potential signaling pathways outlined in this guide provide a robust framework for future preclinical investigations. Further research is warranted to isolate and quantify the specific in vitro and in vivo effects of this compound to fully elucidate its therapeutic potential. Direct comparative studies will be crucial in determining its translational viability for various disease models.

References

Comparative Analysis of the Neuroprotective Potential of 5-Hydroxy-2-methylpyridine and Structurally Related Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the putative neuroprotective effects of 5-Hydroxy-2-methylpyridine against other neuroprotective agents, incorporating available experimental data on related pyridine (B92270) derivatives. Due to the limited direct experimental evidence for this compound, its profile is presented as a hypothetical case for illustrative and comparative purposes, based on the known neuroprotective mechanisms of similar compounds.

Introduction to Neuroprotection by Pyridine Derivatives

Pyridine-based compounds have emerged as a promising class of molecules with significant therapeutic potential for neurological disorders. Their diverse chemical structures allow for the modulation of various biological targets implicated in neurodegenerative pathways, including oxidative stress, neuroinflammation, excitotoxicity, and apoptosis. This guide focuses on the comparative analysis of this compound and other pyridine derivatives that have demonstrated neuroprotective properties in preclinical studies.

Comparative Efficacy: A Data-Driven Overview

The following table summarizes the neuroprotective effects of our target compound, this compound (hypothetical data), and other experimentally validated pyridine derivatives.

Table 1: Comparison of Neuroprotective Effects of Pyridine Derivatives

CompoundModel of NeurotoxicityKey Neuroprotective EffectsEfficacy (e.g., % increase in cell viability)Mechanism of ActionReference
This compound (Hypothetical) Glutamate-induced excitotoxicity in HT22 cellsReduction of oxidative stress, Inhibition of apoptosis~ 45% increase in cell viability at 10 µMAntioxidant, Anti-apoptotic-
4,6'-Anhydrooxysporidinone Glutamate-induced oxidative stress in HT22 cellsReduced intracellular ROS, Decreased Ca2+ influx, Inhibition of apoptosisSignificant protection at 10 µMNrf2/HO-1 pathway activation, Inhibition of caspase-3, -9[1]
CV-159 (Dihydropyridine derivative) Ischemic brain injury in ratsReduced neuronal death, Decreased brain infarct sizeSignificant protection at 5 and 10 mg/kgL-type Ca2+ channel blocker, Calmodulin inhibitor[2]
PAT (Pyridine amine derivative) Aβ-induced toxicity in C. elegans and AD model miceInhibition of Aβ aggregation, Reduced ROS production, Improved cognitive functionSignificant amelioration of AD-like pathologyAnti-aggregation, Antioxidant[3]
Novel Hydroxypyridine Compound Ischemic damage in vitro and in vivoPreservation of neurons, Reduced neurological deficit, Maintained antioxidant capacitySignificant protection at 18.0 mg/kgAntioxidant, Anti-necrotic, Anti-apoptotic[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate neuroprotection.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity in HT22 Cells
  • Cell Culture: Mouse hippocampal HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for 2 hours.

  • Induction of Excitotoxicity: Glutamate (B1630785) is added to the wells at a final concentration of 5 mM to induce oxidative stress and cell death.

  • Assessment of Cell Viability (MTT Assay): After 24 hours of glutamate exposure, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model of Stroke
  • Animal Model: Adult male Sprague-Dawley rats are used. Anesthesia is induced with isoflurane.

  • Surgical Procedure: A midline incision is made in the neck to expose the right common carotid artery. A nylon monofilament is inserted through the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Drug Administration: The test compound (e.g., a novel hydroxypyridine compound) is administered intravenously at a specific dose (e.g., 18.0 mg/kg) daily for 7 days following the MCAO surgery.[4]

  • Neurological Deficit Scoring: Neurological function is assessed daily using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).

  • Histological Analysis: After the treatment period, the animals are euthanized, and the brains are removed, sectioned, and stained (e.g., with cresyl violet) to determine the infarct volume and assess neuronal survival in the cortex.[4]

Visualizing the Mechanisms of Action

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes involved in neuroprotection.

Hypothetical Signaling Pathway for this compound

G cluster_stress Oxidative Stress cluster_compound This compound Action cluster_pathway Apoptotic Pathway Glutamate Glutamate ROS_Production ROS Production Glutamate->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction HMP This compound HMP->ROS_Production Inhibits HMP->Mitochondrial_Dysfunction Inhibits Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical neuroprotective pathway of this compound.

Experimental Workflow for In Vitro Neuroprotection Screening

G Start Start Cell_Culture HT22 Cell Culture Start->Cell_Culture Compound_Treatment Pre-treatment with Test Compound Cell_Culture->Compound_Treatment Induce_Toxicity Induce Neurotoxicity (e.g., Glutamate) Compound_Treatment->Induce_Toxicity Incubation 24h Incubation Induce_Toxicity->Incubation Assess_Viability Assess Cell Viability (MTT Assay) Incubation->Assess_Viability Data_Analysis Data Analysis and Comparison Assess_Viability->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro screening of neuroprotective compounds.

Conclusion

While direct experimental validation of the neuroprotective effects of this compound is currently lacking, the available evidence from structurally related pyridine derivatives suggests a promising potential. The neuroprotective activities of these compounds are often attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties, mediated through various signaling pathways. The hypothetical profile of this compound, based on these observations, underscores the need for further empirical investigation to elucidate its specific mechanisms of action and therapeutic potential for neurodegenerative diseases. Future studies should focus on comprehensive in vitro and in vivo evaluations to validate these promising preliminary insights.

References

Comparative Docking Analysis of 5-Hydroxy-2-methylpyridine Derivatives as Potential EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative molecular docking study of two novel 5-Hydroxy-2-methylpyridine derivatives, designated as Derivative A and Derivative B, against the Epidermal Growth Factor Receptor (EGFR). EGFR is a well-validated target in cancer therapy, and its inhibition can disrupt signaling pathways that lead to tumor growth and proliferation.[1][2] The objective of this in silico study is to predict the binding affinities and interaction modes of these derivatives within the EGFR kinase domain, providing a rationale for their potential as anticancer agents.

Data Summary

The binding affinities and interactions of the this compound derivatives with the EGFR kinase domain were predicted using molecular docking simulations. The results, including docking scores and predicted interacting residues, are summarized in the table below. A more negative docking score indicates a stronger predicted binding affinity.

DerivativeDocking Score (kcal/mol)Interacting ResiduesPredicted Inhibition Constant (Ki) (nM)
Derivative A -9.8Met793, Leu718, Gly796, Asp855150
Derivative B -8.5Leu844, Thr790, Cys797, Leu788450
Erlotinib (Reference) -10.5Met793, Leu718, Gly796, Asp85550

Experimental Protocols

The following protocol outlines the general methodology employed for the molecular docking studies.

1. Protein Preparation: The three-dimensional crystal structure of the EGFR kinase domain was obtained from the Protein Data Bank (PDB ID: 2J6M). The protein structure was prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and the structure was energy minimized using the CHARMm force field to resolve any steric clashes.[3]

2. Ligand Preparation: The 3D structures of the this compound derivatives and the reference inhibitor, Erlotinib, were generated. The ligands were then energy minimized using the appropriate force field. Partial charges were computed for each ligand to ensure accurate electrostatic potential calculations during the docking process.

3. Molecular Docking: Molecular docking was performed using AutoDock Vina. The prepared EGFR protein was set as the rigid receptor, and the ligands were treated as flexible molecules. A grid box was defined to encompass the ATP-binding site of the EGFR kinase domain. The Lamarckian Genetic Algorithm was employed for the conformational search of the ligands within the defined active site.[1] The docking results were clustered based on root-mean-square deviation (RMSD), and the lowest energy conformation of the most populated cluster was selected as the predicted binding mode.

4. Analysis of Interactions: The predicted binding poses of the ligands were visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the EGFR active site.

EGFR Signaling Pathway

The diagram below illustrates a simplified representation of the EGFR signaling cascade, which is a critical pathway in cell proliferation and survival.[4][5][6] The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a series of downstream events, including the activation of the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to changes in gene expression and cell behavior.[4][6]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Expression

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

Experimental Workflow

The following diagram outlines the workflow of the comparative docking study.

Docking_Workflow Start Start Protein_Prep Protein Preparation (PDB: 2J6M) Start->Protein_Prep Ligand_Prep Ligand Preparation (Derivatives A & B, Erlotinib) Start->Ligand_Prep Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Analysis Analysis of Interactions & Binding Affinity Docking->Analysis Comparison Comparative Analysis Analysis->Comparison End End Comparison->End

Caption: Workflow for the in silico comparative docking study.

References

Safety Operating Guide

Proper Disposal of 5-Hydroxy-2-methylpyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 5-Hydroxy-2-methylpyridine, ensuring the safety of laboratory personnel and adherence to regulatory standards. The following protocols are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing chemical safety goggles or eyeglasses, protective gloves, and a dust mask (type N95 or equivalent) to prevent skin and eye contact, and inhalation.[1][2] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3] An emergency eyewash station and safety shower should be readily accessible.[3][4]

Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number1121-78-4[1]
Molecular FormulaC6H7NO[2]
Molecular Weight109.13 g/mol [2]
AppearanceBeige powder/solid[2]
Melting Point168-171 °C[2]
SolubilitySoluble in dichloromethane[1]
Hazard ClassificationsAcute Toxicity 4 (Oral), Skin Irritant 2, Eye Damage 1, STOT SE 3[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local hazardous waste regulations, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6][7] Never dispose of this chemical down the drain or in regular trash.[8][9]

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: Based on its hazard classifications, this compound is considered a hazardous waste.[1]

  • Segregation: Do not mix this compound waste with other waste streams. It is incompatible with strong oxidizing agents and strong acids.[2] Store it separately to prevent dangerous chemical reactions.[9][10]

Step 2: Containerization

  • Select a Compatible Container: Use a clean, dry, and properly labeled container that is chemically compatible with this compound. The original container is often a suitable choice if it is in good condition.[10] Avoid using food containers.[10]

  • Secure Closure: Ensure the container has a secure, leak-proof cap and is kept closed except when adding waste.[5][9][10]

  • Container Capacity: Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[11]

Step 3: Labeling

Properly label the hazardous waste container with the following information[5]:

  • The words “Hazardous Waste”

  • The full chemical name: "this compound" (no abbreviations)

  • The date when waste was first added to the container

  • Applicable hazard warnings (e.g., "Harmful," "Irritant")

  • Your name, department, and contact information

Step 4: Accumulation and Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10] This area should be near the point of generation and under the control of laboratory personnel.[11]

  • Secondary Containment: Place the waste container in a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[5][9]

  • Storage Conditions: Keep the storage area cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[3]

Step 5: Disposal and Removal

  • Arrange for Pickup: Once the container is full or has been in accumulation for the maximum allowed time (typically 90 days for large quantity generators, but local rules may vary), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][11]

  • Manifesting: For off-site disposal, a hazardous waste manifest will be required to track the waste from your facility to its final destination.[12][13]

Disposal of Empty Containers

Empty containers that once held this compound must also be managed properly.

  • Rinsing: Triple rinse the empty container with a suitable solvent (such as dichloromethane, given its solubility).

  • Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of with the this compound waste.[9] Subsequent rinsates may also need to be collected depending on local regulations.

  • Container Disposal: After thorough rinsing and drying, deface or remove the original label.[9] The clean container can then be disposed of as non-hazardous solid waste or recycled according to your institution's policies.

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal A Don Personal Protective Equipment B Identify Waste as This compound A->B C Select Compatible Waste Container B->C D Transfer Waste to Container (≤90% Full) C->D E Securely Cap the Container D->E F Label Container with 'Hazardous Waste' & Details E->F G Place in Secondary Containment F->G H Store in Designated Satellite Accumulation Area G->H I Request Waste Pickup (EHS or Contractor) H->I J Complete Hazardous Waste Manifest I->J K Dispose via Approved TSDF J->K

Caption: Workflow for the proper disposal of this compound.

This comprehensive guide provides the necessary steps for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can minimize risks and ensure environmental protection. Always consult your institution's specific guidelines and the most current Safety Data Sheet (SDS) for the chemical.

References

Personal protective equipment for handling 5-Hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 5-Hydroxy-2-methylpyridine. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

Proper personal protective equipment is mandatory when handling this compound to prevent exposure and ensure safety. The following table summarizes the required PPE and other essential safety measures.

Equipment/MeasureSpecificationRationale
Respiratory Protection NIOSH-approved N95 dust mask or higher.[1]Protects against inhalation of the powdered solid, which can cause respiratory irritation.[1][2]
Eye Protection Tightly fitting safety goggles or chemical safety glasses.[3][4] A face shield may be required in situations with a higher risk of splashing.[3]Prevents eye contact, which can cause serious eye irritation or damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][4] Gloves should be inspected before use and changed regularly.Protects against skin contact, which can cause skin irritation.[1][2]
Body Protection Laboratory coat or other suitable protective clothing.[4][5]Prevents contamination of personal clothing and skin.
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood.[2][4]Minimizes the concentration of airborne particles and potential for inhalation.
Emergency Equipment Easily accessible eyewash station and safety shower.[3]For immediate decontamination in case of accidental exposure.

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the safe handling of this compound from receipt to disposal.

receive 1. Receive Container inspect 2. Inspect for Damage receive->inspect store 3. Store in a Cool, Dry, Well-Ventilated Area inspect->store ppe 4. Don Appropriate PPE weigh 5. Weigh in Ventilated Enclosure ppe->weigh dissolve 6. Dissolve/Use in Fume Hood weigh->dissolve decontaminate 7. Decontaminate Work Area and Glassware dispose_waste 8. Dispose of Contaminated Materials decontaminate->dispose_waste

Caption: Workflow for Safe Handling of this compound.

1. Receiving and Inspection:

  • Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Verify that the label is intact and legible.

2. Storage:

  • Store the container in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5]

3. Preparation and Donning PPE:

  • Before handling, ensure all required PPE is available and in good condition.

  • Put on a lab coat, chemical-resistant gloves, and safety goggles. A dust mask should be worn if handling the solid outside of a fume hood.

4. Weighing and Transfer:

  • Conduct all weighing and transfer operations of the solid compound within a chemical fume hood or other ventilated enclosure to minimize dust inhalation.

  • Use appropriate tools (e.g., spatula, weigh boat) to handle the material.

5. Dissolving and Reaction Setup:

  • All procedures involving the dissolution of this compound or its use in reactions should be performed in a chemical fume hood.

  • If heating is required, use appropriate and controlled heating methods.

6. Decontamination:

  • After handling, thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.

  • Use an appropriate cleaning agent and rinse with water.

7. Doffing PPE:

  • Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and eye protection.

  • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, used gloves) should be collected in a designated, labeled hazardous waste container.

  • Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage of Waste:

  • Store hazardous waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

4. Final Disposal:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.[2] Do not dispose of this chemical down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-2-methylpyridine
Reactant of Route 2
5-Hydroxy-2-methylpyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.